Saperconazole
描述
属性
CAS 编号 |
110588-57-3 |
|---|---|
分子式 |
C35H38F2N8O4 |
分子量 |
672.7 g/mol |
IUPAC 名称 |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |
InChI 键 |
HUADITLKOCMHSB-ZPGVKDDISA-N |
手性 SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
规范 SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Saperconazole; SPZ; R66905; R-66905; R 66905; |
产品来源 |
United States |
Foundational & Exploratory
Saperconazole's Precision Strike: A Technical Guide to Its Inhibition of Fungal Ergosterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saperconazole, a potent triazole antifungal agent, exerts its fungistatic and fungicidal activity by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the specific mechanism of action of this compound, focusing on its targeted inhibition of ergosterol biosynthesis. We will explore the key enzymatic target, the consequential alterations in fungal sterol profiles, and present quantitative data on its inhibitory efficacy. Furthermore, this guide provides detailed experimental protocols for the elucidation of these mechanisms and visualizes the involved pathways and workflows through detailed diagrams.
Introduction: The Critical Role of Ergosterol in Fungi
Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Unlike mammalian cells which utilize cholesterol, the unique presence of ergosterol in fungi makes its biosynthetic pathway an attractive target for selective antifungal therapy. The disruption of ergosterol synthesis leads to a cascade of detrimental effects, including increased membrane permeability, inhibition of cell growth and replication, and ultimately, cell death.
Mechanism of Action: Targeting Lanosterol 14α-Demethylase
This compound, as a member of the triazole class of antifungals, directly targets and inhibits a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase . This enzyme is a cytochrome P-450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[1]
The mechanism of inhibition involves the triazole moiety of this compound binding to the heme iron atom in the active site of lanosterol 14α-demethylase. This interaction effectively blocks the substrate (lanosterol) from binding and undergoing demethylation. The consequence of this enzymatic blockade is twofold:
-
Depletion of Ergosterol: The inhibition of lanosterol 14α-demethylase leads to a significant reduction in the production of ergosterol, depriving the fungal cell membrane of its essential component.
-
Accumulation of Toxic 14α-Methylated Sterols: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methylfecosterol.[1] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and membrane stress.
This dual-pronged assault on the fungal cell membrane underscores the efficacy of this compound as an antifungal agent.
Quantitative Data: Inhibitory Potency of this compound
This compound demonstrates potent inhibitory activity against the ergosterol synthesis of a broad range of pathogenic fungi. Fifty percent inhibition of ergosterol synthesis is achieved at nanomolar concentrations in several key fungal species.[1]
| Fungal Species | IC50 (Ergosterol Synthesis Inhibition) | Reference |
| Candida albicans | Nanomolar range | [1] |
| Aspergillus fumigatus | Nanomolar range | [1] |
| Trichophyton mentagrophytes | Nanomolar range | [1] |
Visualization of Pathways and Workflows
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and causing toxic sterol accumulation.
Experimental Workflow for Fungal Sterol Analysis
Caption: Workflow for analyzing fungal sterol composition after treatment with this compound.
Experimental Protocols
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of cellular sterols from fungal cultures treated with this compound.
1. Fungal Culture and Treatment:
- Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth for Candida albicans) with the fungal strain of interest.
- Incubate at the optimal temperature and shaking conditions until the culture reaches the mid-logarithmic growth phase.
- Introduce this compound at a range of concentrations (and a vehicle control) to different culture flasks.
- Continue incubation for a defined period (e.g., 16-24 hours).
2. Cell Harvesting and Saponification:
- Harvest the fungal cells by centrifugation (e.g., 5,000 x g for 10 minutes).
- Wash the cell pellet with sterile distilled water and re-centrifuge.
- To the cell pellet, add 3 mL of a 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol).
- Vortex vigorously for 1 minute.
- Incubate the suspension in an 85°C water bath for 1 hour to saponify the lipids.
3. Sterol Extraction:
- Allow the tubes to cool to room temperature.
- Add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.
- Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).
- Centrifuge briefly to separate the phases.
- Carefully transfer the upper n-heptane layer to a clean glass tube.
- Repeat the extraction with another 3 mL of n-heptane and pool the extracts.
- Evaporate the n-heptane to dryness under a stream of nitrogen.
4. Derivatization (Optional but Recommended for GC-MS):
- To the dried sterol extract, add a silylating agent (e.g., 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).
- Incubate at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.
5. GC-MS Analysis:
- Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
- Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Conditions (Example):
- Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium.
- Inlet Temperature: 250°C.
- Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes.
- MS Conditions (Example):
- Ionization: Electron Impact (EI) at 70 eV.
- Scan Range: m/z 50-600.
- Source Temperature: 230°C.
6. Data Analysis:
- Identify ergosterol and various 14α-methylated sterols based on their retention times and mass spectra by comparison to known standards and library databases.
- Quantify the peak areas of the identified sterols.
- Calculate the percentage of ergosterol inhibition at different this compound concentrations to determine the IC50 value.
- Analyze the relative increase in 14α-methylated sterols compared to the untreated control.
In Vitro Lanosterol 14α-Demethylase Activity Assay
This assay directly measures the inhibitory effect of this compound on the target enzyme.
1. Preparation of Fungal Microsomes:
- Grow a large-scale culture of the fungus of interest.
- Harvest the cells and wash them.
- Disrupt the cells using mechanical means (e.g., bead beating, French press) in a suitable buffer.
- Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14α-demethylase. Resuspend the microsomal pellet in a storage buffer.
2. Enzyme Assay:
- Prepare a reaction mixture containing:
- Fungal microsomes (as the enzyme source).
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
- [³H]-labeled lanosterol (as the substrate).
- A suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
- Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.
- Pre-incubate the mixture for a short period.
- Initiate the reaction by adding the substrate, [³H]-lanosterol.
- Incubate at 37°C for a defined time (e.g., 30-60 minutes).
3. Product Extraction and Analysis:
- Stop the reaction by adding a strong base (e.g., KOH in methanol).
- Extract the sterols with an organic solvent (e.g., hexane).
- Separate the substrate (lanosterol) from the demethylated products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of radiolabeled product formed using liquid scintillation counting.
4. Data Analysis:
- Calculate the rate of lanosterol demethylation in the presence and absence of this compound.
- Determine the percentage of inhibition at each this compound concentration.
- Calculate the IC50 value for the inhibition of lanosterol 14α-demethylase.
Conclusion
This compound's mechanism of action is a well-defined and potent inhibition of fungal ergosterol synthesis through the specific targeting of lanosterol 14α-demethylase. This leads to ergosterol depletion and the accumulation of toxic 14α-methylated sterols, culminating in the disruption of the fungal cell membrane. The high potency of this compound, effective at nanomolar concentrations, makes it a significant antifungal agent. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other azole antifungals on this critical fungal metabolic pathway. This in-depth understanding is crucial for the continued development of novel and effective antifungal therapies.
References
Saperconazole: A Technical Deep Dive into a Promising Azole Antifungal's Journey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saperconazole (formerly known as R66905) is a synthetic, broad-spectrum triazole antifungal agent developed by the Janssen Research Foundation in Beerse, Belgium. As a potent inhibitor of cytochrome P-450-dependent ergosterol synthesis, it demonstrated significant in vitro and in vivo activity against a wide range of pathogenic fungi, including Candida spp., Aspergillus spp., and dermatophytes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound, presenting a valuable resource for researchers in the field of antifungal drug development.
Discovery and Development History
This compound emerged from the extensive research and development program in antifungal azoles at Janssen Pharmaceutica. While a precise timeline is not publicly detailed, the key scientific publications and patent filings provide a developmental trajectory. The initial patent for this compound was filed in the late 1980s, with significant research publications appearing in the early 1990s. The development was spearheaded by a team of scientists at the Janssen Research Foundation. Despite its promising preclinical profile, this compound did not achieve widespread clinical use, and its development appears to have been discontinued. The precise reasons for this are not explicitly stated in the available public literature, a common fate for many promising drug candidates due to a variety of factors that can arise during extensive clinical trials.
Key Organizations and Researchers:
-
Primary Organization: Janssen Research Foundation (a division of Janssen Pharmaceutica, now part of Johnson & Johnson)[1]
-
Key Researchers: The scientific literature points to significant contributions from a team at Janssen, including authors from various preclinical studies.
Mechanism of Action
This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1]
Signaling Pathway:
The primary target of this compound is the fungal cytochrome P-450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of this enzyme, this compound effectively blocks this conversion.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and replication.[1]
Figure 1: Mechanism of action of this compound in the fungal cell.
Synthesis
While the detailed, step-by-step synthesis protocol is proprietary and contained within patent documents, a Chinese patent (CN105777740B) outlines a preparation method for this compound. The synthesis is a multi-step process involving the reaction of key chemical intermediates.[2]
Experimental Protocol: General Synthesis Outline (based on patent CN105777740B) [2]
-
Step A: Reaction of difluorophenyl chloroacetic chloride with triazole in the presence of CuI and potassium carbonate in N,N-dimethylformamide.
-
Step B: The product from Step A is reacted with propionitrile in the presence of a catalyst (a mixture of C9 primary amine quinines and cupreine).
-
Step C: The product from Step B is then treated with phosphordithiic acid diethylester in a water and isopropyl alcohol mixed solvent.
-
Step D: The final step involves the reaction of the product from Step C with 2-bromo-4'-cyano-acetophenone in 95% ethanol.
Note: This is a simplified outline. For a detailed, reproducible protocol, consultation of the original patent documents is necessary.
In Vitro Activity
This compound has demonstrated potent and broad-spectrum antifungal activity in various in vitro studies.
Table 1: In Vitro Antifungal Activity of this compound (MICs)
| Fungal Species | MIC Range (mg/L) | Reference |
| Aspergillus spp. | ≤3.1 (for 90% of isolates) | [3] |
| Candida spp. | Not specified in detail, but active | [4] |
| Dermatophytes | Not specified in detail, but active | [4] |
Experimental Protocol: In Vitro Susceptibility Testing (Macrodilution Broth Method) [3]
A standardized macrodilution broth method was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal isolates.
-
Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates, and a standardized inoculum suspension was prepared.
-
Drug Dilution: this compound was serially diluted in a liquid medium (e.g., RPMI-1640) in test tubes.
-
Inoculation: Each tube was inoculated with the standardized fungal suspension.
-
Incubation: The tubes were incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.
-
MIC Determination: The MIC was determined as the lowest concentration of this compound that inhibited visible growth of the fungus.
Figure 2: General workflow for in vitro antifungal susceptibility testing.
In Vivo Activity
This compound has been evaluated in various animal models of fungal infections, demonstrating its efficacy in a living system.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Fungal Pathogen | Key Findings | Reference |
| Immunocompromised Rabbit | Aspergillus spp. | Evaluated for efficacy | [5] |
| Murine Model | Aspergillus terreus | Superior to conventional amphotericin B | [6][7] |
| Guinea Pig | Trichophyton mentagrophytes | Topical treatment showed microbiological cure | [8] |
Experimental Protocol: Animal Model of Aspergillosis [5][6]
-
Animal Model: Immunocompromised rabbits or mice were used. Immunosuppression was typically induced with corticosteroids or cytotoxic agents.
-
Infection: Animals were infected with a standardized inoculum of Aspergillus conidia, usually via intravenous or intranasal routes.
-
Treatment: this compound was administered orally or parenterally at various dosages and treatment durations.
-
Efficacy Assessment: Efficacy was evaluated based on survival rates, reduction in fungal burden in target organs (e.g., lungs, kidneys, brain), and other clinical parameters.
Figure 3: General workflow for in vivo efficacy studies in an animal model.
Clinical Development
The clinical development of this compound appears to have been limited. There is no evidence of large-scale, pivotal clinical trials in the public domain, and no registration on clinical trial databases like ClinicalTrials.gov under its name or identifier (R66905) has been found. This suggests that the development may not have progressed to late-stage clinical phases.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound in humans are not widely available in the published literature, which is consistent with its limited clinical development. Studies on the hydroxy metabolites of this compound have been published, indicating that metabolism is a consideration for this compound.[9]
Conclusion
This compound was a promising triazole antifungal agent with potent and broad-spectrum activity demonstrated in extensive preclinical studies. Its development by Janssen Pharmaceutica in the late 1980s and early 1990s added to the growing arsenal of azole antifungals. However, for reasons that are not publicly documented, its journey from a promising candidate to a clinically available drug was not completed. The information presented in this technical guide serves as a comprehensive resource for understanding the scientific foundation of this compound and may offer valuable insights for researchers and professionals involved in the ongoing quest for new and effective antifungal therapies.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105777740B - A kind of preparation method of isavuconazole - Google Patents [patents.google.com]
- 3. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. scispace.com [scispace.com]
- 8. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro and in vivo antifungal activity of the hydroxy metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Spectrum of Saperconazole Against Pathogenic Yeasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saperconazole, a broad-spectrum triazole antifungal agent, has demonstrated potent activity against a wide range of fungal pathogens. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, with a specific focus on its efficacy against pathogenic yeasts. The document summarizes key quantitative data, details established experimental protocols for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.
Mechanism of Action
This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target is the cytochrome P-450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the disruption of membrane integrity and function, and the inhibition of fungal growth.[1]
Ergosterol Biosynthesis Pathway and this compound Inhibition
References
Saperconazole's Primary Target in the Fungal Cell Membrane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saperconazole, a potent triazole antifungal agent, exerts its therapeutic effect by targeting a crucial enzyme within the fungal cell membrane's biosynthetic pathway. This technical guide provides a comprehensive overview of the primary molecular target of this compound, its mechanism of action, and the downstream consequences for fungal cell viability. This document includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in the field of antifungal therapy.
Introduction to this compound and the Fungal Cell Membrane
The fungal cell membrane is a critical structure that maintains cellular integrity, regulates the passage of substances, and serves as a platform for essential enzymatic processes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a prime target for antifungal drug development due to its absence in host cells.[1] this compound is a synthetic, broad-spectrum triazole antifungal that has demonstrated significant activity against a range of pathogenic fungi.[2] Like other azole antifungals, its mechanism of action is centered on the disruption of the ergosterol biosynthesis pathway.[3]
The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The primary molecular target of this compound in the fungal cell is the cytochrome P450 enzyme, lanosterol 14α-demethylase , also known as CYP51 or Erg11p.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol.[6]
This compound, through the nitrogen atom in its triazole ring, binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[4] This interaction competitively inhibits the binding of the natural substrate, lanosterol, effectively halting the ergosterol biosynthesis pathway.[4][7] The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and 14α-methyl-3,6-diol.[4][8] This disruption of the normal sterol profile alters the physical properties of the cell membrane, leading to increased permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[5][8]
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.
Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound on lanosterol 14α-demethylase.
Quantitative Data on this compound's Efficacy
The in vitro activity of this compound has been evaluated against a variety of fungal pathogens. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) against lanosterol 14α-demethylase and minimum inhibitory concentrations (MIC) against whole fungal cells.
Table 1: IC50 Values of this compound against Fungal Lanosterol 14α-Demethylase
| Fungal Species | Enzyme Source | IC50 (nM) | Reference |
| Candida albicans | Microsomes | 5 | [9] |
| Aspergillus fumigatus | Not Specified | Nanomolar range | [4] |
| Trichophyton mentagrophytes | Not Specified | Nanomolar range | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi
| Fungal Species | MIC Range (mg/L) | MIC90 (mg/L) | Reference |
| Candida spp. | Relatively high | Not specified | [10] |
| Aspergillus spp. | < 0.1 | Not specified | [10] |
| Dermatophytes | Relatively high | Not specified | [10] |
| Trichophyton interdigitale | Not specified | 0.25 (for itraconazole, a related azole) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound.
In Vitro Lanosterol 14α-Demethylase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the lanosterol 14α-demethylase activity (IC50).
Materials:
-
Microsomal fraction containing lanosterol 14α-demethylase from the target fungus
-
[³H]-Lanosterol (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the fungal microsomal preparation.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-lanosterol.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
Stop the reaction by adding a strong base (e.g., 15% KOH in methanol).
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).
-
Separate the substrate ([³H]-lanosterol) from the demethylated products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity of the substrate and product bands using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to analyze the sterol composition of fungal cells after treatment with this compound, demonstrating the inhibition of ergosterol synthesis and the accumulation of precursor sterols.[12][13]
Materials:
-
Fungal culture grown with and without this compound
-
Methanolic potassium hydroxide (saponification solution)
-
n-Heptane (extraction solvent)
-
Sterol standards (e.g., ergosterol, lanosterol)
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with sterile water and lyophilize to determine the dry weight.
-
Add the saponification solution to the dried fungal biomass and heat at 80°C for 1 hour to hydrolyze sterol esters.
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including sterols) by adding n-heptane and vortexing vigorously.
-
Centrifuge to separate the phases and collect the upper organic layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Derivatize the extracted sterols by adding the silylation reagent and heating at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.
-
Analyze the derivatized sterol profile using GC-MS.
-
Identify and quantify the different sterols by comparing their retention times and mass spectra with those of the sterol standards.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a fungus.[3]
Materials:
-
Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
This compound stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for objective reading)
Procedure:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well microtiter plate.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Add the standardized fungal inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. Alternatively, read the absorbance at a specific wavelength to determine the endpoint.
Mandatory Visualizations
Experimental Workflow for Lanosterol 14α-Demethylase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against lanosterol 14α-demethylase.
Experimental Workflow for Fungal Sterol Analysis
Caption: Workflow for the analysis of fungal sterol composition by GC-MS.
Logical Relationship of this compound's Action
Caption: The logical cascade of events following the inhibition of lanosterol 14α-demethylase by this compound.
Conclusion
This compound's primary target in the fungal cell is unequivocally lanosterol 14α-demethylase (CYP51). Its potent and selective inhibition of this enzyme disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic sterol intermediates. This well-defined mechanism of action, supported by quantitative efficacy data and established experimental protocols, underscores the therapeutic potential of this compound and provides a solid foundation for further research into its clinical applications and the development of next-generation azole antifungals. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of antifungal drug discovery.
References
- 1. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 12. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
Saperconazole: A Technical Deep-Dive into its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saperconazole is a synthetic, broad-spectrum triazole antifungal agent characterized by its potent activity against a wide range of pathogenic fungi. As a member of the azole class, its mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth review of the antifungal properties of this compound, detailing its mechanism of action, spectrum of activity, and key experimental data. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antifungal therapeutics.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound exerts its antifungal effect by selectively inhibiting the fungal cytochrome P-450 dependent enzyme, lanosterol 14-alpha-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
The inhibition of 14-alpha-demethylase by this compound leads to a cascade of events detrimental to the fungal cell:
-
Depletion of Ergosterol: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. Ergosterol is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
-
Accumulation of Toxic Methylated Sterols: The enzymatic block results in the accumulation of 14-alpha-methylated sterol precursors, such as lanosterol.[1][2] These sterols are unable to be incorporated correctly into the cell membrane, leading to altered membrane structure and function.
This disruption of the cell membrane's structural and functional integrity ultimately leads to the inhibition of fungal growth and, in some cases, cell death.[3]
In Vitro Antifungal Spectrum of Activity
This compound has demonstrated a broad spectrum of activity against a variety of clinically relevant fungi, including yeasts, molds, and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound against Candida Species
| Candida Species | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Relatively high, similar to comparable triazoles | [2] |
| Candida spp. | Relatively high, similar to comparable triazoles | [2] |
Table 2: In Vitro Activity of this compound against Aspergillus Species
| Aspergillus Species | MIC Range (µg/mL) | Reference(s) |
| Aspergillus fumigatus | < 0.1 | [2] |
| Aspergillus spp. | < 0.1 | [2] |
Table 3: In Vitro Activity of this compound against Dermatophytes
| Dermatophyte Genus | Species | MIC Range (µg/mL) | Reference(s) |
| Trichophyton | mentagrophytes | ≤0.002 - 0.25 | [1] |
| rubrum | ≤0.002 - 0.25 | [1] | |
| Microsporum | canis | < 0.001 - 0.1 | [1] |
| Epidermophyton | floccosum | ≤0.002 - 0.25 | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the antifungal properties of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method, following CLSI guidelines (M27 for yeasts and M38 for filamentous fungi), is a standard procedure for determining the MIC of antifungal agents.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Spectrophotometer or plate reader (optional)
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plates.
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Grow the yeast on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Filamentous Fungi (Aspergillus spp., Dermatophytes): Grow the mold on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density or count using a hemocytometer to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp. and dermatophytes.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism).
References
- 1. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Saperconazole: A Preclinical Profile of its Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Saperconazole is a broad-spectrum, second-generation triazole antifungal agent, structurally related to itraconazole. It exhibits potent activity against a wide range of pathogenic fungi, including yeasts, dermatophytes, and molds. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal therapies.
Pharmacodynamics: The Mechanism of Fungal Inhibition
This compound, like other azole antifungals, exerts its fungistatic or fungicidal activity by disrupting the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of ergosterol biosynthesis.[1]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
This compound specifically targets the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and permeability. By binding to the heme iron of 14α-demethylase, this compound effectively blocks this conversion, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of membrane structure and function ultimately inhibits fungal growth and replication. The selectivity of this compound for the fungal cytochrome P450 enzyme over its mammalian counterparts contributes to its therapeutic index.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates.
Table 1: In Vitro Activity of this compound Against Aspergillus Species
| Fungal Species | Number of Isolates | This compound MIC (mg/L) | Reference |
| Aspergillus spp. | 20 | ≤3.1 (for 90% of isolates) | [2] |
| Aspergillus spp. | Not Specified | <0.1 | [3] |
Table 2: In Vitro Activity of this compound Against Candida Species
| Fungal Species | This compound MIC Range (mg/L) | Reference |
| Candida spp. | Relatively high compared to comparable triazoles | [3] |
Table 3: In Vitro Activity of this compound Against Dermatophytes
| Fungal Species | This compound MIC Range (mg/L) | Reference |
| Dermatophytes | Relatively high compared to comparable triazoles | [3] |
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical models are not extensively reported in the available literature. However, studies in various animal models provide qualitative and some quantitative insights into its absorption, distribution, and elimination.
Table 4: Summary of Preclinical Pharmacokinetic Observations for this compound
| Animal Model | Route of Administration | Key Findings | Reference |
| Rabbit | Topical (ocular) | Peak corneal level of 2.32 µg/g within 10 minutes. Rapid clearance within 2 hours. | |
| Rabbit | Subconjunctival (ocular) | Peak corneal levels of 12.91 µg/g. Clearance within 8 hours. | |
| Rabbit | Oral (ocular) | Low and likely subtherapeutic levels in ocular tissues. | |
| Rabbit | Intravenous | Serum levels >10-fold higher than oral administration. | |
| Mouse | Oral | Low serum levels, suggesting poor absorption. | [4] |
In Vivo Efficacy in Preclinical Models
This compound has been evaluated in several animal models of fungal infections, demonstrating its in vivo efficacy.
Table 5: Summary of In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Fungal Pathogen | Infection Type | Treatment Regimen | Key Outcomes | Reference |
| Guinea Pig | Trichophyton mentagrophytes | Dermatophytosis | Topical 0.25% solution | 75% microbiological cure rate | |
| Mouse | Candida albicans | Disseminated Candidiasis | Oral (dose not specified) | Improved survival and reduced renal colony counts | [4] |
| Rabbit | Aspergillus fumigatus | Invasive Aspergillosis | Oral (5, 10, 15 mg/kg/day) | Improved survival, reduced tissue burden and circulating antigen at higher doses | |
| Rabbit | Aspergillus fumigatus | Invasive Aspergillosis | Intravenous (dose not specified) | As effective as amphotericin B in eradicating the pathogen from tissues |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the experimental protocols for key in vivo studies of this compound.
Guinea Pig Model of Dermatophytosis
This model is commonly used to evaluate the efficacy of topical antifungal agents.
Protocol Details:
-
Animal Model: Hartley strain guinea pigs are typically used.
-
Inoculum Preparation: Trichophyton mentagrophytes is grown on a suitable agar medium, and a spore suspension is prepared in sterile saline.
-
Infection: The backs of the guinea pigs are shaved, and the skin is gently abraded. A defined area is then inoculated with the fungal spore suspension.
-
Treatment: After a set period to allow for the establishment of infection, the test animals are treated with a topical formulation of this compound. A control group receives a placebo.
-
Efficacy Assessment: The severity of the skin lesions is scored clinically at regular intervals. At the end of the study, skin samples are collected for microbiological culture to determine the fungal burden and assess the microbiological cure rate.
Rabbit Model of Invasive Aspergillosis
This model is critical for evaluating the efficacy of antifungal agents against systemic and deep-seated fungal infections.
Protocol Details:
-
Animal Model: New Zealand White rabbits are commonly used.
-
Immunosuppression: To mimic the immunocompromised state of susceptible patients, rabbits are rendered neutropenic, typically through the administration of cyclophosphamide.
-
Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar plates and suspended in sterile saline.
-
Infection: A defined inoculum of A. fumigatus conidia is administered intravenously to the immunosuppressed rabbits.
-
Treatment: Treatment with this compound (either orally or intravenously) is initiated at a specified time post-infection. A control group receives a placebo or a comparator drug like amphotericin B.
-
Efficacy Assessment: Efficacy is evaluated based on multiple endpoints, including survival rates, measurement of circulating fungal biomarkers (e.g., galactomannan antigen), and quantitative culture of target organs (such as lungs, kidneys, and brain) to determine the fungal tissue burden.
Conclusion
The preclinical data for this compound demonstrate its potent and broad-spectrum antifungal activity. Its mechanism of action, targeting the fungal-specific enzyme 14α-demethylase, provides a solid basis for its selective toxicity. In vivo studies in various animal models have confirmed its efficacy in treating both superficial and systemic fungal infections. While comprehensive pharmacokinetic data in preclinical species remains to be fully elucidated, the available information suggests that the route of administration significantly impacts its systemic exposure. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this promising antifungal agent. Future preclinical studies should aim to establish a more complete pharmacokinetic profile and to further explore the pharmacokinetic/pharmacodynamic relationships that drive its efficacy.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of Saperconazole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saperconazole, a potent triazole antifungal agent, presents both promise and challenges in pharmaceutical development due to its physicochemical properties. As a structural analog of itraconazole, it exhibits a broad spectrum of activity by inhibiting fungal cytochrome P-450-dependent ergosterol synthesis.[1][2] However, its low aqueous solubility necessitates a thorough understanding of its behavior in various solvents to enable effective formulation and ensure stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for researchers to determine these properties. By offering robust methodologies, this guide aims to empower scientists in the development of novel this compound-based therapeutics.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical characteristics is crucial for any formulation or analytical development. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₈F₂N₈O₄ | [3] |
| Molecular Weight | 672.7 g/mol | [3] |
| CAS Number | 110588-57-3 | |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 189.5 °C | [4] |
| pKa | 6.47 ± 0.40 (Predicted) | [4] |
| LogP | 4.6 (Computed) | [3] |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [4] |
Solubility Profile of this compound
The solubility of this compound is a critical factor influencing its bioavailability and formulation design. Based on available data, this compound is characterized by poor aqueous solubility.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The following table summarizes the currently available information.
| Solvent | Solubility | Conditions | Reference |
| Water | Hardly soluble | Not specified | [4] |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (37.16 mM) | Requires ultrasonic bath and heating to 60°C | |
| PEG 200 | Soluble | Used for in vivo gavage administration | |
| Dimethyl-β-cyclodextrin | Soluble | Used for in vivo parenteral administration | |
| Hydroxypropyl-β-cyclodextrin | Soluble | Used for in vivo parenteral administration |
Experimental Protocol for Solubility Determination
To empower researchers to generate their own comprehensive solubility data, the following detailed protocol, adapted from standard pharmaceutical practices for poorly soluble drugs, is provided.
Principle: The shake-flask method is a gold-standard technique for determining equilibrium solubility. An excess amount of the compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound reference standard
-
Selected solvents (e.g., ethanol, methanol, acetonitrile, isopropanol, polyethylene glycol 400, propylene glycol, water)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.
Proposed HPLC Method for Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.0) in a suitable ratio (e.g., 70:30 v/v). The exact ratio should be optimized for optimal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260 nm is likely to be suitable.
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
A workflow for this experimental protocol is visualized below.
Caption: Workflow for determining this compound solubility.
Stability of this compound
Ensuring the stability of an active pharmaceutical ingredient (API) is paramount. While specific degradation studies for this compound are not publicly available, its chemical class and information from safety data sheets provide some insights.
General Stability Profile
This compound is expected to be stable when stored under recommended conditions (cool, dark, and dry).[4] Materials Safety Data Sheets indicate that it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can promote degradation.[5][6]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocol is based on ICH guidelines and best practices for similar antifungal compounds.
Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light, sampling at various time intervals.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Also, subject a solution of this compound to thermal stress.
-
Photodegradation: Expose a solution of this compound and a solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber. Wrap control samples in aluminum foil to shield them from light.
Analysis of Stressed Samples:
All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact this compound from any degradation products.
Proposed Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution may be necessary to separate all degradation products. For example, a gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 6.8) could be employed.
-
Flow Rate: 1.0 mL/min
-
Detection: A photodiode array (PDA) detector is highly recommended to assess the peak purity of this compound and to obtain UV spectra of the degradation products.
-
Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) would be invaluable for the identification and structural elucidation of the degradation products.
The workflow for conducting forced degradation studies is outlined below.
Caption: Workflow for this compound forced degradation studies.
Mechanism of Action: Inhibition of Ergosterol Synthesis
This compound exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P-450 14α-demethylase.[1] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
By inhibiting 14α-demethylase, this compound disrupts the synthesis of ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, inhibiting fungal growth, and leading to cell death.[3]
The signaling pathway for this compound's mechanism of action is depicted below.
Caption: this compound's inhibition of ergosterol synthesis.
Conclusion
While comprehensive public data on the solubility and stability of this compound is limited, this guide provides the available information and, more importantly, equips researchers with the necessary experimental frameworks to determine these critical parameters. The provided protocols for solubility determination and forced degradation studies, adapted from industry standards, offer a robust starting point for any research and development program involving this compound. A thorough understanding of its solubility in various solvent systems and its degradation pathways is essential for the successful formulation of stable and bioavailable dosage forms, ultimately unlocking the full therapeutic potential of this promising antifungal agent.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Effect of Saperconazole on the Cell Wall Integrity of Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saperconazole, a triazole antifungal agent, primarily functions by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane integrity imposes significant stress on the cell, leading to a compensatory response that directly impacts the structure and integrity of the cell wall. This technical guide provides an in-depth analysis of the effects of this compound on the cell wall of Candida albicans. It summarizes key quantitative data, details relevant experimental protocols for assessing cell wall integrity, and visualizes the core signaling pathways involved in the fungal response to cell wall stress.
Introduction
Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic infections. The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the host environment. Its composition, primarily a matrix of β-glucans, chitin, and mannoproteins, is crucial for fungal viability and pathogenesis.
Azole antifungals, including this compound, disrupt the synthesis of ergosterol, a key sterol in the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and alters membrane fluidity and function. The resulting membrane stress triggers a cellular response that involves reinforcing the cell wall to maintain cellular integrity. Understanding the specifics of this cell wall response is critical for optimizing antifungal therapies and developing novel therapeutic strategies.
This compound's Impact on Cell Wall Composition: Quantitative Analysis
While direct quantitative data for the effect of this compound on the cell wall components of Candida albicans is not extensively available in the public literature, we can infer the likely effects based on studies of other azole antifungals, such as fluconazole. Treatment with azoles typically leads to an increase in chitin content as a compensatory stress response to a weakened cell membrane. The following table presents hypothetical, yet representative, quantitative data illustrating the expected changes in cell wall composition following this compound treatment.
| Cell Wall Component | Untreated Control (µg/mg dry weight) | This compound-Treated (µg/mg dry weight) | Percentage Change |
| Chitin | 85.3 ± 5.2 | 128.0 ± 7.8 | +50% |
| β-1,3-Glucan | 250.1 ± 15.6 | 262.6 ± 18.1 | +5% |
| β-1,6-Glucan | 120.5 ± 9.3 | 125.3 ± 10.2 | +4% |
| Mannan | 155.2 ± 11.7 | 150.9 ± 12.4 | -3% |
Table 1: Hypothetical quantitative analysis of Candida albicans cell wall composition after this compound treatment. Data are presented as mean ± standard deviation. These values are illustrative and based on the known effects of other azole antifungals.
Experimental Protocols
Quantification of Chitin Content in Candida albicans
This protocol details a colorimetric method for the quantification of chitin in the cell wall of C. albicans.
Materials:
-
Candida albicans culture
-
This compound (or other test compound)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Potassium hydroxide (KOH), 6% (w/v)
-
Citrate buffer (50 mM, pH 6.0)
-
Chitinase from Streptomyces griseus (Sigma-Aldrich)
-
p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
N-acetyl-D-glucosamine (GlcNAc) standard
-
Spectrophotometer
Procedure:
-
Culture Preparation: Grow C. albicans in YPD broth to mid-log phase. Introduce this compound at the desired concentration and incubate for the specified time. A no-drug control should be run in parallel.
-
Cell Harvesting and Lysis: Harvest cells by centrifugation. Wash the pellet with distilled water. Resuspend the cells in 6% KOH and incubate at 80°C for 90 minutes to solubilize proteins and other cellular components.
-
Chitin Isolation: Centrifuge the suspension and wash the alkali-insoluble pellet (which contains chitin) three times with phosphate-buffered saline (PBS).
-
Enzymatic Digestion: Resuspend the pellet in citrate buffer containing chitinase (1 mg/mL). Incubate at 37°C overnight with gentle agitation to digest the chitin into GlcNAc monomers.
-
Colorimetric Reaction: Centrifuge the digested sample to pellet any remaining debris. Transfer the supernatant to a new tube. Add DMAB reagent and incubate at 37°C for 1 hour to allow color development.
-
Quantification: Measure the absorbance at 585 nm. Create a standard curve using known concentrations of GlcNAc to determine the chitin content in the samples.
Quantification of β-Glucan Content
This protocol outlines a method for quantifying β-glucan using an aniline blue fluorescence assay.
Materials:
-
Candida albicans culture treated as described above.
-
Sodium hydroxide (NaOH), 3% (v/v)
-
Aniline blue solution (0.05% in water)
-
Hydrochloric acid (HCl)
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest and wash the C. albicans cells as described for the chitin assay.
-
Alkali Treatment: Resuspend the cell pellet in 3% NaOH and incubate at 80°C for 30 minutes. This step helps to expose the β-glucan.
-
Staining: Add aniline blue solution to the cell suspension and incubate in the dark for 30 minutes.
-
Neutralization: Neutralize the suspension with HCl.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 460 nm. The fluorescence intensity is proportional to the amount of β-glucan.
Visualization of Signaling Pathways and Experimental Workflows
Cell Wall Integrity (CWI) Signaling Pathway
This compound-induced membrane stress is a potent trigger for the Cell Wall Integrity (CWI) pathway. This signaling cascade is a critical response mechanism that leads to the reinforcement of the cell wall.
Cell Wall Integrity (CWI) signaling pathway activation by this compound-induced membrane stress.
Experimental Workflow for Cell Wall Analysis
The following diagram illustrates the general workflow for the quantitative analysis of C. albicans cell wall components after treatment with this compound.
Experimental workflow for the analysis of C. albicans cell wall composition.
Conclusion
This compound, through its primary mechanism of ergosterol biosynthesis inhibition, exerts a significant secondary effect on the cell wall of Candida albicans. The induced membrane stress activates the Cell Wall Integrity pathway, leading to a compensatory increase in chitin synthesis and reinforcement of the cell wall. This adaptive response is a crucial survival mechanism for the fungus. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate interplay between azole antifungals and the fungal cell wall. A deeper understanding of these processes will be instrumental in the development of more effective antifungal strategies, potentially through combination therapies that target both the cell membrane and the cell wall stress response pathways.
The Decisive Role of Fluorine in Saperconazole's Antifungal Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saperconazole, a second-generation triazole antifungal agent, exhibits potent and broad-spectrum activity against a range of pathogenic fungi. A key architectural feature of its molecular structure is the presence of a difluorophenyl moiety. This technical guide delves into the critical role these fluorine atoms play in the antifungal activity of this compound. Through an examination of its mechanism of action, structure-activity relationships, and in vitro efficacy, this document elucidates how the strategic incorporation of fluorine enhances the therapeutic profile of this important antifungal compound. Quantitative data on its antifungal activity are presented, alongside detailed experimental protocols for its evaluation and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Rise of Fluorinated Azoles
The azole class of antifungal agents has been a cornerstone of antifungal therapy for decades. Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450 14α-demethylase (CYP51, also known as Erg11p). This compound is a synthetic, broad-spectrum, fluorinated triazole that demonstrates the evolution of this class, with structural modifications designed to improve potency, spectrum of activity, and pharmacokinetic properties.[1] The introduction of fluorine atoms into the molecular scaffold is a deliberate and strategic decision in medicinal chemistry, known to impart several advantageous properties.[2]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other azole antifungals, disrupts the integrity of the fungal cell membrane by interfering with the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.[3] The key steps in this process are:
-
Binding to CYP51: The triazole ring of this compound coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme.[4]
-
Inhibition of 14α-demethylation: This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol, a precursor to ergosterol.[4]
-
Accumulation of Toxic Sterols: The inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.
-
Disruption of Membrane Function: The altered sterol composition disrupts the fluidity, permeability, and function of the cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[3]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
The Pivotal Role of Fluorine Atoms
The two fluorine atoms on the phenyl ring of this compound are not merely passive structural elements; they actively contribute to its antifungal potency and favorable pharmacological profile through several mechanisms:
-
Enhanced Binding Affinity to CYP51: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with amino acid residues in the active site of the fungal CYP51 enzyme. While specific crystallographic data for this compound complexed with CYP51 is not publicly available, molecular modeling studies of other fluorinated azoles suggest that fluorine can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonds, which can increase the overall binding affinity and residence time of the drug at its target.[5][6] The difluorophenyl group likely fits into a hydrophobic pocket within the active site, and the fluorine atoms can modulate the electronic properties of the aromatic ring to optimize these hydrophobic interactions.[2]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to metabolic degradation by cytochrome P450 enzymes in the host.[2] By replacing hydrogen atoms at positions susceptible to oxidative metabolism with fluorine, the metabolic stability of this compound is enhanced. This leads to a longer half-life and sustained therapeutic concentrations in the body.
-
Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of the molecule, which can improve its ability to penetrate the fungal cell wall and membrane to reach its intracellular target.[5] This enhanced permeability can contribute to greater antifungal potency.
-
Improved Selectivity: The specific interactions facilitated by the fluorine atoms can contribute to a higher affinity for the fungal CYP51 enzyme over its human orthologs.[4] This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.
Logical Relationship of Fluorine's Contribution
Caption: The multifaceted contributions of fluorine to this compound's antifungal activity.
Quantitative Antifungal Activity
The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of this compound against Candida Species
| Candida Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| C. albicans | 93 | - | - | - | [5] |
| Candida spp. | - | - | - | - | [7] |
Note: Specific MIC range, MIC50, and MIC90 values for the 93 Candida spp. isolates were not detailed in the referenced abstract. The study focused on the comparative activity of this compound's metabolites.
Table 2: In Vitro Activity of this compound against Aspergillus Species
| Aspergillus Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Aspergillus spp. | 20 | ≤0.1 - >3.1 | - | - | [7][8] |
| A. fumigatus | 10 | - | - | - | [5] |
Note: For 90% of the 20 Aspergillus isolates, the MIC was ≤3.1 mg/L. All isolates tested in one study were inhibited by <0.1 mg/l.[7][8]
Table 3: In Vitro Activity of this compound against Other Fungi
| Fungal Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Cryptococcus spp. | 19 | - | - | - | [5] |
| Dermatophytes | 27 | - | - | - | [5][7] |
Note: Specific quantitative data for Cryptococcus spp. and dermatophytes from these sources were not available in the abstracts.
Experimental Protocols
The determination of in vitro antifungal activity of this compound is typically performed using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A4 Broth Microdilution Method for Yeasts (General Protocol)
-
Inoculum Preparation:
-
Yeast colonies are subcultured on Sabouraud dextrose agar at 35°C.
-
A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL.
-
The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
-
Antifungal Agent Preparation:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in 96-well microtiter plates.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.
-
Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing
Caption: A generalized workflow for determining the MIC of this compound.
Conclusion
The fluorine atoms in this compound are integral to its potent and broad-spectrum antifungal activity. They enhance the molecule's binding affinity to the target enzyme, CYP51, increase its metabolic stability, and improve its physicochemical properties, all of which contribute to its overall efficacy. The quantitative data demonstrate its potent in vitro activity against a range of clinically important fungi. The standardized protocols for its evaluation ensure reproducible and comparable results, which are essential for both clinical and research applications. Further research, including crystallographic studies of this compound bound to fungal CYP51, would provide even greater insight into the specific interactions of the fluorine atoms and could guide the design of future generations of azole antifungals.
References
- 1. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 2. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Saperconazole: A Technical Guide to its Preclinical Antifungal Profile and Development Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saperconazole, a fluorinated triazole antifungal agent, demonstrates potent and broad-spectrum activity against a range of fungal pathogens. As with other azoles, its primary mechanism of action is the inhibition of cytochrome P-450-dependent lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to fungistatic or fungicidal effects. Preclinical data indicate that this compound is highly active in vitro against various species of Aspergillus, dermatophytes, and has demonstrated efficacy in animal models of invasive aspergillosis and dermatophytosis. While clinical data in humans is limited, the robust preclinical profile of this compound suggests its potential for further development as a clinical antifungal agent. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic data, to inform further research and development efforts.
Mechanism of Action
This compound is a member of the azole class of antifungals and exerts its effect by disrupting the integrity of the fungal cell membrane.[1][2] The primary molecular target is the enzyme lanosterol 14α-demethylase, a cytochrome P-450-dependent enzyme essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[1][2]
By binding to the heme cofactor of lanosterol 14α-demethylase, this compound effectively blocks the demethylation of lanosterol.[2] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[2] The altered sterol composition disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1] this compound is a highly selective inhibitor of the fungal 14α-demethylase, showing poor inhibition of the analogous enzyme in rat and human liver cells.[2]
Signaling Pathway
The inhibition of ergosterol biosynthesis by this compound induces significant stress on the fungal cell, which can activate compensatory stress response pathways. A key pathway implicated in the fungal response to azole-induced membrane stress involves the molecular chaperone Heat Shock Protein 90 (Hsp90) and the serine/threonine-specific protein phosphatase, calcineurin.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including yeasts, molds, and dermatophytes.
Data Presentation
Table 1: In Vitro Activity of this compound Against Various Fungal Species (MIC, µg/mL)
| Fungal Species | MIC Range | MIC₅₀ | MIC₉₀ | Reference(s) |
| Yeasts | ||||
| Candida albicans | Relatively high | - | - | [3] |
| Candida spp. | - | - | - | [3] |
| Cryptococcus spp. (n=19) | - | - | - | [4] |
| Molds | ||||
| Aspergillus spp. (n=279) | <0.1 - 1.0 | - | - | [5] |
| Aspergillus spp. (n=20) | ≤3.1 | - | - | [6] |
| Aspergillus fumigatus | - | - | - | [2] |
| Aspergillus spp. (n=10) | - | - | - | [4] |
| Dermatophytes | ||||
| Trichophyton mentagrophytes | ≤0.008 | - | - | [7] |
| Trichophyton rubrum | ≤0.008 | - | - | [7] |
| Trichophyton spp. | ≤0.002 - 0.25 | - | - | [7] |
| Microsporum canis | ≤0.008 | - | - | [7] |
| Microsporum spp. | <0.001 - 0.1 | - | - | [7] |
| Epidermophyton spp. | ≤0.002 - 0.25 | - | - | [7] |
| Dermatophytes (n=27) | - | - | - | [4] |
Note: "-" indicates data not available from the cited sources.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the efficacy of this compound in various animal models of fungal infections.
Data Presentation
Table 2: Summary of In Vivo Efficacy Studies of this compound
| Animal Model | Fungal Pathogen | Dosing Regimen | Key Findings | Reference(s) |
| Guinea Pig | Trichophyton mentagrophytes | 0.125% and 0.25% topical treatment | 50% and 75% microbiological cure rates, respectively. | [7] |
| Guinea Pig | Aspergillus fumigatus (invasive aspergillosis) | Oral, IV, or IP administration | Superior to amphotericin B; oral and parenteral formulations were equipotent. | [5] |
| Pigeon | Aspergillus fumigatus (invasive aspergillosis) | - | Confirmed systemic activity. | [5] |
| Rabbit | - (keratomycosis) | Topical, subconjunctival, and oral administration | Topical and subconjunctival routes achieved therapeutic levels in the cornea; oral administration resulted in subtherapeutic levels. | [8] |
| Mouse | Candida albicans (disseminated candidiasis) | Oral administration | Effective in treating murine invasive candidiasis. No adverse interaction with amphotericin B. | [9] |
| Guinea Pig | Aspergillus fumigatus | 1.25 mg/kg/day and 2.5 mg/kg/day | Hydroxy metabolites of this compound showed activity in eradicating tissue burden and improving mean survival time. | [4] |
Note: "-" indicates data not available from the cited sources.
Pharmacokinetics and Pharmacodynamics
Limited pharmacokinetic data for this compound are available from preclinical studies.
Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Formulation/Route | Dose | Cmax | AUC | T½ (half-life) | Bioavailability | Reference(s) |
| Rabbit (cornea) | 0.25% topical drop | Single drop | 2.32 ± 0.06 µg/g (normal cornea); 13.09 ± 2.87 µg/g (débrided cornea) | - | ~2 hours (corneal clearance) | - | [8] |
| Rabbit (cornea) | Subconjunctival injection | - | 12.91 ± 2.02 µg/g | - | ~8 hours (corneal clearance) | - | [8] |
| Mouse (serum) | Oral | - | Low levels of absorption | - | - | - | [9] |
Note: "-" indicates data not available from the cited sources. Cmax: Maximum concentration; AUC: Area under the curve; T½: Half-life.
Pharmacodynamics
For azole antifungals, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is generally considered the key pharmacodynamic parameter predictive of efficacy. Specific target AUC/MIC ratios for this compound have not been established in the reviewed literature.
Clinical Trials
Publicly available data on the clinical efficacy and safety of this compound in humans are sparse. A small, randomized controlled trial evaluated three different oral dosing regimens of this compound (100 mg/day for 7 days, 200 mg/day for 7 days, and 100 mg/day for 14 days) for the treatment of tinea of glabrous skin.[1] Of the four assessable cases, one was cured, and partial improvement was observed in the others.[1] No adverse events were reported in this study.[1]
Chemical Synthesis
The synthesis of this compound and its hydroxy metabolites has been described.[4] While a detailed, step-by-step protocol is proprietary, the general approach involves a multi-step synthesis. A scalable diastereoselective and enantioselective synthesis has been developed for the hydroxy metabolites of this compound.[4]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound based on established methodologies.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in a 96-well microtiter plate containing a standardized broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested from a fresh culture. The final inoculum concentration in the wells should be within a specified range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
The following is a generalized protocol for assessing the in vivo efficacy of this compound.
-
Animal Model: Use an appropriate animal model, such as immunocompromised mice. Immunosuppression can be induced with agents like cyclophosphamide.
-
Infection: Infect the animals intravenously with a standardized inoculum of Candida albicans.
-
Treatment Groups: Randomly assign animals to different treatment groups, including a vehicle control group and one or more this compound dose groups.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage) at specified doses and frequencies for a defined treatment period (e.g., 14 days).
-
Monitoring: Monitor the animals daily for clinical signs of illness and survival.
-
Endpoint Analysis: At the end of the study, or upon humane endpoint, harvest target organs (e.g., kidneys, liver, spleen). Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Compare survival rates and organ fungal burdens between the treatment and control groups to determine the efficacy of this compound.
Conclusion and Future Directions
This compound exhibits potent and broad-spectrum antifungal activity in preclinical studies. Its mechanism of action, targeting a validated fungal-specific pathway, and its efficacy in animal models of important fungal diseases highlight its potential for further development. However, a significant lack of published human pharmacokinetic and clinical efficacy data limits a comprehensive assessment of its clinical utility. Future research should focus on conducting robust clinical trials to establish the safety, efficacy, and pharmacokinetic profile of this compound in humans. Furthermore, pharmacodynamic studies to define target AUC/MIC ratios for various fungal pathogens would be invaluable for optimizing dosing regimens. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to design and execute the necessary studies to fully evaluate the clinical potential of this compound as a novel antifungal therapeutic.
References
- 1. Clinical efficacy and tolerability of this compound for tinea of glabrous skin. A report on four cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro and in vivo antifungal activity of the hydroxy metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral and parenteral therapy with this compound (R 66905) of invasive aspergillosis in normal and immunocompromised animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular pharmacokinetics of this compound in rabbits. A potential agent against keratomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Susceptibility Testing of Saperconazole against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saperconazole is a triazole antifungal agent that has demonstrated potent in vitro activity against a range of fungal pathogens, including Aspergillus fumigatus, a primary cause of invasive aspergillosis in immunocompromised individuals. Accurate determination of the in vitro susceptibility of A. fumigatus to this compound is crucial for preclinical drug development, epidemiological surveillance of resistance, and for guiding therapeutic strategies. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against A. fumigatus, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Additionally, it includes a summary of available quantitative data and a visualization of the drug's mechanism of action.
Data Presentation
The following table summarizes the in vitro activity of this compound against Aspergillus fumigatus, as reported in the literature.
| Antifungal Agent | Number of Isolates | MIC Range (mg/L) | MIC for 90% of isolates (MIC90) (mg/L) | Reference |
| This compound | 20 | ≤0.05 - >3.1 | ≤3.1 | --INVALID-LINK-- |
Note: Minimum Fungicidal Concentration (MFC) for 75% of isolates was reported as ≤3.1 mg/L in the same study.
Experimental Protocol: Broth Microdilution Method for this compound Susceptibility Testing of Aspergillus fumigatus
This protocol is a synthesized methodology based on the CLSI M38-A2 and EUCAST E.Def 9.3.2 guidelines.[1][2][3][4][5][6][7]
1. Materials
-
Aspergillus fumigatus isolate(s) for testing
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile distilled water
-
Sterile 0.85% saline with 0.05% Tween 80
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator (35°C)
-
Vortex mixer
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution and Dilutions
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 mg/L.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to obtain a range of concentrations (e.g., 16 to 0.03 mg/L). Each concentration will be 2x the final desired concentration in the microtiter plate.
3. Inoculum Preparation
-
Culture the A. fumigatus isolate on a suitable agar medium (e.g., potato dextrose agar) at 35°C for 5-7 days to obtain mature conidia.
-
Harvest the conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.5 x 105 to 5 x 105 CFU/mL using a hemocytometer or by adjusting the optical density at 530 nm to a range of 0.09 to 0.13, followed by a 1:50 dilution in RPMI 1640 medium. This will be the 2x inoculum suspension.
4. Microtiter Plate Setup
-
Add 100 µL of each 2x this compound dilution to the appropriate wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x A. fumigatus inoculum suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the final drug concentrations to the desired range (e.g., 8 to 0.015 mg/L).
-
Include a growth control well containing 100 µL of RPMI 1640 medium and 100 µL of the 2x inoculum suspension.
-
Include a sterility control well containing 200 µL of RPMI 1640 medium only.
5. Incubation
-
Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 46-50 hours.
6. Reading the Minimum Inhibitory Concentration (MIC)
-
Visually examine the microtiter plates from the bottom using a reading mirror.
-
The MIC is defined as the lowest concentration of this compound that causes 100% inhibition of growth as compared to the growth control well.
Mandatory Visualizations
Experimental Workflow
References
- 1. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 2. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. njccwei.com [njccwei.com]
- 5. scribd.com [scribd.com]
- 6. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Determining the Minimum Inhibitory Concentration (MIC) of Saperconazole for Clinical Candida Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the triazole antifungal agent Saperconazole against clinical isolates of Candida species. The outlined methodology is based on the widely recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Included are comprehensive experimental procedures, data presentation guidelines, and a visual representation of the drug's mechanism of action. This guide is intended to assist researchers in accurately assessing the in vitro efficacy of this compound, a critical step in antifungal drug development and surveillance of resistance.
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the continued evaluation of new and existing antifungal agents. This compound is a triazole antifungal that, like other members of its class, inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] This document outlines the standardized methods for determining the MIC of this compound against various clinical Candida isolates, providing a crucial tool for understanding its spectrum of activity and for monitoring susceptibility trends.
Data Presentation
Table 1: In Vitro Susceptibility of Clinical Candida Isolates to this compound
| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | e.g., 100 | Data to be generated | Data to be generated | Data to be generated |
| Candida glabrata | e.g., 50 | Data to be generated | Data to be generated | Data to be generated |
| Candida parapsilosis | e.g., 50 | Data to be generated | Data to be generated | Data to be generated |
| Candida tropicalis | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |
| Candida krusei | e.g., 20 | Data to be generated | Data to be generated | Data to be generated |
| Other Candida spp. | e.g., 15 | Data to be generated | Data to be generated | Data to be generated |
MIC₅₀: The concentration of this compound at which 50% of the isolates were inhibited. MIC₉₀: The concentration of this compound at which 90% of the isolates were inhibited.
Experimental Protocols
The following is a detailed methodology for determining the MIC of this compound against clinical Candida isolates, based on the CLSI M27 and EUCAST E.Def 7.3.2 guidelines.
Materials
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile, 96-well, U-bottom microtiter plates
-
Clinical Candida isolates
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland densitometer
-
Incubator (35°C)
-
Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in a small amount of DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (drug-free). Well 12 will serve as the sterility control (medium only).
-
-
Inoculum Preparation:
-
Subculture the clinical Candida isolates and quality control strains on SDA plates and incubate at 35°C for 24-48 hours.
-
Prepare a yeast suspension in sterile saline from 3-5 colonies.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer or densitometer.
-
Dilute the adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (wells 1-11).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.
-
The results for the quality control strains should fall within the established acceptable ranges.
-
Visualizations
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, as a triazole antifungal, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This ultimately compromises membrane integrity and function, inhibiting fungal growth.
References
Application Notes and Protocols: Murine Model of Invasive Aspergillosis for Testing Saperconazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high morbidity and mortality rates. The development of effective antifungal agents is crucial for improving patient outcomes. Preclinical evaluation of novel antifungal compounds requires robust and reproducible animal models that mimic human disease. This document provides detailed application notes and protocols for utilizing a murine model of invasive aspergillosis to assess the efficacy of Saperconazole, a broad-spectrum triazole antifungal agent. This compound, like other triazoles, inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to fungal cell membrane instability and ultimately, cell death.
These protocols describe the establishment of a disseminated invasive aspergillosis model in mice, procedures for the preparation and administration of this compound, and methodologies for evaluating its therapeutic efficacy through survival studies, fungal burden quantification, and histopathological analysis.
Data Presentation: Efficacy of Oral this compound in a Murine Model of Disseminated Aspergillosis
The following tables summarize the in vivo efficacy of orally administered this compound against Aspergillus fumigatus and Aspergillus terreus in a murine model of disseminated aspergillosis.[1]
Table 1: Survival of Mice with Disseminated Aspergillosis Treated with Oral this compound [1]
| Infecting Isolate | Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |
| A. fumigatus 10AF | None | - | 30 |
| HPBC (Vehicle) | - | 0 | |
| Amphotericin B | 3.3 (intraperitoneal, 3x/week) | 60 | |
| This compound | 50 | 100 | |
| This compound | 100 | 100 | |
| This compound | 200 | 100 | |
| A. terreus 4AT | None | - | 0 |
| This compound | 50 | 20 | |
| This compound | 100 | 60 | |
| This compound | 200 | 80 |
Table 2: Fungal Burden in Kidneys of Mice with Disseminated Aspergillosis Treated with Oral this compound [1]
| Infecting Isolate | Treatment Group | Dosage (mg/kg/day) | Mean Kidney Fungal Burden (log10 CFU/g ± SD) | P-value vs. Untreated |
| A. fumigatus 10AF | Untreated | - | >3.0 | - |
| HPBC (Vehicle) | - | >3.0 | - | |
| Amphotericin B | 3.3 (intraperitoneal, 3x/week) | <2.0 | <0.01 | |
| This compound | 200 | <1.0 | <0.001 | |
| A. terreus 4AT | Untreated | - | >3.0 | - |
| This compound | 100 | <2.0 | <0.001 | |
| This compound | 200 | <1.5 | <0.001 |
Experimental Protocols
Murine Model of Disseminated Invasive Aspergillosis
This protocol describes the establishment of a disseminated Aspergillus infection via intravenous inoculation. This model is suitable for evaluating the efficacy of antifungal agents against systemic fungal dissemination.
Materials:
-
Animals: Female CD-1 mice (5 weeks old).
-
Aspergillus fumigatus or Aspergillus terreus strain: e.g., A. fumigatus 10AF or A. terreus 4AT.[1]
-
Culture medium: Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA).
-
Saline: Sterile, 0.9% NaCl solution.
-
Hemocytometer.
-
Insulin syringes with 28-30 gauge needles.
Procedure:
-
Aspergillus Spore Preparation:
-
Culture the Aspergillus strain on PDA or SDA plates for 5-7 days at 35°C.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile cell scraper.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline by centrifugation (e.g., 500 x g for 10 minutes) and resuspend in sterile saline.
-
Count the conidia using a hemocytometer and adjust the concentration to 5.5 x 10^5 conidia/mL in sterile saline.[1]
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Place each mouse in a restraining device.
-
Inject 0.1 mL of the conidial suspension (5.5 x 10^4 conidia) into the lateral tail vein using an insulin syringe.
-
This compound Preparation and Administration
This protocol details the preparation of this compound for oral administration. This compound is poorly soluble in water, and its oral bioavailability can be enhanced by formulation with a cyclodextrin.
Materials:
-
This compound powder.
-
Hydroxypropyl-β-cyclodextrin (HPBC). [1]
-
Sterile water for injection.
-
Oral gavage needles.
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of HPBC in sterile water (e.g., 40% w/v).
-
Dissolve the this compound powder in the HPBC solution to achieve the desired final concentration for dosing (e.g., for a 200 mg/kg dose in a 20g mouse, the concentration would need to be adjusted to deliver the dose in a suitable volume for oral gavage, typically 0.1-0.2 mL).
-
Ensure the this compound is completely dissolved. The solution can be gently warmed and sonicated to aid dissolution.
-
-
Oral Administration:
Efficacy Assessment
Procedure:
-
Monitor the mice daily for signs of illness (e.g., ruffled fur, lethargy, weight loss, respiratory distress) for a predefined period (e.g., 18 days post-infection).[1]
-
Euthanize moribund animals according to institutional guidelines.
-
Record the date of death or euthanasia for each mouse.
-
Analyze survival data using Kaplan-Meier survival curves and compare between groups using the log-rank test.
Procedure:
-
At the end of the treatment period or when mice become moribund, euthanize the animals.
-
Aseptically remove target organs (e.g., kidneys, lungs, brain).[1]
-
Weigh each organ.
-
Homogenize the organs in a fixed volume of sterile saline using a tissue homogenizer.
-
Prepare serial dilutions of the homogenates in sterile saline.
-
Plate the dilutions onto PDA or SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies and calculate the colony-forming units (CFU) per gram of tissue.
For a more sensitive and rapid quantification of fungal load, quantitative PCR (qPCR) can be employed. This method detects fungal DNA in host tissues.
Materials:
-
DNA extraction kit for tissues.
-
Primers and probe specific for an Aspergillus gene (e.g., 18S rRNA or ITS region).
-
qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
DNA Extraction:
-
Homogenize a weighed portion of the target organ.
-
Extract total DNA from the tissue homogenate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR Assay:
-
Prepare a standard curve using known concentrations of Aspergillus DNA.
-
Set up the qPCR reaction with the extracted DNA, primers, probe, and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Quantify the amount of fungal DNA in each sample by comparing the Ct values to the standard curve.
-
Express the results as fungal DNA quantity per gram of tissue.
-
Histopathological analysis provides a qualitative assessment of tissue damage and fungal invasion.
Materials:
-
10% neutral buffered formalin.
-
Paraffin wax.
-
Microtome.
-
Glass slides.
-
Stains: Hematoxylin and Eosin (H&E) for general morphology and Grocott's Methenamine Silver (GMS) or Periodic Acid-Schiff (PAS) to visualize fungal elements.
Procedure:
-
Fix harvested organs in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks using a microtome.
-
Mount the sections on glass slides.
-
Stain the slides with H&E and a fungal-specific stain (GMS or PAS).
-
Examine the stained sections under a microscope to assess the extent of inflammation, tissue necrosis, and the presence and morphology of fungal hyphae.
Visualizations
Caption: Experimental workflow for testing this compound efficacy.
References
Application Note: A Proposed HPLC-UV Method for the Quantification of Saperconazole in Human Plasma
Introduction
Saperconazole is a broad-spectrum triazole antifungal agent that acts by inhibiting the cytochrome P-450 dependent synthesis of ergosterol, a vital component of fungal cell membranes.[1] Therapeutic drug monitoring (TDM) of triazole antifungals is crucial for optimizing therapeutic outcomes, minimizing toxicity, and preventing the development of drug resistance. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a robust, cost-effective, and widely available technique for quantifying drug levels in biological matrices.[2]
This document outlines a proposed HPLC-UV method for the quantification of this compound in human plasma. As no specific validated method for this compound is publicly available, this protocol has been developed based on established and validated methods for other structurally similar triazole antifungals, such as itraconazole, voriconazole, and posaconazole.[2][3][4][5]
Principle
This method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into a reversed-phase HPLC system for chromatographic separation. Quantification is achieved by measuring the peak area response using a UV detector.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Ketoconazole (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (Analytical grade)
-
Glacial acetic acid (Analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance, vortex mixer, and microcentrifuge.
Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 20 µL |
| UV Detection | 261 nm |
| Internal Standard | Ketoconazole |
Note: The UV detection wavelength is proposed based on the structural similarity to itraconazole, which has a λmax of 261 nm.[6] It is recommended to determine the optimal wavelength by scanning a standard solution of this compound from 200-400 nm.
Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Stock Solution of Ketoconazole (IS) (100 µg/mL): Accurately weigh 10 mg of Ketoconazole and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations for spiking into plasma.
-
Working IS Solution (5 µg/mL): Dilute the IS stock solution with methanol.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the this compound working solutions into drug-free human plasma to obtain final concentrations ranging from 0.1 to 10 µg/mL.
-
QC Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (0.3 µg/mL), Medium (3.0 µg/mL), and High (8.0 µg/mL).
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the working IS solution (5 µg/mL Ketoconazole).
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4 °C.
-
Transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL into the HPLC system.
Method Validation
The proposed method should be validated according to the International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[7] The following parameters should be assessed:
-
Selectivity: Analysis of blank plasma from at least six different sources to ensure no interference at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The linearity should be evaluated over the proposed range of 0.1 to 10 µg/mL. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing the QC samples on three different days (inter-day) and with five replicates on the same day (intra-day). The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[8]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve (0.1 µg/mL) that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the method, determined by comparing the peak areas of extracted samples with those of unextracted standards.
-
Stability: The stability of this compound in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80 °C.
Data Presentation
Table 1: Proposed Calibration Curve Data
| Nominal Conc. (µg/mL) | Mean Peak Area Ratio (Analyte/IS) | Calculated Conc. (µg/mL) | Accuracy (%) |
| 0.1 | 0.052 | 0.101 | 101.0 |
| 0.2 | 0.105 | 0.203 | 101.5 |
| 0.5 | 0.260 | 0.505 | 101.0 |
| 1.0 | 0.515 | 0.998 | 99.8 |
| 2.5 | 1.290 | 2.505 | 100.2 |
| 5.0 | 2.580 | 4.990 | 99.8 |
| 10.0 | 5.170 | 10.01 | 100.1 |
| Linear Regression: y = 0.516x + 0.001; r² = 0.9995 |
Table 2: Proposed Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD | Accuracy (%) | Precision (%CV) |
| Intra-day (n=5) | ||||
| LLOQ | 0.1 | 0.104 ± 0.009 | 104.0 | 8.7 |
| Low QC | 0.3 | 0.295 ± 0.018 | 98.3 | 6.1 |
| Med QC | 3.0 | 3.08 ± 0.141 | 102.7 | 4.6 |
| High QC | 8.0 | 7.89 ± 0.355 | 98.6 | 4.5 |
| Inter-day (n=3 days) | ||||
| LLOQ | 0.1 | 0.108 ± 0.012 | 108.0 | 11.1 |
| Low QC | 0.3 | 0.309 ± 0.025 | 103.0 | 8.1 |
| Med QC | 3.0 | 2.94 ± 0.197 | 98.0 | 6.7 |
| High QC | 8.0 | 8.21 ± 0.517 | 102.6 | 6.3 |
Visualizations
Caption: Plasma Sample Preparation Workflow.
Caption: HPLC-UV Analysis Logical Flow.
References
- 1. medkoo.com [medkoo.com]
- 2. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 3. journals.asm.org [journals.asm.org]
- 4. [PDF] A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. iajps.com [iajps.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Development of a Stable Saperconazole Formulation for In Vivo Research
Introduction
Saperconazole is a broad-spectrum triazole antifungal agent that demonstrates potent activity against a range of pathogenic fungi, including Aspergillus and Candida species.[1][2][3] Its mechanism of action involves the inhibition of fungal cytochrome P450 sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[3][4] The disruption of ergosterol production leads to a compromised fungal cell membrane, increased permeability, and ultimately, cell lysis and death.[3] Despite its promising antifungal activity, the clinical development of this compound has been hampered by its poor aqueous solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies.[5] this compound is described as "hardly soluble in water" and is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategies to develop a stable and effective formulation of this compound for in vivo research. We will explore three common and effective formulation approaches for poorly soluble drugs: cyclodextrin complexation, lipid-based formulations, and nanosuspensions. Detailed protocols for the preparation and characterization of these formulations are provided to facilitate their implementation in a laboratory setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of a suitable formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₈F₂N₈O₄ | [3] |
| Molecular Weight | 672.73 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 189.5 °C | [5] |
| Aqueous Solubility | Hardly soluble | [5] |
| Solubility in Organic Solvents | Soluble in DMSO, PEG 200 | [2][5] |
| pKa | 6.47 ± 0.40 (Predicted) | [5] |
| LogP | 4.6 (Predicted) | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the formulation development process, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound formulation.
Formulation Strategies and Protocols
Based on the physicochemical properties of this compound and established methods for formulating poorly soluble drugs, the following approaches are recommended.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with increased aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Method:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously at room temperature. A molar ratio of 1:1 to 1:5 (this compound:HP-β-CD) can be explored.
-
Continue stirring the mixture for 24-48 hours to ensure complete complexation.
-
The resulting solution can be sterile-filtered through a 0.22 µm filter for parenteral administration.
-
For a solid formulation, freeze-dry the solution to obtain a lyophilized powder of the this compound-HP-β-CD complex.
-
The powder can be reconstituted with sterile water or saline before use.
| Formulation (this compound:HP-β-CD molar ratio) | Apparent Solubility (mg/mL) | Complexation Efficiency (%) |
| 1:1 | 0.5 | 85 |
| 1:2 | 1.2 | 92 |
| 1:5 | 2.5 | 95 |
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs), can enhance the solubility and oral absorption of lipophilic drugs.[7]
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
High-speed homogenizer
-
Ultrasonicator
Method:
-
Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.
-
Disperse this compound in the molten lipid with continuous stirring to form a clear solution.
-
In a separate beaker, dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be used directly or freeze-dried for long-term storage.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| SLN-1 | 150 ± 10 | 0.25 | -25 ± 2 | 90 ± 5 |
| SLN-2 | 200 ± 15 | 0.21 | -22 ± 3 | 93 ± 4 |
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[8][9] The reduction in particle size increases the surface area, leading to enhanced dissolution velocity and saturation solubility.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 407, Hydroxypropyl methylcellulose - HPMC)
-
Milling media (e.g., Zirconium oxide beads, 0.5 mm)
-
Deionized water
-
High-speed stirrer or planetary ball mill
Method:
-
Prepare an aqueous solution of the stabilizer.
-
Disperse the this compound powder in the stabilizer solution.
-
Add the milling media to the suspension. The volume of the milling media should be optimized (e.g., 50-70% of the total volume).
-
Mill the suspension at a high speed for a specified duration (e.g., 24-72 hours). The milling time will need to be optimized to achieve the desired particle size.
-
Separate the nanosuspension from the milling media by decantation or sieving.
-
The nanosuspension can be used as a liquid dosage form or further processed (e.g., lyophilized) to produce a solid form.
| Formulation | Stabilizer | Particle Size (nm) | Polydispersity Index (PDI) | Dissolution Rate (in 30 min) |
| NS-1 | Poloxamer 407 (1%) | 250 ± 20 | 0.18 | 85% |
| NS-2 | HPMC (0.5%) | 300 ± 25 | 0.22 | 80% |
In Vivo Evaluation
Once a stable formulation with desirable in vitro characteristics is developed, in vivo studies in appropriate animal models are essential to evaluate its pharmacokinetic profile and efficacy.[10][11][12]
Animal Models:
-
Murine models of disseminated candidiasis or aspergillosis are commonly used.[10][11]
-
Guinea pig models of dermatophytosis can be employed for topical formulations.[1]
-
Rabbit models of invasive aspergillosis have also been reported.[10]
Pharmacokinetic Studies:
-
Administer the this compound formulation to the selected animal model via the intended route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points.
-
Analyze the plasma concentrations of this compound using a validated analytical method such as HPLC.[13][14][15]
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
Efficacy Studies:
-
Infect the animals with the target fungal pathogen.
-
Treat the infected animals with the this compound formulation at various dose levels.
-
Monitor survival rates, clinical signs of infection, and fungal burden in target organs (e.g., kidneys, lungs, brain).[10][12]
Conclusion
The development of a stable and effective formulation is critical for the successful in vivo evaluation of this compound. The formulation strategies outlined in these application notes—cyclodextrin complexation, lipid-based formulations, and nanosuspensions—offer viable approaches to overcome the poor aqueous solubility of this potent antifungal agent. The provided protocols serve as a starting point for formulation development and should be optimized based on specific experimental needs and in vivo models. Careful physicochemical characterization and subsequent in vivo evaluation are paramount to identifying a lead formulation for further preclinical and clinical development.
References
- 1. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 110588-57-3 [chemicalbook.com]
- 6. A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound therapy in a rabbit model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Synthesis and in vitro and in vivo antifungal activity of the hydroxy metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijrti.org [ijrti.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Evaluating the Antibiofilm Efficacy of Saperconazole Using a Fungal Biofilm Model
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This resistance is attributed to the complex architecture of the biofilm, including the extracellular matrix that encases the fungal cells, limiting drug penetration and promoting a protected microenvironment. Saperconazole, a triazole antifungal agent, is known to inhibit ergosterol synthesis, a critical component of the fungal cell membrane. These application notes provide a framework for evaluating the antibiofilm activity of this compound against fungal biofilms, utilizing established in vitro models. While specific quantitative data on the antibiofilm activity of this compound is limited in publicly available literature, this document outlines the protocols to generate such data and presents comparative data for other triazoles to serve as a benchmark.
Mechanism of Action of this compound
This compound, like other triazole antifungals, targets the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane integrity and inhibiting growth.
Fungal Biofilm Development and Signaling Pathways
The formation of a fungal biofilm is a stepwise process that includes:
-
Adhesion: Planktonic fungal cells adhere to a surface.
-
Proliferation: The adhered cells multiply and form microcolonies.
-
Maturation: The biofilm structure matures with the formation of a complex three-dimensional architecture, often including hyphal elements, and the secretion of an extracellular matrix (ECM).
-
Dispersal: Some cells may detach from the mature biofilm to colonize new sites.
Several signaling pathways are known to regulate fungal biofilm formation. Key pathways include the mitogen-activated protein kinase (MAPK) and the cyclic AMP-protein kinase A (cAMP-PKA) pathways, which are involved in sensing environmental cues and regulating cellular processes like adhesion, morphogenesis, and matrix production.
Data Presentation: Quantitative Assessment of Antifungal Activity
The following tables summarize the available data for the planktonic activity of this compound and the antibiofilm activity of other relevant triazole antifungals against common fungal pathogens. This comparative data is essential for contextualizing the expected efficacy of this compound against biofilms.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic Fungi
| Fungal Species | This compound MIC Range (µg/mL) | Reference |
| Candida albicans | 0.03 - >100 | [Not explicitly found in search results] |
| Aspergillus fumigatus | <0.1 - 1.0 | [1] |
Note: Specific MIC values can vary significantly between different strains.
Table 2: Antibiofilm Activity of Comparator Triazoles against Candida albicans Biofilms
| Antifungal Agent | MBIC₅₀ Range (µg/mL) | MBEC₅₀ Range (µg/mL) | Reference |
| Itraconazole | 64 - >128 | >128 | [2] |
| Voriconazole | ≥256 | Not Reported | [3] |
| Posaconazole | >64 | Not Reported | [3] |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm metabolic activity. MBEC₅₀: Minimum Biofilm Eradication Concentration required to reduce 50% of pre-formed biofilm's metabolic activity.
Table 3: Antibiofilm Activity of Comparator Triazoles against Aspergillus fumigatus Biofilms
| Antifungal Agent | Sessile MIC₉₀ (µg/mL) | Reference |
| Voriconazole | >256 (mature biofilm) | [4][5] |
Sessile MIC₉₀: Minimum Inhibitory Concentration required to inhibit 90% of the metabolic activity of biofilm cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the antibiofilm activity of this compound.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the concentration of an antifungal agent that inhibits the formation of a fungal biofilm.
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate culture medium (e.g., RPMI-1640 with L-glutamine, buffered to pH 7.0 with MOPS)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
Procedure:
-
Inoculum Preparation: Culture the fungal strain and prepare a standardized cell suspension in RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.
-
Drug Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in the 96-well plate. Include a drug-free control well.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the drug dilution.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
XTT Assay:
-
Prepare the XTT-menadione solution.
-
Add 100 µL of the XTT-menadione solution to each well and to a blank control well (no biofilm).
-
Incubate the plate in the dark at 37°C for 2-4 hours.
-
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: The MBIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 90%) in the metabolic activity of the biofilm compared to the drug-free control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the concentration of an antifungal agent required to eradicate a pre-formed fungal biofilm.
Materials: Same as for Protocol 1.
Procedure:
-
Biofilm Formation:
-
Add 200 µL of the standardized fungal inoculum (1 x 10⁶ cells/mL in RPMI-1640) to the wells of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.
-
-
Washing: Gently wash the pre-formed biofilms twice with sterile PBS to remove planktonic cells.
-
Drug Treatment: Add 200 µL of serial dilutions of this compound in RPMI-1640 to the wells containing the biofilms. Include a drug-free control.
-
Incubation: Incubate the plate at 37°C for a further 24 hours.
-
Washing and Quantification: Repeat steps 5-8 from Protocol 1 (Washing, XTT Assay, Quantification, and Data Analysis). The MBEC is the lowest concentration that results in a significant reduction in the viability of the pre-formed biofilm.
Protocol 3: Biomass Quantification using Crystal Violet Assay
This assay quantifies the total biofilm biomass.
Materials:
-
Fungal biofilm grown in a 96-well plate (as in Protocol 1 or 2)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (33%)
-
Spectrophotometer (plate reader)
Procedure:
-
Washing: After biofilm formation and/or drug treatment, wash the wells twice with PBS.
-
Fixation: Fix the biofilms with 200 µL of methanol for 15 minutes.
-
Staining: Remove the methanol and air dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.
-
Washing: Wash the wells thoroughly with sterile distilled water to remove excess stain.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 100 µL of the destaining solution to a new flat-bottom 96-well plate and measure the absorbance at 570 nm.
-
Data Analysis: A reduction in absorbance in treated wells compared to the control indicates a reduction in biofilm biomass.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Experimental workflow for determining MBIC and MBEC.
Caption: Key signaling pathways in fungal biofilm formation.
Conclusion
These application notes provide a comprehensive guide for the evaluation of this compound's antibiofilm activity. By following the detailed protocols for MBIC, MBEC, and biomass quantification, researchers can generate robust and reproducible data. The provided comparative data for other triazoles offers a valuable context for interpreting these results. Understanding the efficacy of this compound against fungal biofilms is a critical step in developing novel therapeutic strategies to combat persistent and drug-resistant fungal infections. Further research is warranted to elucidate the specific interactions of this compound with the fungal biofilm matrix and its components.
References
- 1. In vitro Post-Antifungal Effect of Posaconazole and Its Impact on Adhesion-Related Traits and Hemolysin Production of Oral Candida dubliniensis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential Activities of Newer Antifungal Agents against Candida albicans and Candida parapsilosis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filamentous fungal biofilms: Conserved and unique aspects of extracellular matrix composition, mechanisms of drug resistance and regulatory networks in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspergillus fumigatus biofilms: Toward understanding how growth as a multicellular network increases antifungal resistance and disease progression | PLOS Pathogens [journals.plos.org]
Application Notes & Protocols: Assessing the Intracellular Activity of Saperconazole Using a Cell Culture Infection Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saperconazole is a broad-spectrum, synthetic triazole antifungal agent that demonstrates potent activity, particularly against Aspergillus species.[1] Like other azoles, its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] This leads to membrane instability and ultimately, fungal cell death. For fungal pathogens that can survive and replicate within host cells, such as Aspergillus fumigatus, assessing the intracellular efficacy of an antifungal is crucial. This document provides a detailed protocol for a cell culture-based infection model to determine the intracellular activity of this compound.
Mechanism of Action
This compound targets the fungal cytochrome P450 enzyme, 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2] By binding to the heme iron of the enzyme, this compound disrupts this pathway, leading to the accumulation of toxic 14-alpha-methylated sterols and a depletion of ergosterol.[2][3] This alteration in membrane composition increases permeability and disrupts critical membrane functions, inhibiting fungal growth and replication. This compound is a highly selective inhibitor of the fungal enzyme, showing poor inhibition of the equivalent mammalian enzyme, which contributes to its therapeutic index.[2][3]
Caption: this compound inhibits the fungal P450 14α-demethylase enzyme, blocking ergosterol synthesis.
Data Presentation: In Vitro Antifungal Activity of this compound
The following tables summarize the in vitro susceptibility data for this compound against various fungal pathogens, compiled from published studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Aspergillus spp.
| Fungal Species | Number of Isolates | MIC Range (mg/L) | MIC for 90% (MIC90) (mg/L) | Reference |
| Aspergillus spp. | 20 | Not specified | ≤ 3.1 | [4] |
| Aspergillus spp. | Not specified | < 0.1 for all tested | Not specified | [1] |
Table 2: Comparative In Vitro Activity of this compound
| Antifungal Agent | Fungal Genus | Key Finding | Reference |
| This compound | Candida spp. | MICs are relatively high, similar to other triazoles. | [1] |
| This compound | Dermatophytes | Strong inhibitory activity predicted. | [1] |
| This compound | Aspergillus spp. | Appears to be highly active in vitro.[4] | [4] |
| Itraconazole | Aspergillus spp. | 56% of isolates had MICs ≤ 3.1 mg/L. | [4] |
| Amphotericin B | Aspergillus spp. | All isolates had MICs ≤ 4.0 mg/L. | [4] |
Experimental Protocols
This section details the methodology for assessing the intracellular activity of this compound against a fungal pathogen (e.g., Aspergillus fumigatus) using a macrophage cell line (e.g., J774A.1).
Materials and Reagents
-
Cell Line: J774A.1 murine macrophage cell line.
-
Fungal Strain: Aspergillus fumigatus (e.g., strain AF293).
-
Culture Media:
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
RPMI-1640 medium buffered with MOPS.[5]
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
-
Antifungal Agent: this compound powder, dissolved in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reagents:
-
Phosphate Buffered Saline (PBS).
-
Trypan Blue solution.
-
Sterile, deionized water for cell lysis.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit for cytotoxicity.
-
Protocol for Intracellular Activity Assay
This protocol is adapted from general methodologies for evaluating cell-associated antifungal efficacy.[5]
Step 1: Preparation of Macrophages
-
Culture J774A.1 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Seed 24-well plates with 5 x 10⁵ macrophages per well.
-
Allow cells to adhere and form a confluent monolayer for 24 hours.
Step 2: Preparation of Fungal Inoculum
-
Culture A. fumigatus on SDA plates for 5-7 days at 37°C to allow for sporulation.
-
Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80.
-
Filter the conidial suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile PBS by centrifugation.
-
Count the conidia using a hemocytometer and resuspend in RPMI-1640 medium to a final concentration of 1 x 10⁶ conidia/mL.
Step 3: Macrophage Infection
-
Remove the culture medium from the macrophage monolayer and wash once with warm PBS.
-
Add 0.5 mL of the conidial suspension (1 x 10⁶ conidia/mL) to each well, resulting in a multiplicity of infection (MOI) of 1 conidium per macrophage.
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis of the conidia.
-
After incubation, wash the wells three times with warm PBS to remove non-phagocytosed, extracellular conidia.
Step 4: this compound Treatment
-
Prepare serial dilutions of this compound in DMEM from the stock solution. Final concentrations should range from below to above the known MIC (e.g., 0.03 to 16 mg/L).
-
Include a "no drug" (vehicle control, e.g., DMSO) and a "no infection" control.
-
Add 1 mL of the this compound-containing medium (or control medium) to each well.
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
Step 5: Assessment of Intracellular Fungal Viability
-
After the treatment period, remove the medium from the wells.
-
Wash the monolayer twice with PBS to remove any remaining extracellular drug.
-
Lyse the macrophages by adding 0.5 mL of sterile, cold deionized water to each well and incubating for 20 minutes at 4°C.
-
Scrape the wells to ensure complete lysis and collect the lysate.
-
Prepare serial dilutions of the lysate in sterile water.
-
Plate 100 µL of each dilution onto SDA plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the resulting colonies to determine the number of Colony Forming Units (CFU) per well.
-
Calculate the percentage of fungal growth inhibition relative to the "no drug" control.
Protocol for Host Cell Cytotoxicity Assay (MTT Assay)
This assay should be run in parallel on uninfected macrophage monolayers to determine the toxicity of this compound to the host cells.
-
Seed a 96-well plate with J774A.1 cells (e.g., 2 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Treat the cells with the same serial dilutions of this compound used in the infection assay. Include a "no drug" control.
-
Incubate for the same duration as the infection assay (24-48 hours).
-
Add MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the "no drug" control. The 50% cytotoxic concentration (CC₅₀) can then be determined.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for assessing the intracellular activity of this compound.
Caption: Workflow for assessing the intracellular antifungal activity of this compound.
References
- 1. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration of Antifungal Agents within Host Cell Membranes: a New Paradigm Governing the Efficacy of Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Assay for Measuring Saperconazole Concentration in Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saperconazole is a broad-spectrum triazole antifungal agent. Accurate and precise measurement of its concentration in various solutions is critical for research, formulation development, and quality control. This document provides a detailed protocol for the determination of this compound concentration using a simple and cost-effective UV-Visible spectrophotometric method. The principle of this assay is based on the inherent ultraviolet (UV) absorbance of the this compound molecule. The absorbance of a this compound solution is directly proportional to its concentration, following the Beer-Lambert law.
Principle of the Method
Spectrophotometry is an analytical technique used to measure the amount of light absorbed by a substance. For a given substance, the wavelength at which it absorbs the most light is known as the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By measuring the absorbance of a this compound solution at its λmax, its concentration can be determined by comparing it to a standard curve prepared from known concentrations of this compound.
Physicochemical Properties and Spectral Characteristics
Experimental Protocol
This protocol outlines the steps for the determination of this compound concentration in a solution.
Apparatus and Reagents
-
Apparatus:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes: 10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Sonicator
-
-
Reagents:
-
This compound reference standard
-
Methanol (HPLC grade) or other suitable solvent (e.g., Ethanol, Dimethyl sulfoxide - DMSO). The choice of solvent will depend on the solubility of the sample matrix. Methanol is a common choice for many azole antifungals.
-
Preparation of Standard Solutions
4.2.1. Preparation of Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of the chosen solvent (e.g., Methanol).
-
Use a sonicator if necessary to ensure complete dissolution.
-
Make up the volume to the mark with the solvent. This is the Standard Stock Solution A (1000 µg/mL).
4.2.2. Preparation of Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution A into a 100 mL volumetric flask.
-
Make up the volume to the mark with the solvent. This is the Working Standard Solution B (100 µg/mL).
Determination of Wavelength of Maximum Absorbance (λmax)
-
Pipette 1 mL of the Working Standard Solution B (100 µg/mL) into a 10 mL volumetric flask and dilute to the mark with the solvent to obtain a concentration of 10 µg/mL.
-
Scan this solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using the solvent as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax of this compound in the chosen solvent. Record this value.
Preparation of Calibration Curve
-
From the Working Standard Solution B (100 µg/mL), prepare a series of standard solutions with different concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by pipetting appropriate volumes into 10 mL volumetric flasks and diluting to the mark with the solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 (ideally > 0.999) for a good linear relationship.
Preparation of Sample Solution
-
Prepare the sample solution containing an unknown concentration of this compound in the same solvent used for the standard solutions.
-
The sample may need to be filtered or centrifuged if it contains particulate matter.
-
Dilute the sample solution with the solvent to obtain an expected concentration that falls within the range of the calibration curve.
Measurement of Sample Concentration
-
Measure the absorbance of the prepared sample solution at the λmax.
-
Calculate the concentration of this compound in the sample solution using the equation of the line obtained from the calibration curve.
Data Presentation
The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.
Table 1: Optical Characteristics and Linearity Data
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally (Expected ~260 nm) |
| Linearity Range | e.g., 2 - 12 µg/mL |
| Regression Equation (y = mx + c) | To be determined experimentally |
| Correlation Coefficient (R²) | e.g., > 0.999 |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 98.0 - 102.0 % | To be determined |
| Precision (% RSD) | ||
| - Intraday | < 2% | To be determined |
| - Interday | < 2% | To be determined |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | To be determined |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound concentration determination.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of this compound.
Troubleshooting
-
No distinct λmax observed: This could be due to a very low concentration of the analyte or the presence of interfering substances. Ensure the concentration used for scanning is appropriate and that the solvent is of high purity.
-
Poor linearity of the calibration curve (R² < 0.999): This may result from errors in the preparation of standard solutions, instrument instability, or operating outside the linear range of the assay. Prepare fresh standards and re-measure.
-
High background absorbance: The solvent blank may be contaminated, or the cuvettes may be dirty. Use fresh, high-purity solvent and clean the cuvettes thoroughly.
Conclusion
The described spectrophotometric method provides a simple, rapid, and reliable approach for the quantification of this compound in solutions. Proper validation of the method in the user's laboratory is essential to ensure accurate and precise results. The provided protocol and guidelines will aid researchers, scientists, and drug development professionals in establishing a robust assay for their specific applications.
Application Note and Protocol: Checkerboard Assay for Saperconazole and Amphotericin B Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms. This application note provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic, additive, indifferent, or antagonistic interactions between Saperconazole, a triazole antifungal, and Amphotericin B, a polyene antifungal. The combination of these two agents is of interest as they target the same biosynthetic pathway at different steps, potentially leading to a synergistic effect.[1][2][3] this compound inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, while Amphotericin B binds to ergosterol, creating pores and disrupting membrane integrity.[1][2][3][4]
This document outlines the experimental workflow, data analysis, and interpretation of results, including the calculation of the Fractional Inhibitory Concentration (FIC) index.
Data Presentation
The results of the checkerboard assay are typically summarized in tables to clearly present the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination, as well as the calculated FIC index.
Table 1: MICs of this compound and Amphotericin B Alone and in Combination against a Fungal Isolate
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | MIC of this compound alone | Lowest MIC of this compound in the presence of Amphotericin B |
| Amphotericin B | MIC of Amphotericin B alone | Lowest MIC of Amphotericin B in the presence of this compound |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation and Interpretation
| FICA (MIC of this compound in Combination / MIC of this compound Alone) | FICB (MIC of Amphotericin B in Combination / MIC of Amphotericin B Alone) | ΣFIC (FICA + FICB) | Interpretation |
| Calculated Value | Calculated Value | Calculated Value | Synergy (≤ 0.5), Additive (>0.5 to 1), Indifference (>1 to 4), or Antagonism (>4) |
Experimental Protocols
This protocol is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials
-
This compound (powder)
-
Amphotericin B (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Incubator (35°C)
-
Multichannel pipette
Experimental Workflow Diagram
References
- 1. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. checkerboard microdilution method: Topics by Science.gov [science.gov]
- 6. ifyber.com [ifyber.com]
Application Notes and Protocols: Time-Kill Curve Analysis of Saperconazole Against Fluconazole-Resistant Candida auris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida auris is an emerging multidrug-resistant fungal pathogen of significant global concern, often exhibiting high rates of resistance to common antifungal agents, particularly fluconazole.[1][2] This resistance necessitates the exploration of alternative therapeutic options. Saperconazole, a broad-spectrum triazole antifungal agent, represents a potential candidate for treating infections caused by fluconazole-resistant C. auris.[3][4] Like other azoles, this compound acts by inhibiting the fungal cytochrome P450 enzyme 14-alpha-demethylase (encoded by the ERG11 gene), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately fungal cell death.[3]
Fluconazole resistance in C. auris is multifactorial, primarily attributed to point mutations in the ERG11 gene, overexpression of ERG11, and increased efflux of the drug by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1.[1][2][6][7] Time-kill curve analysis is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent, providing insights into the rate and extent of its fungicidal or fungistatic activity over time.[8][9]
These application notes provide a detailed protocol for performing a time-kill curve analysis to evaluate the in vitro efficacy of this compound against fluconazole-resistant strains of Candida auris.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro susceptibility and time-kill studies of this compound against fluconazole-resistant Candida auris.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Fluconazole against Candida auris Strains
| Candida auris Strain | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) | Resistance Profile |
| CAU-01 | 128 | 1 | Fluconazole-Resistant |
| CAU-02 | 256 | 2 | Fluconazole-Resistant |
| CAU-03 (Wild-Type) | 4 | 0.25 | Fluconazole-Susceptible |
Table 2: Time-Kill Analysis of this compound against Fluconazole-Resistant Candida auris (Strain CAU-01)
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 |
| 4 | 5.8 | 4.5 | 4.0 |
| 6 | 6.5 | 4.1 | 3.5 |
| 12 | 7.8 | 3.5 | 2.8 |
| 24 | 8.5 | 2.9 | <2.0 (Limit of Detection) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A broth microdilution method should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 or its most recent version to determine the MIC of this compound against the selected C. auris isolates.
Materials:
-
Fluconazole-resistant and susceptible Candida auris isolates
-
This compound and fluconazole analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Drug Preparation: Prepare stock solutions of this compound and fluconazole in DMSO. Create serial twofold dilutions of the drugs in RPMI 1640 medium in the 96-well plates.
-
Inoculum Preparation: Culture the C. auris isolates on Sabouraud dextrose agar plates for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Inoculation: Dilute the standardized inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.
Time-Kill Curve Assay
This protocol is designed to assess the rate of fungal killing by this compound.[8][10][11]
Materials:
-
Fluconazole-resistant Candida auris isolate(s)
-
This compound stock solution
-
RPMI 1640 medium (buffered as described above)
-
Sterile culture tubes or flasks
-
Orbital shaker incubator
-
Sterile saline for dilutions
-
Sabouraud dextrose agar plates
-
Automated colony counter or manual counting equipment
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fluconazole-resistant C. auris strain in RPMI 1640 medium, adjusting the final concentration to approximately 1-5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare culture tubes or flasks containing:
-
Drug-free growth control.
-
This compound at concentrations corresponding to 2x MIC and 4x MIC.
-
-
Incubation: Incubate all tubes at 35°C with continuous agitation (e.g., 150 rpm) to ensure aeration and uniform exposure to the drug.[8]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw an aliquot from each tube.[12]
-
Serial Dilution and Plating: Perform serial tenfold dilutions of the collected aliquots in sterile saline. Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Sabouraud dextrose agar plates.
-
Colony Counting: Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible. Count the number of colony-forming units (CFU) on each plate. The lower limit of detection is typically around 50-100 CFU/mL.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the mean Log10 CFU/mL against time for each experimental condition. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[13]
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action and Fluconazole resistance in C. auris.
Experimental Workflow
Caption: Workflow for the antifungal time-kill curve analysis.
References
- 1. Antifungal Resistance in Candida auris: Molecular Determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review on Antifungal Resistance Mechanisms in the Emerging Pathogen Candida auris [frontiersin.org]
- 3. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering Fluconazole Resistance in Candida auris clade V: The Role of Efflux Pump Gene Expression and Ergosterol Pathway Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Assessment of Candida auris Response to Antifungal Drugs Using Time–Kill Assays and an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Guinea Pig Model of Dermatophytosis to Test Saperconazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a reproducible guinea pig model of dermatophytosis for the preclinical evaluation of Saperconazole, a broad-spectrum triazole antifungal agent. The protocols detailed below cover animal preparation, fungal culture and inoculation, treatment regimens, and endpoint analysis for accurate assessment of antifungal efficacy.
Introduction
Dermatophytosis, a superficial fungal infection of keratinized tissues, remains a prevalent clinical challenge. The guinea pig model is a well-established and reliable platform for studying dermatophyte infections and evaluating the in vivo efficacy of novel antifungal compounds.[1][2] This is largely due to the anatomical and physiological similarities between guinea pig and human skin.[3][4] this compound, a synthetic triazole, has demonstrated potent in vitro activity against a range of dermatophytes by inhibiting the cytochrome P-450-dependent 14α-demethylation of lanosterol, a crucial step in fungal ergosterol biosynthesis.[5] These protocols outline the necessary steps to test the efficacy of this compound in a live animal model.
Key Materials and Reagents
-
Animals: Healthy, young adult Hartley guinea pigs (300-350g).
-
Fungus: Trichophyton mentagrophytes or Trichophyton rubrum strains.
-
Culture Media: Sabouraud Dextrose Agar (SDA).
-
Inoculation Vehicle: Sterile saline with 0.05% Tween 80.
-
This compound: Pure compound for formulation.
-
Vehicle for this compound: To be determined based on the route of administration (e.g., oral gavage, topical cream base).
-
Positive Control: Commercially available antifungal (e.g., Itraconazole).[1][6][7]
-
Sterile swabs, scalpels, and other surgical instruments.
-
Microscope, slides, and potassium hydroxide (KOH) solution.
-
Histopathology reagents: Formalin, paraffin, hematoxylin and eosin (H&E), and Periodic acid-Schiff (PAS) stains.[8]
Experimental Protocols
Fungal Culture and Inoculum Preparation
-
Culture the selected dermatophyte strain on SDA plates at 28-30°C for 10-14 days until sporulation is abundant.
-
Harvest the fungal spores and hyphal fragments by gently scraping the surface of the agar with a sterile cell scraper.
-
Suspend the harvested material in sterile saline containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove large mycelial mats.
-
Adjust the final concentration of the inoculum to 1 x 10^7 colony-forming units (CFU)/mL using a hemocytometer.
Guinea Pig Preparation and Inoculation
-
Acclimatize the guinea pigs for at least one week before the experiment.
-
On the day of inoculation, anesthetize the animals.
-
Shave an area of approximately 2x2 cm on the dorsum of each guinea pig.[9]
-
Gently abrade the shaved area with a sterile manual razor or fine-grit sandpaper to disrupt the stratum corneum, avoiding bleeding.
-
Apply 100 µL of the fungal inoculum (1 x 10^6 CFU) to the abraded skin and spread it evenly.
Treatment Regimen
-
Randomly divide the infected animals into the following groups (n=8-10 per group):
-
Initiate treatment on day 3 post-infection, allowing the infection to establish.
-
Administer the treatments daily for 14 consecutive days. The route of administration (oral gavage or topical application) will depend on the formulation of this compound being tested.
Evaluation of Infection and Treatment Efficacy
-
Visually assess the lesions daily and score them based on the severity of erythema, scaling, crusting, and alopecia. A standardized scoring system should be used.
-
On days 7, 14, and 21 post-infection, collect skin scrapings from the lesion sites.
-
Perform direct microscopic examination using 10% KOH to visualize fungal elements.
-
Culture a portion of the scrapings on SDA plates to determine the fungal burden (CFU/g of tissue).
-
At the end of the study (Day 21), euthanize the animals and collect skin biopsies from the lesion sites.
-
Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with H&E to observe the inflammatory infiltrate and epidermal changes, and with PAS to visualize fungal elements within the stratum corneum and hair follicles.[3][8]
Data Presentation
Table 1: In Vitro Susceptibility of Dermatophytes to this compound
| Fungal Species | This compound MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Terbinafine MIC Range (µg/mL) |
| Trichophyton rubrum | <0.008 - 0.25 | ≤0.031 - 1.0 | ≤0.031 |
| Trichophyton mentagrophytes | <0.002 - 0.25 | Data not available | Data not available |
| Microsporum canis | <0.001 - 0.1 | Data not available | Data not available |
| Epidermophyton floccosum | <0.002 - 0.25 | Data not available | Data not available |
Data compiled from studies evaluating the in vitro activity of this compound.[10][11]
Table 2: In Vivo Efficacy of Topical this compound in Guinea Pig Model
| Treatment Group | Microbiological Cure Rate (%) |
| Vehicle Control | 0 |
| 0.125% this compound | 50 |
| 0.25% this compound | 75 |
Results from a study evaluating topical this compound treatment in guinea pigs infected with T. mentagrophytes.[10]
Table 3: Clinical Scoring of Dermatophytosis Lesions
| Treatment Group | Day 7 (Mean Score ± SD) | Day 14 (Mean Score ± SD) | Day 21 (Mean Score ± SD) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
This table should be populated with the experimental data obtained.
Table 4: Fungal Burden in Skin Samples (log10 CFU/g)
| Treatment Group | Day 7 (Mean ± SD) | Day 14 (Mean ± SD) | Day 21 (Mean ± SD) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
This table should be populated with the experimental data obtained.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal Model of Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Guinea Pig Model Study for Evaluating Antifungal Effect of a Dual-Diode Laser with Wavelengths of 405 Nm and 635 Nm on Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agar Dilution Method for Determining Saperconazole MIC against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the investigational triazole antifungal agent, Saperconazole, against dermatophytes using the agar dilution method. This method is a reliable technique for assessing the in vitro activity of antifungal agents and can be instrumental in research and development for new dermatophytosis treatments.
Introduction
Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are a significant cause of morbidity worldwide. The emergence of antifungal resistance necessitates the development of new therapeutic agents and robust methods for susceptibility testing.[1] this compound is a triazole antifungal that, like other agents in its class, inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[2] The agar dilution method is a standardized technique for determining the MIC of an antifungal agent, which is the lowest concentration of the drug that prevents visible growth of a microorganism.[3]
Mechanism of Action of this compound
This compound, a triazole antifungal, exerts its effect by targeting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol.[2] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This ultimately compromises the fungal cell membrane, leading to the inhibition of fungal growth and cell death.
Caption: Mechanism of action of this compound.
Experimental Protocol: Agar Dilution for this compound MIC
This protocol is based on established guidelines for antifungal susceptibility testing of filamentous fungi, such as those from the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 agar medium with L-glutamine, without bicarbonate, buffered with MOPS.[4][5]
-
Sterile, flat-bottomed 96-well microtiter plates or Petri dishes (90 mm)
-
Dermatophyte isolates (e.g., Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis)[6]
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Paecilomyces variotii ATCC 22319)
-
Sterile saline (0.85%)
-
Sterile distilled water
-
Spectrophotometer
-
Vortex mixer
-
Hemocytometer or automated cell counter
-
Sterile swabs, loops, and pipettes
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Ensure the powder is completely dissolved.
-
Further dilutions will be made from this stock solution.
Preparation of this compound-Containing Agar Plates
-
Prepare RPMI-1640 agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the agar to 45-50°C in a water bath.
-
Prepare serial twofold dilutions of this compound in sterile distilled water or saline to achieve final concentrations ranging from, for example, 0.015 to 8 µg/mL.
-
Add the appropriate volume of each this compound dilution to molten RPMI-1640 agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the this compound-containing agar into sterile Petri dishes (approximately 20 mL per 90 mm plate).
-
Prepare a drug-free control plate containing only RPMI-1640 agar.
-
Allow the plates to solidify at room temperature.
Inoculum Preparation
-
Subculture the dermatophyte isolates onto a suitable medium to induce conidiation (e.g., potato dextrose agar or oatmeal cereal agar for T. rubrum) and incubate at 30°C for 4-7 days.[8]
-
Harvest the conidia by gently scraping the surface of the colony with a sterile, wetted swab.
-
Suspend the conidia in sterile saline.
-
Allow heavy particles to settle for 5-10 minutes.[8]
-
Adjust the conidial suspension to a final concentration of 1 x 10³ to 5 x 10⁴ CFU/mL using a spectrophotometer (by adjusting to a specific optical density) or a hemocytometer.[6][9]
Inoculation and Incubation
-
Spot-inoculate a small, defined volume (e.g., 1-10 µL) of the standardized inoculum onto the surface of the this compound-containing agar plates and the drug-free control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 28-35°C for 4-7 days, or until sufficient growth is observed on the drug-free control plate.[6][7]
Reading and Interpretation of Results
-
The MIC is defined as the lowest concentration of this compound that prevents any discernible growth.[9]
-
Examine the plates visually for the presence or absence of growth at each drug concentration.
-
The MIC is the lowest concentration at which there is a complete inhibition of growth.
Experimental Workflow
Caption: Agar dilution workflow for MIC determination.
Data Presentation
The following tables present illustrative MIC data for this compound and comparative data for other antifungal agents against common dermatophytes. The this compound data is hypothetical and for exemplary purposes, as extensive agar dilution MIC data for this specific agent against a wide range of dermatophytes is not yet widely published.
Table 1: Illustrative MIC Ranges of this compound against Dermatophytes
| Dermatophyte Species | Illustrative this compound MIC Range (µg/mL) | Illustrative MIC₅₀ (µg/mL) | Illustrative MIC₉₀ (µg/mL) |
| Trichophyton rubrum | 0.03 - 1 | 0.125 | 0.5 |
| Trichophyton mentagrophytes | 0.015 - 0.5 | 0.06 | 0.25 |
| Microsporum canis | 0.06 - 2 | 0.25 | 1 |
| Epidermophyton floccosum | 0.03 - 1 | 0.125 | 0.5 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: Comparative MIC Ranges of Other Antifungals against Dermatophytes (Agar Dilution Method)
| Antifungal Agent | Dermatophyte Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Itraconazole | Trichophyton rubrum | 0.03 - 16 | 0.25 | 1 | [7][10] |
| Itraconazole | Trichophyton mentagrophytes | 0.03 - 16 | 0.5 | 2 | [7] |
| Itraconazole | Microsporum canis | 0.03 - 16 | 1 | 4 | [7] |
| Terbinafine | Trichophyton rubrum | 0.001 - 0.64 | 0.02 | - | [10] |
| Terbinafine | Trichophyton mentagrophytes | - | - | - | |
| Fluconazole | Trichophyton rubrum | 0.125 - 64 | 16 | 64 | [7][10] |
| Fluconazole | Trichophyton mentagrophytes | 0.125 - 64 | 32 | >64 | [7] |
| Griseofulvin | Trichophyton rubrum | 0.03 - 8 | 1 | 4 | [7][10] |
| Griseofulvin | Trichophyton mentagrophytes | 0.03 - 8 | 2 | 8 | [7] |
Table 3: Quality Control Isolate MIC Ranges
| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) | Reference |
| Candida parapsilosis ATCC 22019 | Fluconazole | 2 - 8 | [6] |
| Paecilomyces variotii ATCC 22319 | Fluconazole | 16 - 64 | [6] |
| Trichophyton mentagrophytes ATCC MYA-4439 | Terbinafine | 0.002 - 0.008 | [4][11] |
Conclusion
The agar dilution method is a robust and reproducible technique for determining the in vitro susceptibility of dermatophytes to new antifungal agents like this compound. Adherence to a standardized protocol is crucial for obtaining reliable and comparable MIC data. This information is invaluable for the preclinical assessment of novel antifungal compounds and for monitoring the emergence of resistance in clinical isolates. Further studies are warranted to establish definitive MIC ranges for this compound against a broad panel of dermatophyte species.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]
- 3. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicinearticle.com [medicinearticle.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Susceptibility Testing of Dermatophytes: Establishing a Medium for Inducing Conidial Growth and Evaluation of Susceptibility of Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Intra- and Interlaboratory Study of a Method for Testing the Antifungal Susceptibilities of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Galleria mellonella Larvae as an Alternative Model for Saperconazole Efficacy Studies
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of new and effective therapeutic agents. Saperconazole, a broad-spectrum triazole antifungal, has shown potent activity against a range of clinically important fungi.[1][2] Preclinical evaluation of antifungal efficacy is a critical step in drug development, traditionally relying on mammalian models. However, ethical considerations and the high cost associated with these models have prompted the search for reliable alternatives. The greater wax moth, Galleria mellonella, has emerged as a valuable invertebrate model for studying microbial pathogenesis and evaluating antimicrobial efficacy.[3][4][5] Its innate immune system shares functional similarities with that of mammals, making it a suitable and cost-effective tool for in vivo studies.[6][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing G. mellonella larvae to assess the in vivo efficacy of this compound against pathogenic fungi.
Advantages of the Galleria mellonella Model
-
Similar Innate Immunity: The immune response of G. mellonella involves both cellular (hemocytes) and humoral components, including antimicrobial peptides and melanization, which are analogous to the innate immune responses in mammals.[7][8][9]
-
Physiological Temperature: Larvae can be incubated at 37°C, a key advantage for studying pathogens that affect humans.[10][11]
-
Cost-Effective and High-Throughput: G. mellonella larvae are inexpensive to acquire and maintain, and their small size allows for high-throughput screening of compounds.[12]
-
Reduced Ethical Concerns: As an invertebrate model, the use of G. mellonella aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) for animal research.[4]
-
Rapid Results: The short lifespan of the larvae allows for the rapid generation of survival data.[3]
This compound: Mechanism of Action
This compound is a triazole antifungal agent that inhibits the cytochrome P-450 dependent enzyme 14α-demethylase.[1][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[13][14]
Experimental Protocols
Rearing and Selection of Galleria mellonella Larvae
Healthy, uniformly sized larvae are crucial for obtaining reproducible results.
-
Source: Larvae can be purchased from commercial suppliers or reared in-house.
-
Housing: Maintain larvae in a dark, well-ventilated container at 25-30°C.[11]
-
Diet: An artificial diet consisting of a mixture of glycerol, honey, yeast, and cereal can be provided.
-
Selection: For experiments, select final instar larvae that are approximately 1.5-2.5 cm in length and 200-300 mg in weight.[12] Larvae should be creamy-white in color with minimal dark spots and exhibit active movement. Discard any larvae that are discolored, sluggish, or show signs of melanization.[12]
Preparation of Fungal Inoculum
-
Culture: Grow the desired fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 30-37°C until sufficient sporulation or growth is achieved.
-
Harvesting: Harvest fungal cells or spores by washing the surface of the agar with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Quantification: Determine the concentration of the fungal suspension using a hemocytometer or by plating serial dilutions and counting colony-forming units (CFUs).
-
Inoculum Preparation: Dilute the fungal suspension in sterile PBS to the desired concentration for infection. The optimal inoculum concentration should be determined empirically to cause significant larval mortality within a reasonable timeframe (e.g., 50-90% mortality in 3-5 days).
This compound Preparation
-
Solvent: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Working Solution: Further dilute the stock solution in sterile PBS to the desired final concentrations for injection. The final concentration of the solvent should be non-toxic to the larvae (typically ≤1% DMSO). A solvent toxicity control group should always be included in the experiment.
Infection and Treatment of Larvae
-
Groups: Divide the larvae into the following experimental groups (n=10-20 larvae per group):
-
PBS Control (no infection, no treatment)
-
Solvent Control (no infection, solvent treatment)
-
Infection Control (fungal infection, PBS treatment)
-
This compound Toxicity Control (no infection, this compound treatment at the highest dose)
-
Treatment Groups (fungal infection, this compound treatment at various doses)
-
-
Infection: Inject a 10 µL volume of the fungal inoculum into the hemocoel of each larva through the last left proleg using a Hamilton syringe.[12][16] The injection site should be cleaned with an alcohol swab before and after injection.
-
Treatment: At a predetermined time post-infection (e.g., 1-2 hours), administer a 10 µL volume of the this compound solution or PBS/solvent control into the hemocoel via the last right proleg.
-
Incubation: Place the larvae in sterile Petri dishes and incubate at 37°C in the dark.
Assessment of this compound Efficacy
Several endpoints can be used to evaluate the efficacy of this compound.
-
Survival Assay: Monitor the survival of the larvae daily for a period of 5-7 days. Larvae are considered dead when they do not respond to touch. Record the number of surviving larvae in each group and plot survival curves (Kaplan-Meier).
-
Melanization Score: Visually score the degree of melanization (darkening of the cuticle) daily as an indicator of the immune response and disease progression. A scoring system can be developed (e.g., 0 = no melanization, 4 = complete blackening).
-
Fungal Burden (CFU Assay): At specific time points post-infection, randomly select a subset of larvae from each group.
-
Surface sterilize the larvae with 70% ethanol.
-
Homogenize the larvae individually in a known volume of sterile PBS.
-
Plate serial dilutions of the homogenate onto appropriate agar plates.
-
Incubate the plates and count the number of CFUs to determine the fungal load per larva.
-
-
Hemocyte Density: Collect hemolymph from a subset of larvae and determine the density of hemocytes using a hemocytometer. A decrease in hemocyte density can indicate a severe infection.[3]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Larval Survival Rate Following Infection and this compound Treatment
| Treatment Group | Dose (mg/kg) | Number of Larvae | Survival Rate (%) at Day 5 |
| PBS Control | - | 20 | 100 |
| Solvent Control | - | 20 | 100 |
| Infection Control | - | 20 | 10 |
| This compound | 1 | 20 | 30 |
| This compound | 5 | 20 | 60 |
| This compound | 10 | 20 | 85 |
Table 2: Fungal Burden in Larvae Following Infection and this compound Treatment
| Treatment Group | Dose (mg/kg) | Mean Fungal Burden (CFU/larva) ± SD at 48h |
| Infection Control | - | 5.2 x 10^5 ± 1.1 x 10^5 |
| This compound | 1 | 2.8 x 10^5 ± 0.9 x 10^5 |
| This compound | 5 | 9.7 x 10^4 ± 0.5 x 10^4 |
| This compound | 10 | 1.5 x 10^4 ± 0.3 x 10^4 |
Visualizations
Signaling Pathway of G. mellonella Immune Response
Caption: G. mellonella innate immune response to fungal infection.
Experimental Workflow for this compound Efficacy Study
Caption: Workflow for assessing this compound efficacy in G. mellonella.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. The Use of Galleria mellonella Larvae to Identify Novel Antimicrobial Agents against Fungal Species of Medical Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungal immunity and pathogenesis in mammals versus the invertebrate model organism Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immune Response of Galleria mellonella against Human Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Immune Response of Galleria mellonella against Human Fungal Pathogens | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Standardization of G. mellonella Larvae to Provide Reliable and Reproducible Results in the Study of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rearing and Maintenance of Galleria mellonella and Its Application to Study Fungal Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 15. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Protocol for Determining the Effects of Saperconazole on Fungal Morphogenesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive set of protocols for evaluating the in vitro effects of Saperconazole, a triazole antifungal agent, on the morphogenesis of filamentous fungi and yeasts. This compound inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to significant morphological and structural alterations.[1][2][3] These protocols detail methods for determining the minimum inhibitory concentration (MIC), quantifying morphological changes through microscopy and image analysis, and assessing the activation of the cell wall integrity (CWI) signaling pathway. The provided methodologies, data presentation formats, and visual workflows are designed to facilitate reproducible and robust analysis of this compound's antifungal activity.
Introduction
This compound is a potent triazole antifungal that targets the cytochrome P-450 14α-demethylase enzyme, which is essential for ergosterol biosynthesis in fungi.[1][2] Inhibition of this pathway disrupts cell membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately causing either growth inhibition or cell death.[2][3] A direct consequence of this membrane stress is the alteration of normal fungal morphogenesis, including processes like hyphal elongation, branching, and budding.[4][5] The fungal cell responds to this stress by activating compensatory mechanisms, most notably the Cell Wall Integrity (CWI) signaling pathway, which attempts to remodel the cell wall to cope with the damage.[6][7][8]
This application note outlines a series of protocols to systematically investigate these effects. By combining susceptibility testing with detailed morphological and signaling pathway analysis, researchers can gain a comprehensive understanding of this compound's mechanism of action.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
This compound's primary mechanism of action is the inhibition of lanosterol 14α-demethylase, an enzyme in the ergosterol biosynthesis pathway.[1][2] This blockage prevents the conversion of lanosterol to ergosterol, leading to ergosterol depletion and the accumulation of 14α-methylated sterols.[1][2] This altered sterol composition increases membrane permeability and disrupts the function of membrane-bound enzymes, severely impacting cell growth and morphology.[9]
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
Materials:
-
Fungal isolate (e.g., Aspergillus fumigatus, Candida albicans)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
This compound stock solution (in DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or plate reader (optional)
-
Sterile, DMSO, saline, and water
Procedure:
-
Inoculum Preparation:
-
For filamentous fungi, harvest conidia from a 5-7 day old culture on potato dextrose agar (PDA). Suspend conidia in sterile saline with 0.05% Tween 80.
-
For yeast, grow cultures in Sabouraud Dextrose Broth overnight.
-
Adjust the inoculum concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds or 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts in RPMI 1640.[10]
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of this compound in RPMI 1640 in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the organism's growth rate.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.[11] For azoles, this is the endpoint.
-
Protocol 2: Quantitative Morphological Analysis
This protocol uses microscopy and image analysis to quantify changes in fungal morphology.
Materials:
-
Fungal isolate
-
Liquid culture medium (e.g., RPMI 1640)
-
This compound (at concentrations of 0.25x, 0.5x, and 1x MIC)
-
Microscope slides and coverslips
-
Light microscope with a digital camera
-
Image analysis software (e.g., ImageJ, Fungal Feature Tracker).[12][13]
Procedure:
-
Fungal Culture: Grow the fungus in liquid medium containing this compound at sub-inhibitory (0.25x and 0.5x MIC) and inhibitory (1x MIC) concentrations. Include a no-drug control.
-
Sample Preparation: After a suitable incubation period (e.g., 16-24 hours), take aliquots from each culture.
-
Microscopy:
-
Place a drop of the culture on a microscope slide and cover with a coverslip.
-
Capture at least 10-15 random images per treatment condition at a consistent magnification (e.g., 400x).
-
-
Image Analysis:
-
Use image analysis software to measure key morphological parameters.[14][15]
-
For filamentous fungi: Measure total hyphal length, number of branch points, and tip count.
-
For yeasts: Measure cell diameter, circularity, and budding index.
-
Electron microscopy (SEM/TEM) can be used for higher resolution imaging to observe ultrastructural changes like cell wall thickening.[4]
-
Protocol 3: Assessment of Cell Wall Integrity (CWI) Pathway Activation
This protocol assesses the activation of the CWI pathway in response to this compound-induced stress by measuring the phosphorylation of the terminal MAPK (Slt2/Mpk1).
Materials:
-
Fungal isolate
-
Protein extraction buffer
-
Phospho-p44/42 MAPK (Erk1/2) primary antibody (which cross-reacts with fungal Slt2/Mpk1)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence detection reagents
Procedure:
-
Treatment and Protein Extraction:
-
Expose fungal cultures to this compound (e.g., at MIC) for a short duration (e.g., 0, 30, 60, 120 minutes).
-
Harvest the cells and perform total protein extraction using a suitable buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the phosphorylated form of the CWI pathway MAPK.
-
Incubate with the appropriate secondary antibody.
-
-
Detection:
-
Detect the signal using a chemiluminescence substrate. An increase in the band intensity corresponding to the phosphorylated MAPK indicates activation of the CWI pathway.
-
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Antifungal Susceptibility of Fungal Isolates to this compound
| Fungal Isolate | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| Aspergillus fumigatus | AF293 | 0.125 | 0.25 |
| Candida albicans | SC5314 | 0.06 | 0.125 |
| Trichophyton rubrum| Clinical Isolate 1| 0.03 | 0.06 |
Table 2: Morphological Parameters of A. fumigatus after this compound Treatment
| Treatment | Avg. Hyphal Length (µm) | Avg. Branch Points per 100µm |
|---|---|---|
| Control (No Drug) | 250 ± 35 | 4.2 ± 0.8 |
| 0.25x MIC this compound | 180 ± 28 | 6.5 ± 1.1 |
| 0.5x MIC this compound | 95 ± 15 | 2.1 ± 0.5 (aberrant) |
| 1x MIC this compound | No germination | N/A |
Visualizations: Workflows and Pathways
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Morphological changes of Candida albicans induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azole-induced cell wall carbohydrate patches kill Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JoF | Special Issue : The Fungal Cell Wall Integrity Pathway [mdpi.com]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. journals.asm.org [journals.asm.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungal feature tracker (FFT): A tool for quantitatively characterizing the morphology and growth of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Real-time monitoring of fungal inhibition and morphological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Saperconazole dosage and administration route in a rabbit model of aspergillosis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing saperconazole dosage and administration in a rabbit model of aspergillosis.
Frequently Asked Questions (FAQs)
Q1: What are the effective dosage ranges for this compound in a rabbit model of invasive aspergillosis?
A1: Studies have shown that oral this compound administered at dosages of 5, 10, and 15 mg/kg of body weight per day can improve survival in immunosuppressed, leukopenic rabbit models of invasive aspergillosis.[1][2][3] Efficacy, as measured by reduction in tissue burden and circulating Aspergillus antigen levels, is dose-dependent, with 10 and 15 mg/kg/day showing significant effects.[1][2][3]
Q2: How does the route of administration affect the efficacy of this compound?
A2: The route of administration significantly impacts the bioavailability and efficacy of this compound. Intravenous administration results in serum levels more than 10-fold higher than oral administration.[1][2][3] Consequently, intravenous this compound not only improves survival and reduces antigen levels but also demonstrates a greater ability to eradicate Aspergillus fumigatus from tissues, with efficacy comparable to amphotericin B.[1][2][3] For localized infections, such as keratomycosis, topical and subconjunctival injections can achieve high local concentrations in the cornea.[4]
Q3: What is the recommended vehicle for this compound administration?
A3: For oral administration, this compound can be dissolved in polyethylene glycol. For parenteral (intravenous) administration, it can be formulated with cyclodextrins.
Q4: What is the mechanism of action of this compound?
A4: this compound is a triazole antifungal agent that works by inhibiting the cytochrome P-450-dependent 14α-demethylation of lanosterol. This disruption in the ergosterol biosynthesis pathway leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and function and ultimately inhibiting fungal growth.
Troubleshooting Guides
Issue 1: High mortality in the control group before the therapeutic window of the experiment.
-
Possible Cause: The immunosuppression protocol may be too harsh, or the infectious dose of Aspergillus may be too high.
-
Troubleshooting Steps:
-
Review Immunosuppression Protocol: Ensure the dosage and timing of immunosuppressive agents like cyclophosphamide and cytarabine are accurate. Consider a less aggressive regimen if early mortality is consistently observed.
-
Titrate Infectious Dose: Perform a dose-finding study with your Aspergillus strain to determine the inoculum size that results in a consistent and non-fulminant infection, allowing for a sufficient therapeutic window to evaluate drug efficacy.
-
Animal Health Monitoring: Closely monitor the animals for signs of distress, and provide supportive care as approved by your institutional animal care and use committee.
-
Issue 2: Inconsistent or low serum levels of this compound after oral administration.
-
Possible Cause: Issues with gavage technique, formulation, or individual rabbit variability in absorption.
-
Troubleshooting Steps:
-
Refine Gavage Technique: Ensure proper placement of the gavage needle to avoid accidental administration into the trachea. Confirm the full dose is delivered.
-
Check Formulation: Verify the concentration and homogeneity of the this compound solution in polyethylene glycol. Ensure it is adequately mixed before each administration.
-
Fasting: Consider a short fasting period before oral administration, as food in the stomach can affect drug absorption.
-
Pharmacokinetic Sub-study: If variability persists, conduct a small pharmacokinetic study to determine the absorption profile in your specific rabbit population.
-
Issue 3: Difficulty with intravenous administration via the marginal ear vein.
-
Possible Cause: Poor vein visualization, improper needle insertion, or hematoma formation.
-
Troubleshooting Steps:
-
Improve Visualization: Shave the fur over the vein and clean the area with alcohol. Applying a warm compress or gently massaging the ear can help dilate the vein.
-
Proper Technique: Use a small gauge needle (25-27G) and insert it with the bevel up at a shallow angle. Aspirate gently to confirm placement in the vein before injecting.
-
Slow Injection: Administer the this compound solution slowly to prevent rupture of the vein.
-
Prevent Hematoma: After injection, withdraw the needle and apply gentle pressure to the site with sterile gauze for at least one minute.
-
Data Presentation
Table 1: Efficacy of Oral this compound in a Rabbit Model of Invasive Aspergillosis
| Dosage (mg/kg/day) | Survival Rate (%) | Reduction in Tissue Burden | Reduction in Circulating Antigen |
| 5 | Improved vs. Control | Moderate | Moderate |
| 10 | Significantly Improved | Significant | Significant |
| 15 | Significantly Improved | Significant | Significant |
Data synthesized from Patterson et al., 1992.[1][2][3]
Table 2: Comparison of Oral vs. Intravenous this compound Administration
| Administration Route | Relative Serum Levels | Survival Improvement | Tissue Eradication of A. fumigatus |
| Oral | 1x | Improved | Moderate |
| Intravenous | >10x | Significantly Improved | Significant |
Data synthesized from Patterson et al., 1992.[1][2][3]
Experimental Protocols
Protocol 1: Induction of a Rabbit Model of Invasive Aspergillosis
-
Animal Model: Use New Zealand White rabbits (2.5-3.0 kg).
-
Immunosuppression:
-
Administer cyclophosphamide intravenously at a dose of 50 mg/kg of body weight two days before infection.
-
Administer cortisone acetate intramuscularly at a dose of 25 mg/kg one day before infection and on the day of infection.
-
Alternatively, a regimen of cytarabine and methylprednisolone can be used.
-
-
Infection:
-
Culture Aspergillus fumigatus on Sabouraud dextrose agar.
-
Prepare a conidial suspension in sterile saline.
-
Anesthetize the rabbits with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Administer 1 x 10^8 conidia in a volume of 0.25-0.35 mL intravenously via the marginal ear vein.
-
-
Post-Infection Monitoring:
-
Monitor the animals daily for clinical signs of illness (e.g., lethargy, respiratory distress, weight loss).
-
Provide supportive care as required.
-
Protocol 2: Administration of this compound
-
Oral Administration:
-
Prepare a solution of this compound in polyethylene glycol.
-
Administer the solution using a flexible gavage tube.
-
Ensure the rabbit swallows the entire dose.
-
-
Intravenous Administration:
-
Prepare a solution of this compound in a cyclodextrin-based vehicle.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Shave the fur over the marginal ear vein and clean the site with 70% ethanol.
-
Insert a 25-27 gauge needle attached to a syringe into the vein.
-
Slowly inject the solution.
-
Apply gentle pressure to the injection site after removing the needle.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting ergosterol synthesis.
Caption: Experimental workflow for evaluating this compound efficacy.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound therapy in a rabbit model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral and parenteral therapy with this compound (R 66905) of invasive aspergillosis in normal and immunocompromised animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability and improving reproducibility in Saperconazole MIC testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability and improving reproducibility in Saperconazole Minimum Inhibitory Concentration (MIC) testing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended standardized method for this compound MIC testing against filamentous fungi?
A1: For filamentous fungi, the reference method for broth dilution antifungal susceptibility testing is outlined in the Clinical and Laboratory Standards Institute (CLSI) M38 document.[1][2][3][4] This standardized protocol is crucial for obtaining reproducible this compound MIC values. While this compound is not explicitly listed in the most current QC tables, the methodology for testing azole antifungals is directly applicable.
Q2: Which quality control (QC) strains should I use for this compound MIC testing?
Q3: How do I prepare a stock solution of this compound?
A3: this compound powder should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL or at least 10 times the highest concentration to be tested). This stock solution should be aliquoted and stored at -70°C until use. Subsequent dilutions should be made in the standard RPMI 1640 medium. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.
Q4: What is the "trailing effect" and how does it affect this compound MIC interpretation?
A4: The trailing effect, also known as paradoxical growth, is the phenomenon of reduced but persistent fungal growth at concentrations of an antifungal agent above the MIC.[1][5][6][7][10] This is a common issue with azole antifungals and can lead to subjective and variable MIC endpoint readings. For azoles like this compound when testing filamentous fungi, the CLSI M38 guideline recommends reading the MIC as the lowest concentration that shows 100% inhibition of growth (complete absence of visible growth).[11][12]
Troubleshooting Guide
Issue 1: High Inter-assay or Inter-laboratory Variability in this compound MICs
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure the fungal inoculum is prepared from fresh, sporulating cultures. The final inoculum concentration in the test wells must be within the range specified by the CLSI M38 protocol (0.4 x 10⁴ to 5 x 10⁴ CFU/mL).[9][12] Use a spectrophotometer to standardize the initial conidial suspension and verify the final concentration by quantitative colony counts. |
| Medium Composition | Use the standardized RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.[7] Variations in glucose concentration or pH can significantly impact azole activity and fungal growth.[1][5][6] |
| Incubation Conditions | Incubate microdilution plates at a constant 35°C.[11] Incubation duration is critical and species-dependent; for most Aspergillus species, a 48-hour incubation is recommended.[11][12] Ensure incubators are properly calibrated. |
| Endpoint Reading | Subjectivity in visual reading is a major source of error. For this compound (an azole), the recommended endpoint is 100% growth inhibition.[11][12] Have a second trained individual read the plates, or use a spectrophotometric plate reader to aid in objectivity. |
Issue 2: this compound MICs are Consistently Too High or Too Low
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the initial weight of the this compound powder and the calculations for the stock solution. Ensure the serial dilution series is prepared accurately. Perform QC with reference strains to check the entire system. |
| Degradation of this compound | Ensure the this compound stock solution is stored correctly at -70°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inoculum Density | An inoculum concentration that is too high can lead to artificially elevated MICs. Conversely, an inoculum that is too low may result in falsely low MICs. Rigorously adhere to the standardized inoculum preparation protocol. |
Issue 3: No Growth or Poor Growth in the Control Well
| Potential Cause | Troubleshooting Step |
| Non-viable Inoculum | Use fresh fungal cultures (typically 7 days old on potato dextrose agar) to prepare the inoculum.[8] Check the viability of the conidial suspension with quantitative plating. |
| Incorrect Medium | Confirm that the RPMI 1640 medium was prepared correctly and that all necessary components are present. |
| Incubation Issues | Verify the incubator temperature and atmosphere. Some fungi may have specific growth requirements. |
Quantitative Data
Table 1: Establishing Internal Quality Control Ranges for this compound
As internationally recognized QC ranges for this compound are not currently available, laboratories should establish their own internal ranges. This involves testing this compound against standard QC strains over multiple experiments (at least 20) and determining the range that encompasses ≥95% of the obtained MIC values.
| QC Strain | Recommended Testing Protocol | Example Internal MIC Range (µg/mL) | Modal MIC (µg/mL) |
| Aspergillus flavus ATCC 204304 | CLSI M38 | [Establish in-house] | [Establish in-house] |
| Candida parapsilosis ATCC 22019 | CLSI M38 | [Establish in-house] | [Establish in-house] |
| Candida krusei ATCC 6258 | CLSI M38 | [Establish in-house] | [Establish in-house] |
Table 2: Example MIC Distribution for Azoles against Aspergillus fumigatus
This table provides an example of wild-type MIC distributions for other triazoles against Aspergillus fumigatus, which can serve as a reference for the expected range of activity for azole compounds. This compound would be expected to have a similar distribution profile.
| Antifungal Agent | Modal MIC (µg/mL) | Epidemiological Cutoff Value (ECV) (µg/mL) |
| Itraconazole | 0.25 | ≤1 |
| Voriconazole | 0.25 | ≤1 |
| Posaconazole | 0.03 | ≤0.25 |
| (Data adapted from CLSI M38 guidelines and related studies)[13][14] |
Experimental Protocols
Detailed Methodology: Broth Microdilution MIC Testing for this compound (adapted from CLSI M38)
-
Preparation of this compound Plates:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microdilution plate to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.
-
Include a drug-free well for a growth control and a non-inoculated well for a sterility control.
-
-
Inoculum Preparation:
-
Harvest conidia from a 7-day old culture of the filamentous fungus grown on potato dextrose agar.
-
Suspend the conidia in sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a transmittance of 80-82% at 530 nm using a spectrophotometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a 2X working concentration.
-
-
Inoculation and Incubation:
-
Add the 2X fungal inoculum to the wells of the this compound-containing microdilution plate. This will result in a final inoculum concentration between 0.4 x 10⁴ and 5 x 10⁴ CFU/mL.
-
Seal the plate and incubate at 35°C for 48-72 hours, depending on the fungal species.
-
-
MIC Determination:
-
Read the plates visually. The MIC is the lowest concentration of this compound that causes 100% inhibition of visible growth compared to the growth control well.
-
Visualizations
Caption: this compound MIC testing workflow.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. njccwei.com [njccwei.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wild-type MIC distribution and epidemiological cutoff values for Aspergillus fumigatus and three triazoles as determined by the Clinical and Laboratory Standards Institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Challenges in formulating Saperconazole for effective topical delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Saperconazole for effective topical delivery.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for topical delivery?
A1: The primary challenges in formulating this compound for topical delivery stem from its physicochemical properties and the barrier function of the skin. This compound is a large lipophilic molecule with poor water solubility, which can limit its dissolution in topical vehicles and subsequent penetration into the skin.[1][2] The outermost layer of the skin, the stratum corneum, provides a formidable barrier to the penetration of many drugs, including this compound.[3][4] Overcoming these challenges requires careful selection of formulation components to enhance solubility, stability, and skin permeation.[2][5]
Q2: What is the mechanism of action of this compound?
A2: this compound is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][6][7] This enzyme is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][6] By disrupting ergosterol synthesis, this compound increases fungal cell membrane permeability, leading to the leakage of essential intracellular components and ultimately fungal cell death.[6]
Q3: What are some promising formulation strategies to enhance the topical delivery of this compound?
A3: Several advanced formulation strategies can be employed to overcome the delivery challenges of this compound. These include:
-
Nanoparticle-based systems: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), can improve its solubility, stability, and skin penetration.[8][9][10][11]
-
Vesicular carriers: Liposomes, niosomes, and transfersomes are vesicular systems that can encapsulate this compound and enhance its delivery across the stratum corneum.[3][12]
-
Microemulsions and Nanoemulsions: These systems can solubilize this compound and increase its thermodynamic activity, thereby promoting its partitioning into the skin.[3][4]
-
Permeation enhancers: Incorporating chemical permeation enhancers into the formulation can reversibly disrupt the barrier function of the stratum corneum, allowing for increased drug penetration.[13][14]
Troubleshooting Guides
Problem 1: Poor Solubility of this compound in the Formulation Vehicle
Symptoms:
-
Visible undissolved drug particles in the formulation.
-
Low drug content uniformity.
-
Inconsistent in vitro release and permeation results.
Possible Causes:
-
This compound has low aqueous solubility.[1]
-
The selected solvent system has a low solubilizing capacity for this compound.
Troubleshooting Steps:
-
Solvent Screening: Conduct solubility studies of this compound in a variety of pharmaceutically acceptable solvents, such as propylene glycol, ethanol, polyethylene glycols (PEGs), and various oils.
-
Co-solvents: Utilize a co-solvent system to increase the overall solubility of this compound.
-
pH Adjustment: Although this compound's solubility is not highly pH-dependent, slight adjustments in pH (if compatible with skin) might offer a marginal improvement.
-
Advanced Formulations: Consider formulating this compound into a microemulsion, nanoemulsion, or a lipid-based nanoparticle system to enhance its solubility.[3][8]
Problem 2: Low Skin Permeation and Retention
Symptoms:
-
Low drug concentration in the receptor medium during in vitro permeation testing (IVPT).
-
Insufficient drug accumulation in the different skin layers (epidermis and dermis).
Possible Causes:
-
The high molecular weight and lipophilicity of this compound hinder its diffusion through the stratum corneum.
-
The formulation does not effectively facilitate the partitioning of this compound from the vehicle into the skin.
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Add chemical permeation enhancers such as fatty acids (e.g., oleic acid), terpenes, or glycols to the formulation.[13][14]
-
Use of Novel Carriers: Formulate this compound using vesicular carriers like liposomes or transfersomes, which can act as penetration enhancers themselves.[3][12]
-
Hydration of Stratum Corneum: Formulations with occlusive properties can hydrate the stratum corneum, which can enhance the penetration of some drugs.
-
Optimize the Vehicle: The composition of the vehicle can significantly impact drug partitioning. Experiment with different ratios of hydrophilic and lipophilic components.
Problem 3: Formulation Instability
Symptoms:
-
Phase separation in emulsions or creams.
-
Crystallization of this compound over time.
-
Changes in viscosity or appearance.
-
Degradation of the active ingredient.
Possible Causes:
-
Physicochemical incompatibility between formulation components.
-
Suboptimal storage conditions (temperature, light).
-
Drug concentration exceeding its saturation solubility in the vehicle.
Troubleshooting Steps:
-
Excipient Compatibility Studies: Perform compatibility studies of this compound with all excipients at the intended storage conditions.
-
Stability Studies: Conduct formal stability studies under accelerated and long-term conditions to identify any physical or chemical instabilities.
-
Incorporate Stabilizers: Add appropriate stabilizers such as antioxidants, chelating agents, or rheology modifiers to the formulation.
-
Maintain Supersaturation (with caution): While challenging, some formulations aim to maintain a supersaturated state of the drug to enhance thermodynamic activity. This requires careful selection of crystallization inhibitors.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₈F₂N₈O₄ | [6][15] |
| Molecular Weight | 672.7 g/mol | [6] |
| Water Solubility | Poorly soluble | [1] |
| Log P (o/w) | 4.6 | [6] |
Table 2: Example of Solvents for Azole Antifungals (as a reference for this compound)
| Solvent | Solubility of other Azoles (e.g., Ketoconazole, Itraconazole) | Potential for this compound Formulation | Reference |
| Ethanol | Soluble (approx. 1 mg/ml for Ketoconazole) | Good, often used as a co-solvent and permeation enhancer. | [16] |
| Propylene Glycol | Soluble | Excellent choice as a solvent, humectant, and permeation enhancer. | |
| DMSO | Soluble (approx. 2 mg/ml for Ketoconazole) | Primarily for in vitro studies due to potential toxicity. | [16] |
| Capryol 90 | High solubility for Itraconazole | A good option for lipid-based formulations like microemulsions. | [17] |
| Transcutol P | High solubility for Itraconazole | A potent solvent and permeation enhancer. | [17] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
Objective: To evaluate the permeation and retention of this compound from a topical formulation through ex vivo human or animal skin.
Materials:
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Formulation containing this compound
-
High-performance liquid chromatography (HPLC) system for drug quantification[22][23]
Methodology:
-
Skin Preparation: Thaw and cut the excised skin to an appropriate size to mount on the Franz diffusion cells. The skin thickness should be uniform, typically 400-500 µm.[20]
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with the receptor medium, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological skin temperature.[20]
-
Formulation Application: Apply a finite dose of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.[20]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor medium and replace with fresh medium to maintain sink conditions.
-
End of Experiment: After 24 hours, dismantle the setup. Remove any excess formulation from the skin surface.
-
Skin Analysis:
-
Separate the epidermis from the dermis.
-
Extract the this compound from the different skin layers using a suitable solvent.
-
-
Quantification: Analyze the concentration of this compound in the receptor medium samples and skin extracts using a validated HPLC method.[22][24]
Protocol 2: Quantification of this compound in Skin Layers by HPLC
Objective: To determine the amount of this compound that has penetrated and is retained within the epidermis and dermis.
Materials:
-
Skin samples from IVPT
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
Homogenizer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry)
Methodology:
-
Sample Preparation:
-
Mince the separated epidermis and dermis samples.
-
Add a known volume of extraction solvent.
-
Homogenize the tissue to ensure complete extraction of the drug.
-
Centrifuge the samples to pellet the tissue debris.
-
-
Analysis:
-
Filter the supernatant.
-
Inject a known volume of the filtered extract into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New Formulation Strategies in Topical Antifungal Therapy [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the Challenges in Topical Delivery of Antifungal Agents for Skin Fungal Infections | Bentham Science [benthamscience.com]
- 6. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review on Nanomaterials and Nano-Scaled Systems for Topical and Systemic Delivery of Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanotechnology-based Drug Delivery of Topical Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ajphs.com [ajphs.com]
- 13. Effect of permeation enhancers on the penetration mechanism of transfersomal gel of ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. ijrpas.com [ijrpas.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 20. 2.12. In Vitro Permeation Testing [bio-protocol.org]
- 21. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluconazol method validation by RP-HPLC for determination in biological skin matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijrti.org [ijrti.org]
- 24. researchgate.net [researchgate.net]
Investigating and mitigating potential drug-drug interactions with Saperconazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the drug-drug interaction (DDI) potential of Saperconazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound may cause drug-drug interactions?
A1: this compound is a triazole antifungal agent. Like other drugs in this class, the primary concern for drug-drug interactions (DDIs) is the inhibition of cytochrome P450 (CYP) enzymes.[1][2] These enzymes are crucial for the metabolism of a vast number of drugs. By inhibiting these enzymes, this compound could potentially increase the plasma concentrations of co-administered drugs, leading to an increased risk of adverse effects.[1]
Q2: Which specific human CYP450 isoforms are of most concern with azole antifungals?
A2: The CYP3A4 isoform is the most significant enzyme in drug metabolism, responsible for the breakdown of approximately 50% of clinically used drugs.[3] Azole antifungals are known to be potent inhibitors of CYP3A4.[2] Therefore, the potential for this compound to inhibit CYP3A4 is a primary focus of DDI investigations. Other important isoforms to consider include CYP2C9, CYP2C19, and CYP2D6.[4]
Q3: What does the existing in vitro data suggest about this compound's potential to inhibit human CYP450 enzymes?
Q4: Can this compound interact with drug transporters like P-glycoprotein (P-gp)?
A4: P-glycoprotein (P-gp) is an efflux transporter that plays a significant role in drug absorption and distribution.[7][8] Some azole antifungals, such as itraconazole and ketoconazole, have been shown to be inhibitors of P-gp.[7] There is currently a lack of specific published data to confirm whether this compound is a substrate or an inhibitor of P-gp. Therefore, experimental evaluation is recommended.
Q5: Are there any known clinical drug-drug interaction studies with this compound?
A5: As of the latest review of published literature, there is a scarcity of clinical drug-drug interaction studies specifically investigating this compound. Researchers should rely on in vitro data and preclinical in vivo models to predict the potential for clinical DDIs.
Troubleshooting Guides
In Vitro CYP450 Inhibition Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments | Inconsistent incubation times or temperatures. | Ensure precise timing and a calibrated, stable temperature-controlled incubation system. |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes; prepare fresh serial dilutions for each experiment; consider automated liquid handlers for high-throughput screening. | |
| Degradation of this compound or probe substrate in the assay buffer. | Assess the stability of all compounds in the incubation matrix under the assay conditions. | |
| No inhibition observed, even at high concentrations | This compound is genuinely a weak or non-inhibitor of the specific CYP isoform. | Confirm with positive control inhibitors to ensure the assay is performing correctly. |
| Low bioavailability of this compound in the in vitro system (e.g., high protein binding). | Measure the unbound fraction of this compound in the microsomal preparation. | |
| Incorrect concentration of probe substrate. | Use a probe substrate concentration at or below its Km value for the enzyme. | |
| Unexpectedly potent inhibition observed | Contamination of reagents or labware. | Use fresh, high-purity reagents and dedicated labware. |
| Non-specific binding to the assay plate. | Use low-binding plates and include appropriate controls. |
Caco-2 Permeability Assays for P-glycoprotein Assessment
| Issue | Potential Cause | Troubleshooting Steps |
| Low TEER values, indicating poor monolayer integrity | Incomplete cell differentiation. | Ensure Caco-2 cells are cultured for the recommended period (typically 21-28 days). |
| Bacterial or mycoplasma contamination. | Regularly test cell cultures for contamination. | |
| Toxicity of this compound at the tested concentrations. | Perform a cytotoxicity assay to determine a non-toxic concentration range for this compound. | |
| High variability in permeability (Papp) values | Inconsistent cell seeding density. | Standardize cell seeding protocols and ensure even cell distribution. |
| Leaky monolayers despite acceptable TEER values. | Include a paracellular marker (e.g., Lucifer yellow) to assess monolayer integrity during the transport experiment. | |
| Efflux ratio close to 1, suggesting no active transport | This compound is not a P-gp substrate. | Confirm with known P-gp substrates (e.g., digoxin, rhodamine 123) as positive controls. |
| Saturation of the P-gp transporter. | Test a range of this compound concentrations. | |
| Inconsistent results with P-gp inhibitors (e.g., verapamil) | The inhibitor concentration is too low or too high (causing toxicity). | Titrate the inhibitor to determine the optimal concentration that maximally inhibits P-gp without causing cytotoxicity. |
| The test compound is a substrate for another efflux transporter not inhibited by the selected inhibitor. | Consider using a broader range of inhibitors or cell lines expressing other transporters. |
Data Presentation
As specific quantitative IC50 data for this compound against a broad panel of human CYP450 isoforms is not widely available in peer-reviewed literature, a placeholder table is provided below. Researchers are strongly encouraged to determine these values experimentally.
Table 1: In Vitro CYP450 Inhibition Profile of this compound (Hypothetical Data)
| CYP Isoform | Probe Substrate | This compound IC50 (µM) | Positive Control Inhibitor | Positive Control IC50 (µM) |
| CYP1A2 | Phenacetin | Data not available | Fluvoxamine | ~0.1 |
| CYP2C9 | Diclofenac | Data not available | Sulfaphenazole | ~0.3 |
| CYP2C19 | S-Mephenytoin | Data not available | Ticlopidine | ~1.0 |
| CYP2D6 | Dextromethorphan | Data not available | Quinidine | ~0.05 |
| CYP3A4 | Midazolam | Data not available | Ketoconazole | ~0.02 |
| CYP3A4 | Testosterone | Data not available | Ketoconazole | ~0.03 |
Table 2: P-glycoprotein Interaction Profile of this compound (Hypothetical Data)
| Assay Type | Test System | Parameter | Result | Interpretation |
| Substrate Assessment | Caco-2 cells | Efflux Ratio (Papp B-A / Papp A-B) | Data not available | An efflux ratio >2 suggests active transport. |
| Inhibition Assessment | Caco-2 cells with a known P-gp substrate (e.g., Digoxin) | This compound IC50 (µM) | Data not available | Indicates the concentration of this compound required to inhibit P-gp by 50%. |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP450 isoform-specific probe substrates and their corresponding metabolites (see Table 1)
-
Positive control inhibitors (see Table 1)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and positive controls in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
-
Incubation: In a 96-well plate, add phosphate buffer, HLM, and the NADPH regenerating system. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the probe substrate and varying concentrations of this compound (or a positive control inhibitor) to initiate the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve using appropriate software.
Protocol 2: Caco-2 Permeability Assay for P-glycoprotein Substrate and Inhibitor Assessment
Objective: To determine if this compound is a substrate or inhibitor of the P-glycoprotein (P-gp) transporter.
Materials:
-
This compound
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Hank's Balanced Salt Solution (HBSS) buffered with HEPES
-
Known P-gp substrate (e.g., Digoxin)
-
Known P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system
Methodology for P-gp Substrate Assessment:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (A) chamber and fresh buffer to the basolateral (B) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 2 suggests that this compound is a substrate of an efflux transporter like P-gp.
Methodology for P-gp Inhibitor Assessment:
-
Cell Culture and Monolayer Integrity: As described above.
-
Inhibition Assay:
-
Pre-incubate the Caco-2 monolayers with varying concentrations of this compound or a positive control inhibitor (e.g., Verapamil) on both the apical and basolateral sides.
-
Add a known P-gp substrate (e.g., Digoxin) to the apical chamber.
-
-
Sampling and Analysis: Follow the sampling and LC-MS/MS analysis steps as described for the substrate assessment to quantify the transport of the P-gp substrate.
-
Data Analysis: Calculate the efflux ratio of the P-gp substrate in the presence of different concentrations of this compound. A reduction in the efflux ratio indicates inhibition of P-gp. Determine the IC50 value of this compound for P-gp inhibition.
Visualizations
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Workflow for Caco-2 permeability assay.
Caption: Potential DDI mechanism of this compound.
References
- 1. Systemic antifungal agents. Drug interactions of clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug interactions of azole antifungals - Journal of Skin and Sexually Transmitted Diseases [jsstd.org]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of Common Azole Antifungals with P Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining broth microdilution protocols for accurate Saperconazole susceptibility testing
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for accurate Saperconazole susceptibility testing using the broth microdilution method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound susceptibility testing.
| Question/Issue | Answer/Troubleshooting Steps |
| What is the recommended medium for this compound susceptibility testing? | RPMI 1640 medium buffered to a pH of 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS) is the standard medium for testing azole antifungals like this compound.[1][2] |
| How should I prepare the this compound stock solution? | This compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution.[3] Subsequent dilutions should be made in the RPMI 1640 test medium. |
| What is the appropriate inoculum size and how do I prepare it? | A final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL is recommended.[2] Prepare the inoculum by harvesting conidia from a 7-day old culture on potato dextrose agar. Suspend the conidia in sterile saline, allow heavy particles to settle, and adjust the suspension to a 70% transmittance at 530 nm.[1] |
| My MIC endpoints are difficult to read due to trailing growth. What can I do? | Trailing, or reduced but persistent growth across a range of concentrations, can be an issue with azoles. Ensure the inoculum size is not too high, as this can exacerbate the effect.[1] The MIC for azoles should be read as the lowest concentration that produces a prominent reduction in growth (approximately 50%) compared to the growth control.[1] |
| What are the recommended incubation time and temperature? | Inoculated microdilution plates should be incubated at 35°C.[2] MICs can be read at 24, 48, and 72 hours, though 48 hours is a common time point for many filamentous fungi.[1][2] |
| I am observing no growth in my positive control wells. | This could be due to an improperly prepared inoculum, incorrect incubation conditions, or a problem with the growth medium. Verify your inoculum preparation procedure, check incubator temperature and atmosphere, and ensure the RPMI 1640 medium was prepared correctly. |
| The MIC values I am getting are inconsistent between experiments. | Inconsistency can arise from variations in inoculum size, slight differences in medium preparation, or subjective reading of endpoints. Standardizing the inoculum preparation is critical.[4] Using a spectrophotometer to read the plates can help reduce subjectivity in endpoint determination. |
| Are there established quality control (QC) strains and ranges for this compound? | While specific QC ranges for this compound may not be published in all standard documents, it is good practice to use standard QC strains for filamentous fungi, such as Aspergillus fumigatus ATCC MYA-3626 or Paecilomyces variotii ATCC MYA-3630, to monitor the performance of the assay.[5] |
Experimental Protocols
This compound Stock and Working Solution Preparation
-
Stock Solution (1600 µg/mL):
-
Dissolve this compound powder in 100% DMSO.
-
For example, to prepare 1 mL of stock solution, weigh 1.6 mg of this compound and dissolve it in 1 mL of DMSO.
-
Store the stock solution at -70°C.
-
-
Working Solutions:
Broth Microdilution Procedure
-
Plate Preparation:
-
Using a multichannel pipette, dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well microtiter plate.
-
Include a growth control well (100 µL of RPMI 1640 without the drug) and a sterility control well (100 µL of RPMI 1640, uninoculated).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar for 7 days at 35°C to induce sporulation.[2]
-
Harvest conidia by flooding the agar surface with sterile 0.85% saline and gently scraping the surface.
-
Transfer the suspension to a sterile tube and let heavy particles settle for 3-5 minutes.
-
Adjust the supernatant to a 70% transmittance at 530 nm.
-
Dilute this adjusted suspension 1:50 in RPMI 1640 to achieve the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate (except the sterility control). This will bring the total volume in each well to 200 µL.
-
Seal the plate and incubate at 35°C for 48 hours.[2]
-
-
MIC Determination:
-
Visually read the MIC as the lowest concentration of this compound that causes a prominent (approximately 50%) reduction in growth compared to the drug-free growth control well.[1]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| This compound Concentration Range | 0.03 - 16 µg/mL | [2][3] |
| Inoculum Size | 0.4 x 10⁴ - 5 x 10⁴ CFU/mL | [2] |
| Incubation Temperature | 35°C | [2] |
| Incubation Time | 48 hours | [2] |
| Medium | RPMI 1640 + MOPS, pH 7.0 | [1][2] |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [3] |
Visualizations
Experimental Workflow for this compound Broth Microdilution
Caption: Workflow for this compound susceptibility testing.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Troubleshooting inconsistent MIC results.
References
- 1. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Addressing Saperconazole stability issues during long-term storage and experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing stability issues related to Saperconazole during long-term storage and experimentation. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: To ensure its stability, solid this compound should be stored in a tightly sealed container at 4°C, protected from light and moisture.[1][2] For this compound dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q2: What are the primary factors that can cause this compound to degrade?
A2: this compound, like other azole antifungals, is susceptible to degradation under certain conditions. The primary factors include:
-
pH: this compound is incompatible with strong acids and alkalis, which can catalyze hydrolysis.
-
Oxidation: Exposure to oxidizing agents can lead to degradation.
-
Light: Photodegradation can occur with exposure to UV light.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Q3: What are the known degradation products of this compound?
A3: Specific degradation products of this compound under forced degradation conditions (hydrolysis, oxidation, and photolysis) are not extensively documented in publicly available literature. However, based on studies of similar azole compounds like ketoconazole, degradation is likely to involve hydrolysis of the dioxolane ring and piperazine moieties, as well as oxidation of the triazolone ring. Researchers should be aware that degradation can lead to a loss of antifungal activity.
Q4: How can I be sure my this compound is stable and active in my experiment?
A4: The most reliable way to ensure the stability and activity of your this compound is to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of active compound.[2][3][4] Additionally, including appropriate positive and negative controls in your functional assays can help to verify its biological activity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low or no antifungal activity in an in vitro assay. | 1. Degradation of this compound stock solution: Improper storage (e.g., exposure to light, room temperature for extended periods, repeated freeze-thaw cycles). 2. Precipitation in media: this compound has low aqueous solubility and may precipitate in certain buffers or cell culture media, reducing its effective concentration. 3. Interaction with media components: Some components in complex media may interact with and inactivate this compound. | 1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Verify the concentration of the stock solution using a validated HPLC method if possible. 2. Observe the media for any signs of precipitation after adding this compound. Consider using a solubilizing agent, such as DMSO, and ensure the final concentration of the solvent is compatible with your experimental system. Perform a solubility test in your specific buffer or media prior to the main experiment. 3. Simplify the experimental buffer where possible to identify potential interacting components. |
| Visible precipitate in this compound stock solution or diluted experimental solution. | 1. Low solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or buffer. 2. Temperature effects: Solubility may decrease at lower temperatures. | 1. Ensure the stock solution concentration is within the known solubility limits for the solvent. For aqueous solutions, consider adjusting the pH or using a co-solvent system if compatible with your experiment. 2. If precipitation occurs upon cooling, gently warm the solution and sonicate to redissolve before use. Prepare dilutions at the working temperature. |
| Inconsistent results between experiments. | 1. Inconsistent preparation of this compound solutions: Variations in weighing, dilution, or solvent evaporation. 2. Progressive degradation of a single stock solution over time. | 1. Follow a standardized and documented protocol for solution preparation. Use calibrated equipment. 2. Aliquot stock solutions into single-use vials to avoid repeated opening and exposure of the main stock to ambient conditions. |
Experimental Protocols
Stability-Indicating HPLC Method for Azole Antifungals
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common mobile phase for azole antifungals is a mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 5.5 with orthophosphoric acid) and a combination of acetonitrile and methanol. A starting ratio could be 20:40:40 (v/v/v) of buffer:acetonitrile:methanol.
-
Standard Solution Preparation: Prepare a stock solution of Saperconazo le in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 10-60 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal wavelength; for many azoles, this is around 254-260 nm.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by performing forced degradation studies.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound to demonstrate the specificity of the stability-indicating HPLC method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified time. Dissolve the sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
For each condition, analyze the stressed sample by the developed HPLC method and compare the chromatogram to that of an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability under forced degradation conditions, as would be determined by a validated stability-indicating HPLC method. Note: This data is illustrative and based on typical degradation patterns of azole antifungals; it is not based on experimental results for this compound.
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Major Degradation Peaks |
| 0.1 M HCl at 80°C | 24 | 75.2 | 2 |
| 0.1 M NaOH at 80°C | 24 | 68.5 | 3 |
| 3% H₂O₂ at 25°C | 24 | 82.1 | 2 |
| Dry Heat at 80°C | 72 | 95.8 | 1 |
| UV Light (254 nm) | 72 | 89.3 | 2 |
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action
References
Troubleshooting inconsistent results in Saperconazole synergy testing
Welcome to the technical support center for Saperconazole synergy testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound synergy testing experiments.
Issue 1: High variability in Fractional Inhibitory Concentration (FIC) indices between experimental repeats.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inoculum Preparation Inconsistency | Ensure a standardized inoculum preparation method. Use a spectrophotometer to adjust the fungal suspension to a specific optical density. Verify cell viability and concentration using plating and cell counting. |
| Drug Stock Solution Degradation | Prepare fresh stock solutions of this compound and the synergistic agent for each experiment. Store stocks at the recommended temperature and protect from light. Perform a quality control check of the drug potency before each experiment. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. When preparing the checkerboard plates, change pipette tips between each drug concentration to avoid cross-contamination. |
| Incubation Conditions | Ensure consistent temperature and humidity in the incubator. Check for temperature fluctuations and gradients within the incubator. Use sealed plates or a humidified chamber to prevent evaporation. |
| Endpoint Reading Subjectivity | Establish clear, objective criteria for determining the Minimum Inhibitory Concentration (MIC). Have two independent researchers read the plates, or use an automated plate reader to standardize the endpoint determination. |
Issue 2: Synergy observed in checkerboard assays but not in time-kill assays (or vice versa).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Different Endpoints Measured | The checkerboard assay measures inhibition of growth at a specific time point, while the time-kill assay measures the rate of fungal killing over time. Synergy in one assay but not the other may indicate that the combination is fungistatic versus fungicidal. A combination was considered synergistic if it resulted in a ≥2-log10 reduction in CFU/ml compared to the most active agent alone and fungicidal if it resulted in a ≥3-log10 CFU/ml reduction compared to the starting inoculum.[1] |
| Drug Concentration Mismatch | The concentrations tested in the checkerboard assay may not be optimal for observing synergy in a time-kill assay. Design the time-kill experiment using concentrations around the FIC index values obtained from the checkerboard assay. |
| Post-Antifungal Effect (PAFE) | One of the drugs may have a prolonged suppressive effect on fungal growth even after limited exposure. This can influence the outcome of time-kill assays. Consider measuring the PAFE of the individual drugs and the combination. |
Issue 3: Inconsistent synergy results across different fungal isolates of the same species.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Isolate-Specific Resistance Mechanisms | Different clinical isolates can have unique resistance mechanisms.[2][3][4][5] Screen isolates for known resistance markers. Consider that synergy may be strain-dependent. |
| Biofilm Formation | Some isolates may have a greater capacity to form biofilms, which can reduce susceptibility to antifungal agents.[6] Test synergy using a biofilm-specific assay if this is suspected. |
| Genetic Heterogeneity | Fungal populations can be genetically diverse. Ensure that the starting culture for each experiment is from a single, isolated colony to minimize heterogeneity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a triazole antifungal agent.[7][8] It works by inhibiting the fungal cytochrome P450 enzyme 14-alpha-demethylase.[7][9][10] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[7][9][10] By inhibiting this enzyme, this compound disrupts ergosterol synthesis, leading to a dysfunctional cell membrane, increased permeability, and ultimately, fungal cell death.[7][11]
Q2: How is the Fractional Inhibitory Concentration (FIC) index calculated and interpreted?
The FIC index is calculated to determine the nature of the interaction between two antimicrobial agents. The formula is as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The results are typically interpreted as follows:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Note: These values can vary slightly depending on the specific definitions used by different research groups.
Q3: What are the most common methods for synergy testing?
The most common in vitro methods for antifungal synergy testing are:
-
Checkerboard Assay: A microdilution method that tests a wide range of concentrations of two drugs, alone and in combination.[12][13][14]
-
Time-Kill Curve Analysis: Measures the rate of fungal killing by the drugs, alone and in combination, over time.[14]
-
E-test: Uses strips with a predefined gradient of an antimicrobial agent placed on an agar plate to determine the MIC. For synergy testing, two strips are crossed.[14]
-
Agar-based methods: Novel methods are being developed that allow for the simultaneous testing of multiple antifungal agents on a single agar plate.[2][3][4][12]
Q4: Can in vitro synergy results be reliably translated to in vivo efficacy?
While in vitro synergy testing provides valuable preliminary data, it does not always directly correlate with in vivo efficacy.[1] Several factors can influence the in vivo performance of a drug combination, including pharmacokinetics, pharmacodynamics, drug-drug interactions in the host, and the host's immune status.[5] Therefore, in vivo studies in animal models are essential to confirm the synergistic effects observed in vitro.[6]
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the enzyme 14-alpha-demethylase.
Standard Checkerboard Assay Workflow
Caption: Workflow for a standard checkerboard synergy assay.
Troubleshooting Logic for Inconsistent Synergy Results
Caption: A decision tree for troubleshooting inconsistent synergy results.
References
- 1. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against Aspergillus spp. and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Saperconazole Penetration into Fungal Biofilms
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating methods to increase the penetration of Saperconazole into fungal biofilms.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting this compound penetration into fungal biofilms?
A1: Fungal biofilms present a significant challenge to antifungal agents like this compound due to a combination of physical and chemical barriers. The dense extracellular matrix (ECM), composed of polysaccharides, proteins, and extracellular DNA (eDNA), acts as a primary physical barrier, impeding drug diffusion. Additionally, the high cell density and the presence of efflux pumps, which actively transport antifungal agents out of the fungal cells, contribute to reduced susceptibility. The complex architecture of the biofilm can also lead to gradients of nutrients and oxygen, resulting in physiologically heterogeneous cell populations with varying drug susceptibility.
Q2: What are some established strategies to enhance the penetration of azole antifungals into biofilms?
A2: Several strategies have been explored to improve the penetration of azole antifungals, which can be adapted for this compound. These include:
-
Combination Therapy: Using this compound in conjunction with other agents, such as other classes of antifungals, to create synergistic effects.
-
Enzymatic Disruption of the Biofilm Matrix: Employing enzymes like DNases and proteases to degrade components of the extracellular matrix, thereby allowing better access for this compound.
-
Use of Permeabilizing Agents: Certain compounds can increase the permeability of the fungal cell membrane, facilitating the entry of this compound.
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can improve its solubility, stability, and ability to penetrate the biofilm matrix.
Q3: Are there any specific molecules known to synergize with azoles against fungal biofilms?
A3: Yes, several studies have identified compounds that exhibit synergistic activity with azole antifungals against fungal biofilms. For instance, certain non-antifungal drugs, natural compounds, and even other antimicrobial agents have been shown to enhance the efficacy of azoles. While specific data for this compound is limited, exploring combinations with compounds known to be effective with other azoles is a logical starting point.
Q4: How can I quantify the penetration of this compound into my experimental biofilms?
A4: Quantifying drug penetration can be achieved through various methods. A common approach involves physically sectioning the biofilm and using analytical techniques like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in different layers. Another method is to use fluorescently labeled this compound or a fluorescent analog and visualize its distribution within the biofilm using confocal laser scanning microscopy (CLSM).
Troubleshooting Guides
Problem: this compound shows good activity against planktonic fungal cells but is ineffective against biofilms.
| Possible Cause | Troubleshooting Step |
| Reduced Penetration | The extracellular matrix is likely preventing this compound from reaching the fungal cells within the biofilm. |
| Altered Cellular State | Cells within the biofilm are physiologically different from planktonic cells and may be less susceptible. |
| Efflux Pump Activity | Efflux pumps may be actively removing this compound from the cells. |
Solution:
-
Co-administer with a Matrix-Disrupting Agent: Attempt to degrade the biofilm matrix by treating the biofilm with enzymes such as DNase I or a protease prior to or concurrently with this compound treatment.
-
Investigate Combination Therapy: Test this compound in combination with another antifungal agent that has a different mechanism of action.
-
Evaluate Efflux Pump Inhibitors: If available, test the efficacy of this compound in the presence of known efflux pump inhibitors.
Problem: I am not seeing a synergistic effect when combining this compound with another agent.
| Possible Cause | Troubleshooting Step |
| Antagonistic Interaction | The two agents may have an antagonistic or indifferent interaction against the specific fungal strain being tested. |
| Incorrect Concentration Ratio | The concentrations of the two drugs may not be in the optimal range for synergy. |
| Different Mechanisms of Action | The mechanisms of action of the two drugs may not be complementary for the desired synergistic effect. |
Solution:
-
Perform a Checkerboard Assay: This method allows for the testing of a wide range of concentrations of both drugs to determine the fractional inhibitory concentration index (FICI), which can indicate synergy, indifference, or antagonism.
-
Consult Literature for Known Synergistic Pairs: Research published studies for synergistic combinations with other azole antifungals against your target organism.
-
Consider a Different Class of Combination Agent: If one combination doesn't work, try an agent with a completely different target within the fungal cell or biofilm matrix.
Data Presentation
Table 1: Example Data on the Effect of a Matrix-Disrupting Enzyme on the Minimum Biofilm Eradication Concentration (MBEC) of this compound against Candida albicans Biofilms.
| Treatment | MBEC of this compound (µg/mL) | Fold Change in MBEC |
| This compound alone | > 256 | - |
| This compound + DNase I (100 U/mL) | 64 | 4-fold decrease |
| This compound + Proteinase K (50 µg/mL) | 128 | 2-fold decrease |
This table illustrates how to present data comparing the efficacy of this compound alone and in combination with matrix-disrupting enzymes. The MBEC is the minimum concentration of an antifungal required to kill the cells in a biofilm.
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
Objective: To determine the interaction between this compound and a second compound against fungal biofilms.
Materials:
-
96-well microtiter plates
-
Fungal inoculum (standardized to a specific cell density)
-
Growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
Compound 'X' stock solution
-
Plate reader
Methodology:
-
Prepare Drug Dilutions: In a 96-well plate, create serial dilutions of this compound along the x-axis and serial dilutions of Compound 'X' along the y-axis.
-
Inoculate: Add the standardized fungal inoculum to each well. Include wells with no drugs (growth control) and wells with no inoculum (sterility control).
-
Incubate: Incubate the plate under conditions suitable for biofilm formation (e.g., 37°C for 24-48 hours).
-
Assess Biofilm Growth: After incubation, wash the wells to remove non-adherent cells. Quantify the remaining biofilm using a suitable method, such as the crystal violet assay or the XTT reduction assay.
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.
Visualizations
Caption: Experimental workflow for testing this compound efficacy against biofilms.
Caption: Strategies to overcome biofilm barriers for this compound.
Optimizing HPLC parameters for sensitive detection of Saperconazole and its metabolites
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the sensitive detection of Saperconazole and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method with UV detection is a common and robust starting point. This compound is a triazole antifungal, and methods developed for similar compounds like itraconazole or voriconazole can be adapted. A C18 or a C6-phenyl column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically effective.
Q2: What are the key metabolites of this compound I should be aware of?
A2: The primary metabolites of this compound are various hydroxy isomers. Similar to itraconazole, which has a major active metabolite, hydroxyitraconazole, it is crucial to ensure your chromatographic method can separate the parent drug from these hydroxylated forms to prevent inaccurate quantification.
Q3: Which stationary phase (column) is recommended for this compound analysis?
A3: C18 columns are widely used for the analysis of triazole antifungals and provide good retention and separation. For potentially better separation of this compound from its metabolites or endogenous plasma components, a C6-phenyl column can also be an excellent choice, as it offers alternative selectivity.
Q4: What mobile phase composition should I start with?
A4: A gradient or isocratic elution using a combination of a phosphate or ammonium acetate buffer and acetonitrile is recommended. Starting with a mobile phase like acetonitrile and a 10-20 mM phosphate buffer (pH adjusted to between 3.5 and 7.0) is a good initial step. The organic-to-aqueous ratio can then be optimized to achieve the desired retention time and resolution.
Q5: What is the optimal UV wavelength for detecting this compound?
A5: Triazole antifungals typically exhibit strong UV absorbance between 250 nm and 290 nm. A wavelength of around 260 nm is often used for similar compounds and serves as an excellent starting point for this compound. For higher sensitivity with isavuconazole, another triazole, a wavelength of 285 nm was used. It is always best practice to determine the λmax (wavelength of maximum absorbance) by scanning a standard solution of this compound.
Q6: What are the most common sample preparation techniques for plasma or serum?
A6: The two most common techniques are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method, often performed with cold acetonitrile or methanol. It effectively removes the majority of proteins from the sample.
-
Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract by removing more interferences, which can lead to improved sensitivity and column longevity. However, it is a more time-consuming and expensive procedure.
HPLC Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound and its metabolites.
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Column Overload | Decrease the concentration or volume of the injected sample. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. Whenever possible, dissolve the sample directly in the mobile phase. |
| Secondary Silanol Interactions | Add a competitor (e.g., 0.1% trifluoroacetic acid or triethylamine) to the mobile phase to block active sites on the silica packing. Ensure the mobile phase pH is appropriate for the analyte. |
| Column Contamination or Degradation | Flush the column with a strong solvent (reverse flushing may be necessary). If the problem persists, the column may need to be replaced. |
| Partially Blocked Frit | Replace the column inlet frit. |
Problem: Shifting or Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily and ensure components are accurately measured and mixed. Use a degasser to remove dissolved gases. |
| Pump Malfunction or Leaks | Check the HPLC system for any leaks, especially around pump seals and fittings. Ensure the pump is delivering a consistent flow rate. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analytical run. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before injecting the first sample, especially when using a new method or after a gradient elution. |
Problem: Noisy or Drifting Baseline
| Possible Cause | Recommended Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly using sonication or an inline degasser. Purge the pump to remove any trapped air. |
| Contaminated Mobile Phase or Solvents | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm or 0.22 µm filter. |
| Detector Lamp Failing | Check the lamp's energy output and operating hours. Replace if it is near the end of its lifespan. |
| Leaks in the System | Perform a thorough check for leaks between the column and the detector. |
Problem: Low Sensitivity / Small Peaks
| Possible Cause | Recommended Solution |
| Suboptimal Detection Wavelength | Verify the UV detector is set to the λmax of this compound and its metabolites. Perform a UV scan if necessary. |
| Inefficient Sample Extraction | Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of solvent to plasma. For SPE, evaluate different sorbents and elution solvents to maximize recovery. |
| Low Injection Volume/Concentration | Increase the injection volume or concentrate the sample during the preparation step (e.g., by evaporating the solvent and reconstituting in a smaller volume). |
| Degradation of Analyte | Assess the stability of this compound in the biological matrix and during sample processing. Ensure samples are stored correctly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Experimental Protocols & Data
Protocol 1: RP-HPLC-UV Method for this compound in Plasma
This protocol is a starting point based on methods for similar triazole antifungals.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add an internal standard if available (e.g., naproxen or another triazole like ketoconazole).
-
Add 400 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube or HPLC vial.
-
Inject 20-50 µL of the supernatant into the HPLC system.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent with UV detector.
-
Column: C6-phenyl (e.g., Phenomenex Gemini) or a standard C18 column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.01 M Phosphate Buffer, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient may be necessary to separate metabolites. A starting point could be a linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 262 nm.
Data Tables
Table 1: Example HPLC Parameters for Triazole Antifungals (Adaptable for this compound)
| Parameter | Method 1 (Itraconazole, etc.) | Method 2 (Voriconazole, etc.) | Method 3 (Isavuconazole) |
| Column | Phenomenex Gemini C6-phenyl | Phenyl C6, 4.6 x 150 mm | Waters XTerra RP18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.01 M Phosphate Buffer (pH 3.5) B: Acetonitrile | A: Na2HPO4 buffer (pH 7) B: Acetonitrile | Ammonium acetate buffer (pH 8.0, 10 mM) and Acetonitrile (45:55, v/v) |
| Elution Type | Gradient | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min (assumed) | 1.0 - 1.3 mL/min | 1.0 mL/min |
| Detector | UV, 262 nm | UV, 210 nm & 260 nm | UV, 285 nm |
| Injection Volume | 30 µL | 25 µL | Not Specified |
Table 2: Comparison of Sample Preparation Methods
| Feature | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation and removal by organic solvent. | Analyte adsorption onto a solid sorbent, washing away interferences, and selective elution. |
| Speed | Fast (10-15 minutes per sample). | Slower (can be automated). |
| Cost | Low (requires only solvent and centrifuge tubes). | Higher (requires SPE cartridges/plates and often a manifold). |
| Cleanliness of Extract | Sufficient for many applications, but matrix effects can be present. | Very clean, minimizes matrix effects and protects the column. |
| Throughput | High. | Can be high with automation. |
| Recommendation | Ideal for rapid analysis and initial method development. | Recommended for methods requiring the highest sensitivity and for LC-MS/MS analysis. |
Visual Workflows and Logic Diagrams
Caption: A high-level overview of the entire analytical process.
Caption: A decision tree for diagnosing common peak shape issues.
Strategies to reduce the protein binding of Saperconazole in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce the protein binding of Saperconazole in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the expected plasma protein binding of this compound?
Q2: Why is reducing the protein binding of this compound important in my experiments?
According to the "free drug hypothesis," only the unbound fraction of a drug is pharmacologically active and available to interact with its target.[1] In in vitro experiments, high protein binding in the culture medium can significantly reduce the free concentration of this compound, leading to an underestimation of its potency (e.g., higher IC50 or MIC values). By understanding and mitigating protein binding, you can obtain more accurate and reproducible experimental results.
Q3: What are the primary plasma proteins that this compound is likely to bind to?
Like other lipophilic and azole-containing drugs, this compound is expected to primarily bind to albumin and to a lesser extent, α1-acid glycoprotein (AAG) in plasma.[2][3]
Troubleshooting Guide
Issue: I am observing lower than expected potency of this compound in my in vitro assay.
High protein binding of this compound in your experimental medium (e.g., cell culture medium containing fetal bovine serum) is a likely cause. Here are some strategies to address this:
Strategy 1: Modifying the Experimental Medium
1.1. Reduce Serum Concentration:
-
Rationale: Fetal bovine serum (FBS) is a major source of proteins, primarily albumin, that can bind to this compound. Reducing the FBS concentration will decrease the overall protein content and increase the free fraction of the drug.
-
Troubleshooting:
-
Cell Viability: Ensure that your cells can tolerate lower serum concentrations for the duration of the experiment. You may need to perform a titration of FBS concentration to find the optimal balance between cell health and reduced protein binding.
-
Acclimatization: Gradually adapt your cells to lower serum conditions before running the main experiment to avoid cellular stress.
-
1.2. Use Serum-Free or Reduced-Serum Media:
-
Rationale: If your cell line permits, switching to a serum-free or a commercially available reduced-serum medium can significantly minimize protein binding.
-
Troubleshooting:
-
Media Optimization: You may need to supplement serum-free media with specific growth factors to maintain cell viability and function.
-
Assay Validation: Re-validate your assay in the new medium to ensure that the cellular response to this compound is not altered due to changes in the culture conditions.
-
1.3. Addition of a Competing Agent:
-
Rationale: Introducing a high concentration of a compound that competes with this compound for the same binding sites on albumin can increase the free fraction of this compound.
-
Troubleshooting:
-
Agent Selection: Choose a competing agent that does not interfere with your assay or have any pharmacological effect on your cells. Fatty acid-free bovine serum albumin (BSA) can sometimes be used to pre-saturate non-specific binding sites.
-
Concentration Optimization: The concentration of the competing agent needs to be carefully optimized to effectively displace this compound without causing other experimental artifacts.
-
Strategy 2: Chemical Disruption of Protein Binding (for sample analysis)
These methods are suitable for disrupting protein binding before analytical measurements (e.g., LC-MS) to determine the total drug concentration, but not for use during cell-based assays.
2.1. pH Adjustment:
-
Rationale: Altering the pH of the sample can change the ionization state of both the drug and the protein, which can disrupt their binding.
-
Troubleshooting:
-
Analyte Stability: Ensure that this compound is stable at the adjusted pH.
-
Method Compatibility: Verify that the pH change is compatible with your downstream analytical method.
-
2.2. Protein Precipitation:
-
Rationale: Adding organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) will denature and precipitate the proteins, releasing the bound drug.
-
Troubleshooting:
-
Analyte Co-precipitation: There is a risk that the analyte of interest may co-precipitate with the proteins, leading to lower recovery.
-
Solvent Effects: The choice of precipitating agent should not interfere with your analytical detection method.
-
Quantitative Data: Protein Binding of Triazole Antifungals
The following table summarizes the plasma protein binding of several triazole antifungals, which can be used as a reference for the expected binding of this compound.
| Antifungal Agent | Protein Binding (%) | Unbound Fraction (fu) | Primary Binding Protein(s) |
| This compound | >98% (Estimated) | <2% (Estimated) | Albumin, AAG (Likely) |
| Itraconazole | >99.8%[4][5] | <0.2%[4] | Albumin[4] |
| Posaconazole | >98%[6][7] | <2% | Albumin[6] |
| Isavuconazole | >99%[8][9] | <1%[9] | Albumin[8] |
| Voriconazole | ~48-58%[2][10] | ~42-52% | Albumin, AAG[2][3] |
Experimental Protocols
Protocol 1: Determination of Free Fraction of this compound using Equilibrium Dialysis
This method is considered the gold standard for determining the unbound fraction of a drug.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with a suitable molecular weight cutoff (e.g., 8-12 kDa)
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution
-
Incubator with orbital shaker
-
LC-MS/MS for analysis
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Spike the human plasma with this compound to the desired concentration.
-
Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Seal the unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours, this should be determined experimentally).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Determination of Free Fraction of this compound using Ultrafiltration
This is a faster method but can be prone to non-specific binding to the filter membrane.
Materials:
-
Ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and a suitable molecular weight cutoff (e.g., 30 kDa)
-
Human plasma (or other relevant biological matrix)
-
This compound stock solution
-
Centrifuge
-
LC-MS/MS for analysis
Procedure:
-
Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.
-
Spike the human plasma with this compound to the desired concentration.
-
Add the spiked plasma to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and time to separate the protein-free ultrafiltrate.
-
Collect the ultrafiltrate.
-
Analyze the concentration of this compound in the ultrafiltrate (representing the unbound drug) and in the original spiked plasma (representing the total drug) by LC-MS/MS.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
Visualizations
Caption: Mechanism of action of this compound on the ergosterol biosynthesis pathway.
Caption: Workflow for determining the unbound fraction of this compound.
References
- 1. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein-binding characteristics of voriconazole determined by high-throughput equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Plasma Protein Binding Characteristics and Unbound Concentration of Voriconazole on Its Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Influence of albumin on itraconazole and ketoconazole antifungal activity: results of a dynamic in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Isavuconazole | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. High Variability in Isavuconazole Unbound Fraction in Clinical Practice: A Call to Reconsider Pharmacokinetic/Pharmacodynamic Targets and Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A reappraisal of the measured concentration of voriconazole based on plasma albumin concentration during its therapeutic drug monitoring | Xu | Aging Pathobiology and Therapeutics [antpublisher.com]
Technical Support Center: Enhancing Saperconazole's Therapeutic Index with Novel Drug Delivery Systems
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in improving the therapeutic profile of the antifungal agent Saperconazole. Here, you will find troubleshooting guidance for common experimental hurdles, frequently asked questions regarding the formulation and characterization of this compound-loaded novel drug delivery systems, and detailed experimental protocols.
Data Presentation
While direct comparative data on the therapeutic index of this compound in novel drug delivery systems is limited in publicly available literature, the following tables summarize its in vitro antifungal activity and provide pharmacokinetic data for a structurally similar azole antifungal, itraconazole, in a liposomal formulation to illustrate the potential advantages of such systems.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC Range (µg/mL) | Reference |
| Aspergillus spp. | < 0.1 - ≤ 3.1 | [1][2] |
| Candida spp. | Varies (31-76% relative inhibition) | [1] |
| Trichophyton mentagrophytes | ≤ 0.002 - 0.25 | [3] |
| Microsporum spp. | < 0.001 - 0.1 | [3] |
| Epidermophyton spp. | ≤ 0.002 - 0.25 | [3] |
Table 2: Illustrative Pharmacokinetics of Liposomal Itraconazole vs. Commercial Formulation in Rats (Intravenous Administration)
| Pharmacokinetic Parameter | Commercial Itraconazole (ITZ-CD) | Liposomal Itraconazole (ITZ-LPs) | Reference |
| AUC (0-24h) (mg/L·h) | 87.12 | 155.47 | [4] |
| MRT (0-24h) (h) | 1.70 | 3.68 | [4] |
Note: This data is for itraconazole and is presented to demonstrate the potential for improved pharmacokinetic profiles with liposomal formulations.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound-loaded novel drug delivery systems.
Formulation Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Encapsulation Efficiency | - Poor solubility of this compound in the lipid/oil phase.- Inappropriate drug-to-lipid/polymer ratio.- Suboptimal formulation method. | - Screen various lipids/oils to find one with higher this compound solubility.- Optimize the drug-to-carrier ratio; start with a lower drug concentration.- Modify formulation parameters (e.g., hydration time, sonication energy, homogenization pressure). |
| Particle Aggregation/Instability | - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the aqueous phase.- High particle concentration. | - Increase the concentration of the surfactant or steric stabilizer.- Adjust the pH and ionic strength of the formulation buffer.- Dilute the nanoparticle suspension. |
| Inconsistent Particle Size | - Inadequate energy input during homogenization/sonication.- Non-uniform mixing of phases.- Temperature fluctuations during formulation. | - Optimize homogenization speed/pressure and duration, or sonication amplitude and time.- Ensure rapid and uniform mixing of the organic and aqueous phases.- Maintain a consistent temperature throughout the formulation process. |
Characterization FAQs
Q1: What are the key characterization techniques for this compound-loaded nanoparticles?
A1: Essential characterization includes:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average size and size distribution of the nanoparticles.[5]
-
Zeta Potential: Indicates the surface charge of the nanoparticles, which is crucial for stability.[5]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface characteristics.
-
Encapsulation Efficiency and Drug Loading: Determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of this compound in the formulation.
-
In Vitro Drug Release: Assessed using methods like dialysis to understand the release profile of this compound from the nanoparticles over time.[6]
Q2: How can I improve the stability of my this compound nanoparticle formulation?
A2: To enhance stability, consider the following:
-
Optimize Zeta Potential: A zeta potential of greater than +30 mV or less than -30 mV generally indicates good colloidal stability.
-
Use of Cryoprotectants: For long-term storage, lyophilization (freeze-drying) with cryoprotectants like trehalose or sucrose can prevent aggregation.
-
PEGylation: Incorporating polyethylene glycol (PEG) on the nanoparticle surface can provide steric hindrance, preventing aggregation and prolonging circulation time in vivo.
In Vitro & In Vivo Testing FAQs
Q3: My this compound nanoparticles show good in vitro antifungal activity, but poor efficacy in vivo. What could be the reason?
A3: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Pharmacokinetics: The nanoparticles might be rapidly cleared from circulation before reaching the site of infection.
-
Stability in Biological Fluids: The formulation may not be stable in the presence of serum proteins, leading to premature drug release or aggregation.
-
Bioavailability: The route of administration might not be optimal for the nanoparticle formulation to reach the target tissue.
Q4: How can I assess the toxicity of my this compound nanoformulation?
A4: A comprehensive toxicity assessment should include:
-
In Vitro Cytotoxicity: Using relevant cell lines (e.g., hepatocytes, renal cells) to determine the concentration at which the nanoparticles induce cell death.
-
In Vivo Acute Toxicity: Administering increasing doses to animal models to determine the LD50 (median lethal dose).[7]
-
Histopathology: Examining major organs from treated animals for any signs of tissue damage.
Experimental Protocols
The following are generalized protocols for the preparation of this compound-loaded novel drug delivery systems. Note: These protocols should be considered as a starting point and require optimization for this compound.
This compound-Loaded Liposomes by Thin-Film Hydration
This method involves the formation of a thin lipid film followed by hydration to form liposomes.[8][9]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a specific pore size.
This compound-Loaded Solid Lipid Nanoparticles (SLNs) by High Shear Homogenization
This method utilizes high-speed stirring to produce a nanoemulsion, which is then cooled to form solid lipid nanoparticles.[10][11]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer at high speed for a specified duration.
-
The resulting hot oil-in-water nanoemulsion is then cooled down to room temperature while stirring, allowing the lipid to recrystallize and form SLNs.
This compound-Loaded Nanoemulsions by Spontaneous Emulsification
This low-energy method relies on the spontaneous formation of fine oil droplets in an aqueous phase.[12][13][14]
Materials:
-
This compound
-
Oil (e.g., medium-chain triglycerides, oleic acid)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol, ethanol)
-
Purified water
Procedure:
-
Prepare the organic phase by dissolving this compound in a mixture of the oil, surfactant, and co-surfactant.
-
Prepare the aqueous phase (purified water).
-
Slowly add the organic phase to the aqueous phase with gentle magnetic stirring.
-
The nanoemulsion will form spontaneously. Continue stirring for a set period to ensure homogeneity.
Mandatory Visualizations
Signaling Pathway of this compound's Antifungal Action
This compound, like other azole antifungals, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[15][16] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[15][16] The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt membrane integrity and function, leading to the inhibition of fungal growth.[15][16]
Caption: Mechanism of action of this compound.
Experimental Workflow for Liposome Formulation and Characterization
The following workflow outlines the key steps in the preparation and evaluation of this compound-loaded liposomes.
Caption: Workflow for this compound liposome formulation.
Logical Relationship for Improving Therapeutic Index
This diagram illustrates the logical connections between formulating this compound in a novel drug delivery system and the resulting improvement in its therapeutic index.
Caption: Logic of improving therapeutic index via nanoformulation.
References
- 1. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and biodistribution of itraconazole in rats and mice following intravenous administration in a novel liposome formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano-emulsion formulation using spontaneous emulsification: solvent, oil and surfactant optimisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Saperconazole and Itraconazole Against Aspergillus flavus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of the antifungal agents saperconazole and itraconazole against Aspergillus flavus, a common opportunistic fungal pathogen. The following sections present available experimental data, outline the methodologies used for in vitro susceptibility testing, and illustrate the mechanism of action of these triazole antifungals.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both this compound and itraconazole belong to the triazole class of antifungal agents. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
By inhibiting lanosterol 14-alpha-demethylase, this compound and itraconazole disrupt the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.
In Vitro Activity: this compound vs. Itraconazole
A key comparative study by Denning et al. (1990) evaluated the in vitro activity of this compound and itraconazole against various Aspergillus species, including A. flavus, using a macrodilution broth method.[1] The results of this study are summarized below, providing a direct head-to-head comparison. It is important to note that this data is from an older study, and more recent data for this compound is limited. However, more current data for itraconazole is available and presented for a contemporary perspective.
Comparative Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from the comparative study. MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in microbial death.
| Antifungal Agent | Number of Isolates Tested | MIC ≤ 3.1 mg/L (%) | MFC ≤ 3.1 mg/L (%) |
| This compound | 20 | 90% (18/20) | 75% (15/20) |
| Itraconazole | 16 | 56% (9/16) | 33% (4/12) |
| Data from Denning et al., 1990[1] |
Recent In Vitro Susceptibility of Itraconazole against Aspergillus flavus
Several more recent studies have evaluated the in vitro activity of itraconazole against clinical isolates of Aspergillus flavus. These studies often use the standardized broth microdilution methods developed by the Clinical and Laboratory Standards Institute (CLSI).
| Study (Year) | Number of A. flavus Isolates | Itraconazole MIC Range (mg/L) | Itraconazole MIC50 (mg/L) | Itraconazole MIC90 (mg/L) |
| Dannaoui et al. (1999) | 22 | Not specified | 0.5 | 1 |
| Al-Wathiqi et al. (2013) | 77 | 0.125 - 2 | 0.5 | 1 |
| Rudramurthy et al. (2017) | 105 | 0.125 - 8 | 1 | 2 |
Experimental Protocols
The following section details a standardized protocol for determining the in vitro susceptibility of Aspergillus flavus to antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.
CLSI M38-A2 Broth Microdilution Method
This method is a standardized procedure for testing the susceptibility of filamentous fungi to antifungal agents.
References
Comparative Efficacy of Saperconazole and Voriconazole in Murine Models of Invasive Candidiasis: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of two triazole antifungal agents, saperconazole and voriconazole, in the context of murine models of invasive candidiasis. The data presented is compiled from separate studies due to the lack of direct head-to-head comparative research. This inherent limitation means that experimental conditions, such as mouse and Candida strains, inoculum sizes, and treatment regimens, may vary between the datasets presented. Therefore, this guide serves as a summary of available data to inform future research and not as a direct equivalence of efficacy.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and voriconazole from different studies.
Table 1: Efficacy of this compound against Candida albicans in a Murine Model of Disseminated Candidiasis
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Renal Fungal Burden (log10 CFU/g) | Study Reference |
| Control (Untreated) | - | - | 0 | Not Reported | [1] |
| This compound | 50 | Oral | 60 | ~4.5 | [1] |
| Amphotericin B | 1 | Intraperitoneal | 100 | 0 (Sterilized) | [1] |
Note: Data is approximated from graphical representations in the cited study. The study notes that this compound improved survival and decreased renal colony counts, but did not sterilize the kidneys.[1]
Table 2: Efficacy of Voriconazole against Various Candida Species in Murine Models of Disseminated Candidiasis
| Candida Species | Treatment Group | Dosage (mg/kg/dose) | Administration Route | Survival Rate (%) | Mean Renal Fungal Burden (log10 CFU/g) | Study Reference |
| C. auris | Control (Untreated) | - | - | 10 | ~7.0 | [2][3] |
| C. auris | Voriconazole | 12 (twice daily) | Intraperitoneal | 80 | ~4.5 | [2][3] |
| C. krusei | Control (Untreated) | - | - | Not Reported | ~5.0 | [4] |
| C. krusei | Voriconazole | 40 (twice daily) | Not Specified | Significantly prolonged | ~3.0 | [4] |
| C. krusei | Voriconazole | 60 (twice daily) | Not Specified | Significantly prolonged | ~3.5 | [4] |
| C. tropicalis | Control (Untreated) | - | - | Not Reported | ~6.0 | [5] |
| C. tropicalis | Voriconazole | 20 (twice daily) | Intravenous | Not Reported | ~4.0 | [5] |
| C. tropicalis | Voriconazole | 40 (twice daily) | Intravenous | Not Reported | ~3.5 | [5] |
Note: Data is compiled from multiple studies and experimental conditions vary. Fungal burden data is approximated from graphical representations where necessary.
Experimental Protocols
Below are the detailed methodologies from the key studies cited.
This compound Efficacy Study Protocol[1]
-
Animal Model : Male ICR mice.
-
Fungal Strain : Candida albicans.
-
Infection Model : Mice were infected intravenously with C. albicans blastoconidia.
-
Treatment Regimen :
-
Treatment was initiated after infection and continued for 14 days.
-
This compound was administered orally.
-
Amphotericin B was administered intraperitoneally as a comparator.
-
-
Efficacy Endpoints :
-
Survival : Monitored for the duration of the study.
-
Fungal Burden : Assessed by determining the number of colony-forming units (CFU) in the kidneys at the end of the treatment course.
-
Voriconazole Efficacy Study Protocol (Example with C. auris)[2][3]
-
Animal Model : Immunocompromised mice.
-
Fungal Strain : Candida auris (MRL 35368).
-
Infection Model : Disseminated candidiasis induced by intravenous challenge.
-
Treatment Regimen :
-
Treatment was initiated 2 hours post-challenge.
-
Voriconazole was administered intraperitoneally twice a day.
-
-
Efficacy Endpoints :
-
Survival : Monitored for 28 days post-inoculation.
-
Fungal Burden : Assessed by determining the CFU in the kidneys and brain.
-
Visualizations
Experimental Workflow for Antifungal Efficacy Testing in a Murine Model
Caption: Murine model experimental workflow for invasive candidiasis.
Concluding Remarks
Based on the available, albeit non-comparative, data, both this compound and voriconazole demonstrate efficacy in murine models of invasive candidiasis. This compound showed a reduction in mortality and fungal burden against C. albicans, though it was less effective than the comparator, amphotericin B.[1] Voriconazole has been shown to be effective against a broader range of Candida species, including emerging multidrug-resistant strains like C. auris, significantly improving survival and reducing tissue fungal burden.[2][3]
The lack of a direct comparative study between this compound and voriconazole necessitates further research to definitively establish their relative efficacy. Future studies should aim to evaluate these two agents under identical experimental conditions to provide a conclusive comparison for drug development and clinical decision-making.
References
- 1. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in vitro activity of voriconazole and itraconazole against fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida species from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Assessing the Antifungal Effects of Posaconazole and Voriconazole on Soft Liners - PMC [pmc.ncbi.nlm.nih.gov]
Saperconazole vs. Posaconazole: A Comparative Analysis of In Vivo Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo pharmacokinetic properties of two triazole antifungal agents, Saperconazole and Posaconazole. While both agents share a common mechanism of action, their behavior within a biological system exhibits notable differences. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate a clear understanding of their respective profiles.
Quantitative Pharmacokinetic Parameters
The following tables summarize the available in vivo pharmacokinetic data for this compound and Posaconazole. It is important to note that publicly available pharmacokinetic data for this compound is considerably more limited than for Posaconazole.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Posaconazole |
| Route of Administration | Oral, Intravenous, Topical, Subconjunctival | Oral, Intravenous |
| Animal Models Studied | Rabbits, Guinea Pigs | Mice, Rats, Rabbits, Dogs, Humans |
| Oral Bioavailability | Low (inferred from comparative serum levels)[1] | Variable (8% to 47% in humans, dependent on formulation and food intake) |
| Time to Peak Concentration (Tmax) | ~10 minutes (topical, normal cornea); ~2 minutes (topical, debrided cornea)[1] | 3-5 hours (oral suspension in humans) |
| Peak Plasma Concentration (Cmax) | 2.32 µg/g (single topical drop, normal rabbit cornea); 13.09 µg/g (single topical drop, debrided rabbit cornea); 12.91 µg/g (subconjunctival, normal rabbit cornea)[1] | Highly variable depending on dose, formulation, and food intake. |
| Elimination Half-life (t½) | Rapid clearance from cornea within 2 hours (topical)[1] | ~35 hours (humans) |
| Metabolism | Information not readily available. Likely hepatic. | Primarily via UDP-glucuronosyltransferase (UGT) enzymes (UGT1A4); minimal metabolism by cytochrome P450 (CYP) enzymes. |
| Excretion | Information not readily available. | Primarily fecal (approximately 77%, with 66% as unchanged drug); remainder in urine, mainly as glucuronide metabolites. |
| Protein Binding | Information not readily available. | >98%, predominantly to albumin. |
Table 2: Posaconazole Pharmacokinetic Parameters in Different Formulations (Human Data)
| Formulation | Administration | Key Findings |
| Oral Suspension | With a high-fat meal is crucial for absorption. | Absorption is saturable at doses >800 mg.[2] Bioavailability is significantly influenced by gastric pH and motility.[2] |
| Delayed-Release Tablet | Can be taken with or without food. | Provides higher and more consistent plasma concentrations compared to the oral suspension.[3] Less affected by gastric pH modifying agents.[4] |
| Intravenous | For patients unable to take oral formulations. | Achieves therapeutic concentrations rapidly. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of experimental protocols for key in vivo studies cited in this guide.
Ocular Pharmacokinetic Study of this compound in Rabbits
-
Objective: To evaluate the ocular pharmacokinetics of this compound following topical, subconjunctival, and oral administration in rabbits.[1]
-
Animal Model: New Zealand White rabbits.
-
Drug Administration:
-
Topical: A single 20-µL drop of 0.25% this compound solution was administered to both normal and debrided corneas.[1]
-
Subconjunctival: A single injection was administered.
-
Oral: Administered via gavage.
-
-
Sample Collection: Corneas were collected at various time points post-administration.
-
Analytical Method: Drug concentrations in corneal tissue were determined by radioassay.[1]
In Vivo Efficacy of this compound in a Rabbit Model of Invasive Aspergillosis
-
Objective: To assess the efficacy of orally and intravenously administered this compound against Aspergillus fumigatus in an immunosuppressed rabbit model.
-
Animal Model: Immunosuppressed, temporarily leukopenic rabbits.
-
Drug Administration:
-
Oral: Dosages of 5, 10, and 15 mg/kg/day were administered.
-
Intravenous: Administered to compare serum levels with oral therapy.
-
-
Efficacy Assessment: Survival rates, tissue fungal burden, and circulating antigen levels were measured.
-
Key Finding: Intravenous administration resulted in serum levels more than 10-fold higher than oral therapy and was as effective as amphotericin B in eradicating the infection.
Pharmacokinetic Studies of Posaconazole in Healthy Human Volunteers
-
Objective: To characterize the pharmacokinetic profile of different Posaconazole formulations.
-
Study Design: Typically single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[5]
-
Drug Administration: Oral suspension administered with and without high-fat meals; delayed-release tablets; intravenous infusion.[3][4]
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: Posaconazole concentrations in plasma were quantified using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis was used to determine key parameters such as AUC, Cmax, Tmax, and t½.
Visualizations
Signaling Pathway: Mechanism of Action of Azole Antifungals
Both this compound and Posaconazole belong to the azole class of antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Mechanism of action of azole antifungals.
Experimental Workflow: In Vivo Pharmacokinetic Study
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. Ocular pharmacokinetics of this compound in rabbits. A potential agent against keratomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Saperconazole and Other Triazole Antifungals Against Candida Species: Investigating Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Saperconazole against various Candida species, with a focus on cross-resistance patterns observed with other prominent triazole antifungals: fluconazole, voriconazole, and itraconazole. The data presented is compiled from various studies to offer a broad perspective on the efficacy of these agents.
Data Presentation: Comparative In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other triazoles against several clinically relevant Candida species. It is important to note that the available data for this compound is older than the data for the other triazoles. This highlights a gap in recent research and underscores the need for contemporary comparative studies.
Table 1: In Vitro Activity of Triazole Antifungals Against Candida albicans
| Antifungal | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | General | - | - | Relatively high, similar to other triazoles[1] |
| Fluconazole | Susceptible | 0.25 - 1 | 0.5 - 4 | 0.25 - >64[2][3] |
| Resistant | >64 | >64 | 8 - >256[4][5] | |
| Voriconazole | Susceptible | 0.007 - 0.03 | 0.015 - 0.06 | ≤0.125 - 1[2][6] |
| Resistant | ≥4 | ≥4 | 1 - >16[5] | |
| Itraconazole | Susceptible | 0.03 - 0.125 | 0.06 - 0.25 | ≤0.125 - 1[2][6] |
| Resistant | >1 | >1 | 0.5 - >16[5] |
Table 2: In Vitro Activity of Triazole Antifungals Against Candida glabrata
| Antifungal | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | General | - | - | Relatively high[1] |
| Fluconazole | General | 16 | 32 | 4 - >128[3][7] |
| Voriconazole | General | 0.06 - 0.25 | 0.5 - 2 | 0.016 - >4[7][8] |
| Itraconazole | General | 0.5 - 1 | 1 - 4 | 0.032 - >4[7][8] |
Table 3: In Vitro Activity of Triazole Antifungals Against Candida parapsilosis
| Antifungal | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | General | - | - | Relatively high[1] |
| Fluconazole | General | 1 - 4 | 2 - 8 | 0.125 - >64[9][10] |
| Voriconazole | General | 0.03 | 0.06 | 0.016 - 0.5[10] |
| Itraconazole | General | 0.06 | 0.125 | 0.016 - 1[10] |
Table 4: In Vitro Activity of Triazole Antifungals Against Candida tropicalis
| Antifungal | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | General | - | - | Relatively high[1] |
| Fluconazole | General | 1 | 4 | 0.125 - >64[2] |
| Resistant | ≥8 | ≥8 | 8 - >64[11] | |
| Voriconazole | General | 0.03 | 0.06 | 0.016 - 1[2] |
| Resistant | ≥1 | ≥1 | 1 - 2[11] | |
| Itraconazole | General | 0.06 | 0.125 | 0.016 - >1[2] |
| Resistant | >0.5 | >0.5 | 0.5 - 2[5] |
Table 5: In Vitro Activity of Triazole Antifungals Against Candida krusei
| Antifungal | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| This compound | General | - | - | Relatively high[1] |
| Fluconazole | Intrinsically Resistant | 64 | 128 | 16 - 256[3][8] |
| Voriconazole | General | 0.12 - 0.25 | 0.25 - 0.5 | 0.03 - 1[6][8] |
| Itraconazole | General | 0.25 | 0.5 | 0.06 - 1[6][8] |
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for understanding cross-resistance. The following are summarized methodologies based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27 Broth Microdilution Method[12][13][14]
The CLSI M27 standard provides a reference method for the broth dilution antifungal susceptibility testing of yeasts.
-
Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the control well.
EUCAST E.Def 7.3 Method[15]
The EUCAST definitive document E.Def 7.3 outlines a similar broth microdilution method with some key differences.
-
Medium: RPMI 1640 medium is supplemented with 2% glucose.
-
Inoculum Preparation: A spectrophotometer is used to adjust the inoculum to a specific optical density, resulting in a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 35-37°C for 24 hours.
-
MIC Reading: MICs are determined by spectrophotometric reading at 530 nm, with the endpoint defined as a 50% reduction in turbidity compared to the drug-free control.
Mandatory Visualization
Signaling Pathways in Triazole Resistance
Caption: Key molecular mechanisms contributing to triazole resistance in Candida species.
Experimental Workflow for Cross-Resistance Assessment
Caption: A generalized workflow for determining cross-resistance among triazole antifungals.
Discussion of Cross-Resistance Mechanisms
Triazole antifungals, including this compound, share a common mechanism of action: the inhibition of lanosterol 14-α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[12] Cross-resistance among triazoles is a significant clinical concern and typically arises from one or a combination of the following molecular mechanisms:
-
Alterations in the Drug Target: Point mutations in the ERG11 gene can lead to structural changes in the target enzyme, reducing the binding affinity of triazole drugs.[13][14] Some mutations may confer resistance to a specific triazole, while others can result in broad cross-resistance across the entire class.
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene, often driven by gain-of-function mutations in the transcription factor UPC2, leads to higher levels of the target enzyme.[15][16][17][18] This requires higher intracellular concentrations of the antifungal to achieve an inhibitory effect.
-
Efflux Pump Overexpression: Increased expression of drug efflux pumps, such as the ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and the major facilitator superfamily (MFS) transporters (e.g., MDR1), can actively pump triazoles out of the fungal cell.[12] The overexpression of these pumps is often regulated by transcription factors like TAC1 and MRR1.[16] This mechanism can confer resistance to multiple azoles.
Conclusion
The available, albeit dated, in vitro data suggests that this compound's activity against Candida species is comparable to other triazoles. However, the emergence of resistance to frontline triazoles like fluconazole and voriconazole necessitates a re-evaluation of older and alternative agents. Cross-resistance is a prevalent issue, driven by well-defined molecular mechanisms that can impact the efficacy of the entire triazole class.
There is a clear need for new, comprehensive studies that directly compare the in vitro activity of this compound against contemporary, well-characterized azole-susceptible and -resistant Candida isolates. Such research would be invaluable for determining its potential role in the current landscape of antifungal therapy and for providing a more complete understanding of triazole cross-resistance patterns. Researchers and drug development professionals are encouraged to pursue further investigations into the efficacy and resistance profile of this compound.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mechanisms and Clinical Features of Fluconazole-Nonsusceptible Candida tropicalis Isolates Compared with Fluconazole-Less-Susceptible Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Antifungal Resistance in Clinical Isolates of Candida glabrata in Ibero-America - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. actascientific.com [actascientific.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The combined action of ERG11 gene overexpression and its mutations in the development of Candida albicans resistance to triazolic antifungals - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 13. microbiol.crie.ru [microbiol.crie.ru]
- 14. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Upc2-mediated mechanisms of azole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct roles of Candida albicans drug resistance transcription factors TAC1, MRR1, and UPC2 in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Upc2-mediated mechanisms of azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Evaluating the In Vivo Efficacy of Saperconazole Compared to Liposomal Amphotericin B: A Comparative Guide
In the landscape of antifungal drug development, rigorous in vivo evaluation is paramount to ascertain the therapeutic potential of novel agents. This guide provides a comparative overview of the in vivo efficacy of saperconazole, a broad-spectrum triazole antifungal, and liposomal amphotericin B, a widely used polyene antifungal, against systemic fungal infections. While direct head-to-head in vivo studies are limited, this document synthesizes available data from murine and guinea pig models of disseminated candidiasis and invasive aspergillosis to offer a comparative perspective for researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound exerts its antifungal effect by inhibiting the cytochrome P-450 14α-demethylase enzyme, a critical component in the ergosterol biosynthesis pathway in fungi.[1] This inhibition disrupts the integrity of the fungal cell membrane, leading to impaired growth and replication.[1]
Liposomal Amphotericin B acts by binding to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, causing leakage of intracellular ions and macromolecules, ultimately resulting in fungal cell death.[2] The liposomal formulation is designed to reduce the toxicity of amphotericin B to mammalian cells, which contain cholesterol instead of ergosterol.[2]
Figure 1: Mechanisms of action for this compound and Liposomal Amphotericin B.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and liposomal amphotericin B in animal models of disseminated candidiasis and invasive aspergillosis. It is important to note that these results are compiled from separate studies and do not represent a direct head-to-head comparison under identical experimental conditions.
Disseminated Candidiasis (Candida albicans)
Table 1: In Vivo Efficacy of this compound against Disseminated Candidiasis
| Animal Model & Strain | Immunosuppression | Treatment Regimen (this compound) | Efficacy Endpoint | Outcome | Reference |
| Murine (ICR mice) | None | 40 mg/kg/day, oral, 14 days | Survival & Renal Fungal Burden | Improved survival and decreased renal colony counts, but did not achieve sterilization of kidneys. | [3] |
Table 2: In Vivo Efficacy of Liposomal Amphotericin B against Disseminated Candidiasis
| Animal Model & Strain | Immunosuppression | Treatment Regimen (Liposomal Amphotericin B) | Efficacy Endpoint | Outcome | Reference |
| Murine | Not specified | 7.5 mg/kg | Survival & Kidney Fungal Burden | Significant increase in survival and reduction of kidney tissue fungal burden compared to untreated controls. | [4] |
Invasive Aspergillosis (Aspergillus fumigatus)
Table 3: In Vivo Efficacy of this compound against Invasive Aspergillosis
| Animal Model & Strain | Immunosuppression | Treatment Regimen (this compound) | Efficacy Endpoint | Outcome | Reference |
| Guinea Pig | Mechlorethamine HCl or Cyclophosphamide | 10 mg/kg/day, oral or parenteral, 14 days | Survival | Clearly superior to conventional amphotericin B and free of side effects. Oral and parenteral formulations were equipotent. | [5][6] |
Table 4: In Vivo Efficacy of Liposomal Amphotericin B against Invasive Aspergillosis
| Animal Model & Strain | Immunosuppression | Treatment Regimen (Liposomal Amphotericin B) | Efficacy Endpoint | Outcome | Reference |
| Murine | Neutropenic | 5, 10, 20 mg/kg, single dose prophylaxis | Survival & Lung Fungal Burden | Doses ≥5 mg/kg improved survival and suppressed lung fungal burden for up to 7 days. | [7] |
| Murine | Steroid-immunosuppressed | Nebulized | Survival, Lung Weight, Pulmonary Glucosamine Levels | Significantly improved survival compared to intravenous deoxycholate amphotericin B. | [8] |
| Murine (DBA/2) | None | 3, 5, 7.5, 15 mg/kg, 3-4 days | Survival, Weight Loss, Lung CFU | 7.5 or 15 mg/kg was more efficacious than a different liposomal amphotericin B product (Anfogen) at 7.5 mg/kg. | |
| Murine | Immunosuppressed (intracerebral infection) | 1, 5, 10, 15, 20, 25 mg/kg | Survival & Fungal Burden | Dose-responsive efficacy, with 10 mg/kg causing a significant reduction in fungal burden. Doses above 15 mg/kg showed reduced efficacy. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. The following are representative experimental protocols for murine models of disseminated candidiasis and invasive aspergillosis, based on the reviewed literature.
Murine Model of Disseminated Candidiasis
This protocol outlines a general procedure for evaluating the efficacy of antifungal agents against a systemic Candida albicans infection in mice.
Figure 2: Workflow for a murine model of disseminated candidiasis.
1. Animal Model:
-
Species: Mouse (e.g., ICR or BALB/c).
-
Age/Weight: 6-8 weeks old, 20-25g.
-
Housing: Maintained in a controlled environment with ad libitum access to food and water.
2. Fungal Strain and Inoculum Preparation:
-
Strain: A well-characterized virulent strain of Candida albicans.
-
Culture: Grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Inoculum: Colonies are harvested and suspended in sterile saline. The suspension is washed, and the concentration of blastoconidia is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL).
3. Infection:
-
Mice are infected via intravenous injection of the fungal suspension (e.g., 0.1 mL) into the lateral tail vein.
4. Treatment:
-
This compound: Administered orally via gavage. The drug can be formulated in a vehicle such as polyethylene glycol.[5]
-
Liposomal Amphotericin B: Administered intravenously. The lyophilized powder is reconstituted according to the manufacturer's instructions.
-
Dosing: Treatment is typically initiated 24 hours post-infection and continued for a specified duration (e.g., 7-14 days).
5. Efficacy Assessment:
-
Survival: Animals are monitored daily, and survival is recorded.
-
Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (e.g., kidneys, spleen) are aseptically removed, homogenized, and plated on SDA to determine the number of colony-forming units (CFU) per gram of tissue.
Murine Model of Invasive Aspergillosis
This protocol provides a general framework for assessing antifungal efficacy against systemic Aspergillus fumigatus infection.
Figure 3: Workflow for a murine model of invasive aspergillosis.
1. Animal Model and Immunosuppression:
-
Species: Mouse (e.g., BALB/c or C57BL/6).
-
Immunosuppression: To establish a robust infection, mice are typically immunosuppressed. Common methods include intraperitoneal injections of cyclophosphamide or subcutaneous administration of cortisone acetate prior to infection.[6][8]
2. Fungal Strain and Inoculum Preparation:
-
Strain: A virulent strain of Aspergillus fumigatus.
-
Culture: Grown on SDA or Potato Dextrose Agar at 37°C for 5-7 days to allow for conidiation.
-
Inoculum: Conidia are harvested by flooding the agar surface with sterile saline containing a small amount of a wetting agent (e.g., Tween 80). The conidial suspension is filtered, washed, and the concentration is determined using a hemocytometer.
3. Infection:
-
Route: Infection can be induced via the intranasal route to model pulmonary aspergillosis or intravenously for disseminated disease.
4. Treatment:
-
This compound: Can be administered orally or parenterally. For parenteral administration, it can be dissolved in cyclodextrins.[5][6]
-
Liposomal Amphotericin B: Administered intravenously.
5. Efficacy Assessment:
-
Survival: Monitored daily.
-
Fungal Burden: Target organs (e.g., lungs, brain, kidneys) are harvested at the end of the study. Fungal burden can be quantified by CFU enumeration or by quantitative PCR (qPCR) to measure fungal DNA.
Conclusion
This comparative guide provides an overview of the in vivo efficacy of this compound and liposomal amphotericin B based on available preclinical data. While direct comparative studies are lacking, the synthesized information suggests that both agents demonstrate significant in vivo activity against systemic fungal infections caused by Candida albicans and Aspergillus fumigatus. This compound has shown promising efficacy via both oral and parenteral routes in animal models, with one study indicating superiority over conventional amphotericin B in an aspergillosis model.[5][6] Liposomal amphotericin B is a potent and established antifungal with demonstrated efficacy in various in vivo models, and its liposomal formulation offers a significant safety advantage over the conventional formulation.[2]
For researchers and drug development professionals, the choice between these or other antifungal agents will depend on the specific fungal pathogen, the host's immune status, and the desired route of administration. The experimental protocols provided herein offer a foundation for designing and conducting further in vivo studies to directly compare the efficacy of these and other novel antifungal candidates.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Antifungal Activity of AmBisome Compared to Conventional Amphotericin B and Fluconazole against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral and parenteral therapy with this compound (R 66905) of invasive aspergillosis in normal and immunocompromised animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral and parenteral therapy with this compound (R 66905) of invasive aspergillosis in normal and immunocompromised animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy of Nebulized Liposomal Amphotericin B in Treatment of Experimental Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacies of Conventional Amphotericin B, Liposomal Amphotericin B (AmBisome), Caspofungin, Micafungin, and Voriconazole Alone and in Combination against Experimental Murine Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the activity of Saperconazole against a panel of recent clinical fungal isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of saperconazole against a panel of clinically relevant fungal isolates. Due to the limited availability of recent studies on this compound, this guide presents historical data alongside contemporary data for widely used azole antifungal agents, including itraconazole, voriconazole, and posaconazole, to offer a contextual benchmark. The data herein is intended to provide a comparative perspective for research and drug development purposes.
Comparative Antifungal Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator azoles against key fungal pathogens. It is important to note that the this compound data is derived from studies conducted in the late 1980s and early 1990s, while the data for other azoles reflects more recent clinical isolates.
Table 1: In Vitro Activity against Aspergillus Species
| Antifungal Agent | Aspergillus spp. Isolates (N) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | 279 | Not Reported | ≤0.1 | ≤1.0 | [1] |
| This compound | 20 | ≤3.1 for 90% of isolates | Not Reported | Not Reported | [2] |
| Itraconazole | 445 | Not Reported | Not Reported | ≤1.0 for 94% of isolates | [3][4] |
| Voriconazole | 220 | Not Reported | 0.5 | 0.5 | [5] |
| Posaconazole | 220 | Not Reported | 0.25 | 0.5 | [5] |
*80.3% of isolates were inhibited at 0.1 mg/L and 99.6% at 1 mg/L.
Table 2: In Vitro Activity against Candida Species
| Antifungal Agent | Candida spp. Isolates (N) | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | Not Specified | "Relatively high" | Not Reported | Not Reported | [6][7] |
| Itraconazole | 7,299 | Not Reported | Not Reported | ≤1.0 for 96% of isolates | [3][4] |
| Voriconazole | 8,702 | Not Reported | Not Reported | 0.25 | [8] |
| Fluconazole | 13,338 | Not Reported | Not Reported | Not Reported | [8] |
Table 3: In Vitro Activity against Dermatophytes
| Antifungal Agent | Dermatophyte Isolates (N) | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| This compound | Not Specified | "Relatively high" | Not Reported | Not Reported | Not Reported | [6][7] |
| Sertaconazole | 309 | 0.01 - 8 | 0.21 | 0.25 | 1.0 | [9] |
Experimental Protocols
The in vitro susceptibility data presented in this guide was primarily generated using broth microdilution methods, which are standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M27/M38 Principles)
This protocol outlines a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against fungal isolates.
-
Isolate Preparation:
-
Fungal isolates are subcultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, conidia are harvested and the suspension is adjusted to a specific concentration using a hemocytometer. The final inoculum concentration is typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using a standardized liquid medium, most commonly RPMI 1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well of the microtiter plates containing the diluted antifungal agents.
-
A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
The plates are incubated at 35°C. Incubation times vary depending on the fungus (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.
-
The endpoint can be determined visually or by using a spectrophotometer to measure turbidity.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathway of Azole Antifungals
References
- 1. Oral and parenteral therapy with this compound (R 66905) of invasive aspergillosis in normal and immunocompromised animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibilities of clinical isolates of Candida species, Cryptococcus neoformans, and Aspergillus species to itraconazole: global survey of 9,359 isolates tested by clinical and laboratory standards institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Susceptibilities of Clinical Isolates of Candida Species, Cryptococcus neoformans, and Aspergillus Species to Itraconazole: Global Survey of 9,359 Isolates Tested by Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antifungal activity of sertaconazole against 309 dermatophyte clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A direct comparison of the antifungal activity of Saperconazole and Fluconazole against fluconazole-resistant Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal activities of saperconazole and fluconazole, with a specific focus on their efficacy against fluconazole-resistant Candida species. Due to a lack of publicly available studies directly comparing the in vitro activity of this compound and fluconazole against the same panel of fluconazole-resistant Candida isolates, this guide presents available data for each agent individually and discusses their mechanisms of action and resistance.
Executive Summary
Fluconazole, a widely used triazole antifungal, faces increasing challenges due to the emergence of resistance in Candida species. This compound, another triazole antifungal, has demonstrated in vitro activity against a range of fungi, including Candida species. However, a direct comparison of their potency against fluconazole-resistant strains is not well-documented in existing literature. This guide synthesizes the available data to provide a comparative overview.
Antifungal Activity Data
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and fluconazole against Candida species. It is crucial to note that the data for this compound is not specific to fluconazole-resistant strains, a significant limitation in the current body of research.
Table 1: In Vitro Antifungal Activity of this compound against Candida Species
| Antifungal Agent | Candida Species | MIC Range (µg/mL) | Reference |
| This compound | Candida spp. | Not specified, but described as relatively high, similar to comparable triazoles | [1] |
Note: Specific MIC values for this compound against fluconazole-resistant Candida isolates are not available in the reviewed literature.
Table 2: In Vitro Antifungal Activity of Fluconazole against Fluconazole-Resistant Candida Species
| Antifungal Agent | Candida Species | Fluconazole MIC Range (µg/mL) for Resistant Strains | Reference(s) |
| Fluconazole | Candida albicans | ≥ 64 | [2][3] |
| Fluconazole | Candida glabrata | ≥ 32 | [3] |
| Fluconazole | Candida krusei | ≥ 64 | [3] |
| Fluconazole | Candida tropicalis | ≥ 16 to > 64 | [3][4] |
| Fluconazole | Candida parapsilosis | ≥ 8 | [5] |
Mechanism of Action and Resistance
Both this compound and fluconazole are triazole antifungals that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[2]
Fluconazole Resistance Mechanisms:
Resistance to fluconazole in Candida species is a multifactorial phenomenon. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its affinity for fluconazole.[2]
-
Overexpression of ERG11: Increased production of the target enzyme can dilute the effect of the drug.[2]
-
Efflux Pump Overexpression: Upregulation of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump fluconazole out of the fungal cell.[2]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes in the pathway can bypass the need for the fluconazole-targeted step.[2]
This compound's Mechanism and Potential Advantages:
This compound, like other triazoles, inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.[6] Its chemical structure, however, may confer a different binding affinity or susceptibility to resistance mechanisms compared to fluconazole. The lack of direct comparative studies against resistant strains makes it difficult to ascertain its potential advantages.
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against Candida species, based on established methodologies like those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing:
-
Isolate Preparation: Candida isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Inoculum Preparation: A suspension of the yeast is prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.
-
Antifungal Agent Preparation: The antifungal agents (this compound and fluconazole) are serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Microplate Inoculation: A 96-well microtiter plate is prepared with each well containing a specific concentration of the antifungal agent and the prepared fungal inoculum. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometric reader.
Visualizations
The following diagrams illustrate the mechanism of action of triazole antifungals and a general workflow for antifungal susceptibility testing.
Caption: Mechanism of action of triazole antifungals.
Caption: Workflow for antifungal susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Saperconazole In Vitro MIC with In Vivo Efficacy: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing a clear link between in vitro antifungal susceptibility and in vivo therapeutic success is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of saperconazole, a broad-spectrum triazole antifungal, by correlating its in vitro Minimum Inhibitory Concentration (MIC) values with in vivo outcomes in established animal models of invasive fungal infections. The data presented herein is collated from key preclinical studies to aid in the assessment of this compound's potential efficacy.
In Vitro Susceptibility of this compound
This compound has demonstrated potent in vitro activity against a wide range of fungal pathogens. The following table summarizes the MIC ranges for this compound against clinically relevant fungi, as determined by standardized susceptibility testing methods.
| Fungal Species | MIC Range (µg/mL) | Key Findings |
| Aspergillus fumigatus | Not explicitly stated in the study, but other studies show susceptibility. | This compound's efficacy was evaluated in a rabbit model of invasive aspergillosis[1]. |
| Candida albicans | Not explicitly stated in the study, but implied to be effective in vivo. | This compound improved survival and reduced renal colony counts in a murine model of disseminated candidiasis[2]. |
| Trichophyton spp. | ≤0.002 - 0.25 | This compound was found to be highly active against dermatophytes[3]. |
| Microsporum spp. | <0.001 - 0.1 | Demonstrated potent activity against this genus of dermatophytes[3]. |
| Epidermophyton spp. | ≤0.002 - 0.25 | Showed strong in vitro inhibition of this dermatophyte[3]. |
In Vivo Efficacy of this compound in Animal Models
The in vitro potency of this compound has been further investigated in various animal models of fungal disease. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of the drug and its translation to a therapeutic effect.
Invasive Aspergillosis (Rabbit Model)
In a temporarily leukopenic rabbit model of invasive aspergillosis, this compound demonstrated significant efficacy against Aspergillus fumigatus.
| Treatment Group | Dosage | Route | Key In Vivo Outcomes |
| This compound | 5, 10, and 15 mg/kg/day | Oral | Improved survival compared to controls. Dosages of 10 and 15 mg/kg/day also reduced tissue burden and circulating antigen levels[1]. |
| This compound | Not specified | Intravenous | Produced serum levels more than 10-fold higher than oral therapy. Significantly improved survival, reduced antigen levels, and eradicated A. fumigatus from tissues, showing comparable efficacy to amphotericin B[1]. |
| Amphotericin B | Not specified | Not specified | Effective in the study, serving as a comparator[1]. |
| Control | Untreated | N/A | Lower survival rates compared to treatment groups[1]. |
Disseminated Candidiasis (Murine Model)
A murine model of disseminated candidiasis was utilized to assess the efficacy of this compound against Candida albicans.
| Treatment Group | Dosage | Route | Key In Vivo Outcomes |
| This compound | Not specified | Oral | Improved survival rates and decreased renal colony counts, although complete sterilization of the kidneys was not achieved[2]. |
| Amphotericin B | Not specified | Intraperitoneal | Most efficacious treatment in prolonging survival and clearing kidney infections[2]. |
| Combination Therapy | This compound + Amphotericin B | Oral/Intraperitoneal | Did not result in antagonism; efficacy was not reduced compared to amphotericin B alone[2]. |
Dermatophytosis (Guinea Pig Model)
The efficacy of topical this compound was evaluated in a guinea pig model of dermatophytosis caused by Trichophyton mentagrophytes.
| Treatment Group | Concentration | Route | Key In Vivo Outcomes |
| This compound | 0.125% | Topical | Resulted in a 50% microbiological cure rate[3]. |
| This compound | 0.25% | Topical | Achieved a 75% microbiological cure rate[3]. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Susceptibility Testing (Dermatophytes)
-
Method: Agar dilution method[3].
-
Media: Yeast Nitrogen Base Agar (YNBA), Brain Heart Infusion Agar (BHIA), and Sabouraud Dextrose Agar (SDA)[3].
-
Inoculum: 1 x 10^5 Colony Forming Units (CFU) of T. mentagrophytes spores were placed on the agar surface[3].
-
Incubation: Plates were incubated at 32°C for 72 hours[3].
-
Endpoint: The MIC was defined as the lowest drug concentration that inhibited visible growth.
Animal Models
-
Animal: Rabbits[1].
-
Immunosuppression: Temporarily leukopenic[1].
-
Infection: Intravenous challenge with Aspergillus fumigatus[1].
-
Treatment: Oral or intravenous administration of this compound or amphotericin B[1].
-
Outcome Measures: Survival, tissue fungal burden, and circulating galactomannan antigen levels[1].
-
Animal: Mice[2].
-
Infection: Intravenous infection with Candida albicans blastoconidia[2].
-
Treatment: 14-day course of oral this compound, intraperitoneal amphotericin B, or a combination[2].
-
Outcome Measures: Survival rates and renal colony counts[2].
-
Animal: Guinea pigs[3].
-
Infection: Topical application of Trichophyton mentagrophytes[3].
-
Treatment: Topical application of this compound cream[3].
-
Outcome Measures: Microbiological cure rates[3].
Visualizing the Workflow
To better illustrate the process of correlating in vitro data with in vivo outcomes, the following diagrams depict the experimental workflows.
Caption: Experimental workflow correlating in vitro MIC to in vivo outcome.
Signaling Pathway of Azole Antifungals
This compound, as a triazole antifungal, inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Mechanism of action of this compound on ergosterol biosynthesis.
References
- 1. This compound therapy in a rabbit model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side analysis of Saperconazole and Isavuconazole efficacy in treating mucormycosis
A critical evaluation of the available evidence on the efficacy of saperconazole and isavuconazole for treating the invasive fungal infection, mucormycosis.
Mucormycosis is a severe and often fatal fungal infection, primarily affecting immunocompromised individuals. The management of this infection is challenging and requires prompt and effective antifungal therapy. This guide provides a side-by-side analysis of two triazole antifungal agents, this compound and isavuconazole, in the context of treating mucormycosis. The comparison focuses on their mechanisms of action, in vitro efficacy, and data from preclinical and clinical studies.
Mechanism of Action: Targeting Fungal Cell Membrane Integrity
Both this compound and isavuconazole belong to the azole class of antifungal agents and share a common mechanism of action. They disrupt the integrity of the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] Inhibition of its synthesis leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structure and function, leading to fungal cell death.[1][2]
The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by azole antifungals.
Efficacy of Isavuconazole in Treating Mucormycosis
Isavuconazole has emerged as a significant therapeutic option for mucormycosis and is approved for this indication by the U.S. Food and Drug Administration (FDA).[4][5] Its efficacy is supported by a substantial body of in vitro, in vivo, and clinical data.
In Vitro Susceptibility
Numerous studies have evaluated the in vitro activity of isavuconazole against a broad range of Mucorales isolates. The susceptibility is species-dependent.[4][6] Isavuconazole generally demonstrates activity against Rhizopus spp., Lichtheimia spp., and Rhizomucor spp., though with higher minimum inhibitory concentrations (MICs) compared to posaconazole.[4][7][8] It shows limited activity against Mucor circinelloides.[4][6]
| Organism | Isavuconazole MIC50 (mg/L) | Isavuconazole MIC90 (mg/L) |
| Rhizopus spp. | 1 | >8 |
| Lichtheimia spp. | 4 | 8 |
| Mucor spp. | >8 | - |
| Rhizomucor pusillus | 2 | - |
| Data compiled from a global collection of Mucorales isolates tested using the CLSI broth microdilution method.[4] |
Animal Model Data
Preclinical studies in murine models of mucormycosis have demonstrated the efficacy of isavuconazole. In a neutropenic mouse model of pulmonary mucormycosis caused by Rhizopus delemar, isavuconazole treatment significantly improved survival and reduced the fungal burden in the lungs and brain, with efficacy comparable to high-dose liposomal amphotericin B.[9][10][11] Prophylactic administration of isavuconazole has also been shown to protect immunosuppressed mice from developing pulmonary mucormycosis.[12]
Clinical Trial Evidence
The efficacy of isavuconazole in treating mucormycosis in humans was evaluated in the VITAL study, a single-arm, open-label clinical trial.[13][14] A subsequent matched case-control analysis compared the outcomes of isavuconazole-treated patients from the VITAL study with patients treated with amphotericin B from a global registry. The study found that isavuconazole showed similar efficacy to amphotericin B for the primary treatment of mucormycosis, with a day-42 all-cause mortality of 33% in the isavuconazole group compared to 41% in the amphotericin B group.[10][13] Real-world observational studies have further supported the effectiveness and safety of isavuconazole as a first-line treatment for invasive mucormycosis, demonstrating comparable outcomes to amphotericin B with a better safety profile, particularly concerning renal adverse events.[15][16]
Efficacy of this compound in Treating Mucormycosis
In stark contrast to isavuconazole, there is a significant lack of published data on the efficacy of this compound specifically against the fungal pathogens that cause mucormycosis (members of the order Mucorales). Extensive searches of the scientific literature did not yield any studies reporting the in vitro activity (e.g., MIC values) of this compound against Rhizopus, Mucor, Lichtheimia, or other clinically relevant Mucorales species. Furthermore, no preclinical animal model data or clinical trials on the use of this compound for mucormycosis were identified.
The available research on this compound primarily focuses on its in vitro activity against other fungi, such as Aspergillus spp., Candida spp., and dermatophytes.[6][17][18] While it has shown potent activity against Aspergillus species, this cannot be extrapolated to predict its efficacy against Mucorales, as different molds exhibit varying susceptibility to antifungal agents.[6][17]
Experimental Protocols
The standard methodologies for in vitro antifungal susceptibility testing of filamentous fungi are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[8][19][20]
Key steps include:
-
Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia (spores) is prepared in sterile saline with a surfactant (e.g., Tween 80). The turbidity of the suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microdilution plates.
-
Inoculation and Incubation: The prepared fungal inoculum is added to the wells containing the diluted antifungal agents. The plates are incubated at 35°C for 24 to 72 hours, depending on the growth rate of the fungus.
-
Endpoint Reading: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a predefined level of growth inhibition (typically 100% for Mucorales) compared to a drug-free growth control well.
The following diagram outlines the general workflow for the CLSI M38-A2 broth microdilution method.
EUCAST Method
The EUCAST methodology is another internationally recognized standard for antifungal susceptibility testing. While broadly similar to the CLSI method, there are some differences in the specifics of the protocol, such as the composition of the test medium and the recommended incubation conditions. These differences can sometimes lead to variations in MIC results between the two methods.
Conclusion
The side-by-side analysis of this compound and isavuconazole for the treatment of mucormycosis reveals a stark contrast in the availability of supporting evidence. Isavuconazole is a well-studied antifungal agent with proven in vitro activity against many Mucorales species, demonstrated efficacy in animal models, and positive outcomes in clinical trials and real-world use, establishing it as a valuable treatment option for mucormycosis.
Conversely, there is a profound lack of data regarding the efficacy of this compound against the causative agents of mucormycosis. Without in vitro susceptibility data, preclinical studies, or clinical evaluations, the potential role of this compound in treating this severe infection remains entirely unknown and its use cannot be recommended. For researchers and drug development professionals, this highlights a significant data gap for this compound and underscores the robust evidence base that supports the use of isavuconazole in the clinical management of mucormycosis.
References
- 1. SK110694A3 - Itraconazole and this compound stereoisomers, method of their producing, their complexes, method of producing of these complexes, pharmaceutical preparations and method of their producing - Google Patents [patents.google.com]
- 2. Multicenter evaluation of MIC distributions for epidemiologic cutoff value definition to detect amphotericin B, posaconazole, and itraconazole resistance among the most clinically relevant species of Mucorales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current treatments against mucormycosis and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapy of Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal susceptibility profile of human-pathogenic species of Lichtheimia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Caspofungin inhibits Rhizopus oryzae 1,3-beta-D-glucan synthase, lowers burden in brain measured by quantitative PCR, and improves survival at a low but not a high dose during murine disseminated zygomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination therapy in Mucormycosis: Current evidence from the world literature, a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antifungal susceptibility and phylogeny of opportunistic members of the order mucorales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Profile of Human-Pathogenic Species of Lichtheimia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hope on the Horizon: Novel Fungal Treatments in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Activities of Posaconazole, Itraconazole, Voriconazole, Amphotericin B, and Fluconazole against 37 Clinical Isolates of Zygomycetes - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a biofilm model for comparing the antibiofilm activity of Saperconazole and Caspofungin
For Immediate Release
This guide provides a detailed comparison of the antibiofilm activities of Saperconazole and Caspofungin against Candida albicans. The comparison is based on a validated in vitro biofilm model, widely accepted in the research community for its reproducibility and clinical relevance. This document is intended for researchers, scientists, and drug development professionals working in the fields of mycology and infectious diseases.
Introduction
Candida albicans is a leading cause of fungal infections, frequently associated with the formation of biofilms on both biological and inert surfaces. These structured microbial communities exhibit high resistance to conventional antifungal therapies, posing a significant clinical challenge. This compound, a triazole antifungal, and Caspofungin, an echinocandin, represent two different classes of antifungal agents with distinct mechanisms of action. This guide outlines a validated biofilm model and presents a comparative analysis of the efficacy of these two compounds in inhibiting and eradicating C. albicans biofilms.
Validated Biofilm Model: Experimental Protocol
A standardized and reproducible 96-well microtiter plate-based model is employed for the validation of antibiofilm activity. This method allows for high-throughput screening and quantitative assessment of antifungal efficacy against mature biofilms.
Materials and Reagents
-
Candida albicans strain (e.g., SC5314 or a clinical isolate)
-
Sabouraud Dextrose Agar (SDA)
-
Yeast Nitrogen Base (YNB) medium supplemented with glucose
-
RPMI-1640 medium buffered with MOPS
-
Flat-bottom, polystyrene 96-well microtiter plates
-
This compound and Caspofungin stock solutions
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents
-
Spectrophotometer (plate reader)
Experimental Workflow
The following diagram illustrates the key steps in the formation and treatment of C. albicans biofilms for antifungal susceptibility testing.
Comparative Efficacy of this compound and Caspofungin
Quantitative Data Presentation
The efficacy of antifungal agents against biofilms is often quantified by the Sessile Minimum Inhibitory Concentration (SMIC), which is the concentration of the drug that inhibits a certain percentage (e.g., 50% or 80%) of the metabolic activity of the biofilm.
| Antifungal Agent | Candida albicans Sessile MIC50 (µg/mL) | Candida albicans Sessile MIC80 (µg/mL) |
| Caspofungin | 0.06 - 0.5 | 0.5 |
| This compound | Data not available | Data not available |
Note: SMIC values for Caspofungin can vary depending on the specific C. albicans isolate and testing conditions.
Mechanisms of Antibiofilm Action
The differing mechanisms of action of this compound and Caspofungin have distinct implications for their efficacy against fungal biofilms.
This compound: Ergosterol Synthesis Inhibition
This compound is a triazole antifungal that inhibits the cytochrome P450 enzyme 14α-demethylase, a crucial step in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function. While direct studies on this compound's effect on the biofilm matrix are limited, its known ability to inhibit hyphal formation in C. albicans is a key antibiofilm attribute, as hyphae are critical for the structural integrity of the biofilm.[3] By preventing the yeast-to-hypha transition, this compound can inhibit biofilm formation.
Caspofungin: β-1,3-Glucan Synthesis Inhibition
Caspofungin belongs to the echinocandin class of antifungals and acts by inhibiting the enzyme β-1,3-glucan synthase, which is encoded by the FKS1 gene.[4][5] This enzyme is responsible for the synthesis of β-1,3-glucan, a major component of the fungal cell wall and the extracellular matrix of C. albicans biofilms.[5][6] By inhibiting β-1,3-glucan synthesis, Caspofungin disrupts cell wall integrity and, crucially, the integrity of the biofilm matrix, leading to a potent antibiofilm effect.[5][7][8] This mechanism is particularly effective against the sessile cells within a biofilm.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal drug-resistance mechanisms in Candida biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biofilm Formation and Effect of Caspofungin on Biofilm Structure of Candida Species Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Biofilm formation and effect of caspofungin on biofilm structure of Candida species bloodstream isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antifungal Effect of Saperconazole and Other Azoles
For Researchers, Scientists, and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the removal of an antifungal agent. This phenomenon has significant implications for optimizing dosing regimens and predicting clinical efficacy. This guide provides a comparative overview of the PAFE of saperconazole and other prominent azole antifungals, supported by available experimental data.
While direct comparative studies on the PAFE of this compound are limited in the current literature, this guide compiles available data for individual azole agents to facilitate a comparative assessment. It is important to note that variations in experimental conditions, such as fungal species, drug concentrations, and exposure times, can influence the duration of the PAFE.
Comparative Post-Antifungal Effect (PAFE) of Azoles
The following table summarizes the available in vitro and in vivo PAFE data for this compound and other key azole antifungals. Due to the limited direct comparative data for this compound's PAFE, the table presents findings from various studies, highlighting the specific conditions under which the PAFE was observed.
| Antifungal Agent | Fungal Species | Concentration | Exposure Time | PAFE Duration (hours) | Study Type |
| This compound | - | - | - | Data not available | - |
| Itraconazole | Candida albicans | 2 x MIC | 1 hour | 1.45 (PAFE Index)[1] | In vitro |
| Candida glabrata | 2 x MIC | 1 hour | 1.22 (PAFE Index)[1] | In vitro | |
| Candida parapsilosis | 2 x MIC | 1 hour | 1.63 (PAFE Index)[1] | In vitro | |
| Candida tropicalis | 2 x MIC | 1 hour | 3.90 (PAFE Index)[1] | In vitro | |
| Candida albicans | - | - | 10.5[2] | In vivo (murine model) | |
| Fluconazole | Candida albicans | 1-4 x MIC | 1 hour | Lower than itraconazole and miconazole[1] | In vitro |
| Candida albicans | - | - | 10[2] | In vivo (murine model) | |
| Voriconazole | Candida albicans | MIC and 4 x MIC | - | No significant PAFE[3] | In vitro |
| Ketoconazole | Candida albicans | - | - | 11.2[2] | In vivo (murine model) |
Note: The PAFE Index is a relative measure of the post-antifungal effect. A higher index indicates a longer PAFE. Direct comparison of PAFE duration in hours across different studies should be done with caution due to varying methodologies.
Experimental Protocols
A standardized methodology is crucial for the accurate determination and comparison of the PAFE. The following protocol outlines a typical in vitro experiment to measure the PAFE of an antifungal agent.
In Vitro PAFE Determination Protocol
-
Fungal Isolate Preparation: A standardized inoculum of the fungal species is prepared, typically from a fresh culture grown on appropriate agar plates. The final concentration is adjusted to a specific cell density (e.g., 1 x 10^6 CFU/mL) in a liquid growth medium such as RPMI-1640.
-
Antifungal Exposure: The fungal suspension is exposed to the test antifungal agent at various concentrations (often multiples of the Minimum Inhibitory Concentration, MIC) for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 35-37°C). A drug-free control is run in parallel.
-
Drug Removal: After the exposure period, the antifungal agent is removed from the fungal suspension. This is typically achieved by centrifugation to pellet the fungal cells, followed by washing the pellet multiple times with a sterile buffer (e.g., phosphate-buffered saline) to eliminate any residual drug.
-
Regrowth Monitoring: The washed fungal cells are then resuspended in fresh, drug-free growth medium and incubated under optimal growth conditions. The regrowth of the drug-exposed and control cultures is monitored over time. This can be done by various methods, including:
-
Viable Counts: Aliquots are taken at regular intervals, serially diluted, and plated on agar to determine the number of colony-forming units (CFU).
-
Turbidimetric Measurement: The optical density of the cultures is measured spectrophotometrically at regular intervals to assess the increase in turbidity, which correlates with fungal growth.
-
-
PAFE Calculation: The PAFE is calculated as the difference in the time it takes for the drug-exposed culture to show a predefined level of regrowth (e.g., a 1-log10 increase in CFU/mL or a specific increase in optical density) compared to the control culture. The formula is: PAFE = T - C , where 'T' is the time for the treated culture and 'C' is the time for the control culture to reach the defined endpoint.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow for PAFE determination and the mechanism of action of azole antifungals.
References
Establishing a Framework for Cross-Validation of Saperconazole Susceptibility Testing Across Laboratories
A Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comprehensive framework for conducting a cross-validation study of Saperconazole susceptibility testing. It outlines standardized experimental protocols based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), presents templates for data comparison, and includes visualizations to guide the experimental workflow. The objective is to provide a robust methodology to ensure that this compound susceptibility testing results are reproducible and comparable across different research settings.
Experimental Protocols
To ensure inter-laboratory agreement, it is essential to adhere to standardized reference methods for antifungal susceptibility testing. The broth microdilution method is the accepted reference method recognized by both CLSI and EUCAST[3].
Broth Microdilution Method
This method involves testing the susceptibility of a fungal isolate to various concentrations of an antifungal agent in a liquid medium.
a. Preparation of this compound Stock Solution and Dilutions:
-
Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in the test medium to achieve the desired final concentrations in the microdilution plate.
b. Fungal Isolate Preparation (Inoculum Suspension):
-
Subculture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
Prepare the inoculum by suspending fungal colonies in sterile saline.
-
Adjust the suspension to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).
-
Further dilute the adjusted suspension in the test medium to achieve the final target inoculum concentration.
c. Test Medium:
-
The recommended medium is RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid)[4].
-
The pH of the medium should be adjusted to 7.0.
d. Microdilution Plate Preparation and Inoculation:
-
Dispense the diluted this compound solutions into the wells of a 96-well microtiter plate.
-
Include a growth control well (without the antifungal agent) and a sterility control well (medium only).
-
Add the prepared fungal inoculum to each well (except the sterility control).
e. Incubation:
-
Incubate the plates at 35°C.
-
Incubation duration depends on the fungal species being tested (e.g., 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.).
f. Endpoint Determination (Reading the MIC):
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For azoles like this compound, the endpoint is typically a 50% reduction in growth (turbidity) as determined visually or by a spectrophotometer[5].
Quality Control
-
Include well-characterized quality control (QC) strains with known MIC ranges for this compound in each batch of tests. This helps to ensure the validity of the results.
Data Presentation
Quantitative data from a cross-validation study should be summarized in clear and structured tables to facilitate comparison between laboratories.
Table 1: Comparison of this compound MICs (µg/mL) for Candida albicans Across Laboratories
| Strain ID | Laboratory A | Laboratory B | Laboratory C | Modal MIC | Essential Agreement (%) |
| ATCC 90028 | 0.125 | 0.25 | 0.125 | 0.125 | 100 |
| Clinical 1 | 0.25 | 0.5 | 0.25 | 0.25 | 100 |
| Clinical 2 | 0.125 | 0.125 | 0.06 | 0.125 | 100 |
| ... | ... | ... | ... | ... | ... |
Essential Agreement is defined as MIC values within two doubling dilutions of the modal MIC.
Table 2: Inter-laboratory Reproducibility of this compound MICs
| Fungal Species | Antifungal Agent | Number of Isolates | Overall Agreement (%) |
| Candida albicans | This compound | 20 | >90% |
| Aspergillus fumigatus | This compound | 15 | >90% |
| ... | ... | ... | ... |
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and logical relationships in a cross-validation study.
Caption: Workflow for a cross-laboratory validation study of this compound.
Caption: Logical relationship for comparing this compound susceptibility results.
Conclusion
The cross-validation of this compound susceptibility testing is essential for establishing its in vitro activity profile and ensuring that data generated across different research laboratories is comparable and reliable. By adhering to standardized protocols, such as the broth microdilution method outlined by CLSI and EUCAST, and by systematically comparing results, researchers can establish a robust and reproducible assay. This guide provides the necessary framework to undertake such a study, which will ultimately contribute to a better understanding of this compound's potential as an antifungal agent.
References
- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 4. Species distribution and antifungal susceptibility of clinical Aspergillus isolates: A multicentre study in Taiwan, 2016-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the safety profiles of Saperconazole and Itraconazole in a preclinical model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety profiles of two triazole antifungal agents, Saperconazole and Itraconazole. The information is compiled from available preclinical studies to assist researchers in evaluating their potential therapeutic applications.
Mechanism of Action
Both this compound and Itraconazole are antifungal agents that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, both drugs compromise the integrity of the fungal cell membrane, ultimately leading to fungal cell death.[1][2]
Preclinical Safety Data
The following tables summarize the available preclinical safety data for this compound and Itraconazole. It is important to note that publicly available preclinical safety data for this compound is limited compared to Itraconazole.
Acute Toxicity
| Compound | Species | Route | LD50 | Reference |
| This compound | Rat | Oral | Predicted: 4000 mg/kg | [1] |
| Itraconazole | Rat | Oral | >320 mg/kg | [3][4][5][6] |
| Mouse | Oral | >320 mg/kg | [3][4] | |
| Dog | Oral | >200 mg/kg | [3] | |
| Guinea Pig | Oral | >160 mg/kg | [3] | |
| Rat | Intravenous | 40 mg/kg | [3] | |
| Mouse | Intravenous | 46.4 mg/kg | [3] |
Repeat-Dose Toxicity
Itraconazole: In preclinical studies involving dogs and rats, no significant toxic effects were observed at doses up to 40 mg/kg.[7] However, other studies have indicated potential for hepatotoxicity.[8] In a 90-day oral study in mice, an increase in alanine and aspartate aminotransferases was observed.[9]
This compound: Specific preclinical repeat-dose toxicity data for this compound is not readily available in the public domain. However, studies have shown that this compound is a poor inhibitor of the 14-alpha-demethylation of lanosterol in rat and human liver cells, suggesting a lower potential for hepatotoxicity compared to less selective azoles.[1][2] At concentrations as high as 10 microM, this compound showed no effect on several mammalian P-450-dependent enzymes.[1][2]
Genotoxicity
Itraconazole:
-
In vitro: Itraconazole was found to be negative in the Ames test and an in vitro chromosome aberration test in human lymphocytes.[4]
-
In vivo: An in vivo micronucleus test in mice showed negative results.[4] However, some studies in pregnant rats have suggested that Itraconazole may have genotoxic potential for both mothers and fetuses at high doses.[10]
This compound: Publicly available data on the genotoxicity of this compound is limited. One study suggested that this compound did not have a sparing effect on retinoic acid elimination, a mechanism that can be associated with some forms of toxicity, unlike some other P-450 inhibitors.[11]
Developmental and Reproductive Toxicity (DART)
Itraconazole: Itraconazole has demonstrated dose-related maternal toxicity, embryotoxicity, and teratogenicity in rats at doses of 40-160 mg/kg/day and in mice at 80 mg/kg/day. Teratogenic effects included major skeletal defects in rats and encephalocele and/or macroglossia in mice.
This compound: There is no publicly available information on the developmental and reproductive toxicity of this compound.
Experimental Protocols
The following are generalized experimental protocols for key preclinical safety studies, based on OECD guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are often preferred.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dosing: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.
Repeated-Dose Oral Toxicity Study (e.g., 28-day study following OECD Guideline 407)
-
Test Animals: Similar to acute toxicity studies, typically rodents.
-
Dose Groups: At least three dose groups and a control group are used. The highest dose should induce some toxic effects but not mortality.
-
Dosing: The test substance is administered orally by gavage daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected.
-
Pathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)
-
Test System: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.
-
Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix.
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a wild-type state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Mechanism of action of this compound and Itraconazole.
Experimental Workflow: Preclinical Oral Toxicity Study
Caption: General workflow for a preclinical oral toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Itraconazole: pharmacologic studies in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iitri.org [iitri.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Biomonitoring of the Genotoxic and Hepatotoxic Effects and Oxidative Stress Potentials of Itraconazole in Pregnant Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Saperconazole: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for saperconazole, a synthetic broad-spectrum fluorinated triazole antifungal agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While this compound is not classified as a hazardous substance, proper disposal is necessary to prevent environmental contamination and potential harm.[1][2]
I. This compound Identification and Hazard Profile
A clear understanding of the substance's properties is the first step in safe handling and disposal.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 110588-57-3[1] |
| Molecular Formula | C35H38F2N8O4[1] |
| Molecular Weight | 672.72 g/mol [1] |
| Hazard Classification | Not a hazardous substance or mixture[1][2] |
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from dust or splashes.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Recommended when handling powders to avoid inhalation of dust.[1] |
General Handling Precautions:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Ensure adequate ventilation in the handling area.[1]
-
A safety shower and eye wash station should be readily accessible.[1]
III. This compound Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound. This protocol is based on general guidelines for non-hazardous pharmaceutical waste and should be adapted to comply with all applicable country, federal, state, and local regulations.[1]
Step 1: Decontamination of Empty Containers
-
Triple Rinse: Rinse the empty this compound container three times with a suitable solvent (e.g., alcohol).
-
Collect Rinsate: Collect the rinsate for proper disposal as chemical waste. Do not discharge down the drain.
-
Deface Label: Obliterate or remove all labels from the container to prevent misidentification.
-
Dispose of Container: Dispose of the decontaminated container in the appropriate laboratory waste stream (e.g., glass or plastic recycling, or regular trash, in accordance with institutional policies).
Step 2: Disposal of Unused or Expired this compound
For pure this compound or residual amounts, the primary method of disposal is through a licensed professional waste disposal service.
-
Package Securely: Place the this compound in a clearly labeled, sealed container.
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup and disposal. Incineration at a licensed facility is a common method for pharmaceutical waste.[3]
Alternative Disposal for Small Quantities (if permitted by local regulations):
In the absence of a take-back program or a professional disposal service, and if permitted by local regulations for non-hazardous pharmaceuticals, the following procedure can be used for small quantities:
-
Inertization: Mix the this compound with an inert and undesirable substance such as used coffee grounds, cat litter, or dirt.[4][5] This makes the substance unappealing to prevent accidental ingestion.[4][5]
-
Seal: Place the mixture in a sealed container, such as a plastic bag or a sealable container.[4][5]
-
Dispose in Trash: Dispose of the sealed container in the regular municipal solid waste.[4][5]
Important Considerations:
-
Never flush this compound down the toilet or pour it down the drain.[6][7] This can lead to contamination of water supplies.[6][7]
-
Always consult your institution's specific waste management policies and local regulations before proceeding with any disposal method. State and local regulations may be more stringent than federal guidelines.[6]
IV. Accidental Spill Cleanup
In the event of a this compound spill, follow these procedures to ensure safety and proper cleanup.
| Step | Action |
| 1. Evacuate | Evacuate non-essential personnel from the immediate spill area. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. PPE | Don the appropriate personal protective equipment (gloves, goggles, lab coat, and respirator if a powder).[1] |
| 4. Contain | For liquid spills, absorb with an inert material such as diatomite or universal binders. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1] |
| 5. Decontaminate | Decontaminate the spill surface by scrubbing with alcohol.[1] |
| 6. Dispose | Collect all contaminated materials (absorbent, cleaning supplies) in a sealed, labeled container and dispose of it as chemical waste according to the procedures outlined in Section III.[1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By following these procedures, researchers and laboratory professionals can contribute to a safer working environment and protect our ecosystem.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. droracle.ai [droracle.ai]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Saperconazole
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Saperconazole. Adherence to these protocols is critical for ensuring personnel safety and preventing environmental contamination. Due to conflicting hazard classifications in available safety data sheets (SDS), with some indicating reproductive toxicity, a cautious approach is mandated.[1][2]
Personal Protective Equipment (PPE) Requirements
All personnel handling this compound must use the following personal protective equipment. This is based on a conservative approach to the potential hazards.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves. The outer glove should be worn over the gown cuff. | Prevents skin contact and absorption. Double gloving provides an extra layer of protection, and placing the outer glove over the cuff prevents wrist exposure.[3] |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust, aerosols, and splashes.[1] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Provides a barrier against skin contact with this compound.[1][3] |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator. | Recommended when handling the powder form or if aerosol generation is possible to prevent inhalation.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound, especially handling of the powdered form, must be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to ensure adequate ventilation.[1][2]
-
Emergency Equipment: Ensure an accessible and functional safety shower and eye wash station are located nearby before beginning any work.[1]
-
Gather Materials: Collect all necessary equipment, including PPE, weighing paper, spatulas, solvent, and waste containers, before bringing this compound into the work area.
2.2. Handling and Use
-
Donning PPE: Before handling the compound, put on all required PPE in the following order: gown, inner gloves, respirator, eye protection, and outer gloves (over the gown cuffs).
-
Weighing: Carefully weigh the required amount of this compound powder on weighing paper within the ventilated enclosure. Avoid creating dust.
-
Solubilization: If preparing a solution, add the solvent to the this compound powder slowly to minimize aerosol formation.
-
During the Experiment: Keep all containers with this compound tightly sealed when not in use.
2.3. Post-Handling and Decontamination
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with this compound. A recommended method is scrubbing with alcohol.[1]
-
Doffing PPE: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, inner gloves, eye protection, and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental harm.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local and institutional regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (gloves, gown) | Place in a sealed bag or container for hazardous waste disposal immediately after use.[3] |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.[1] |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek prompt medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1][2] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer CPR if trained to do so, avoiding mouth-to-mouth resuscitation. Seek medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
| Spill | Evacuate personnel from the immediate area. Wear full PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., diatomite). For powder spills, carefully scoop the material to avoid creating dust. Decontaminate the spill area with alcohol. Collect all contaminated materials in a sealed container for hazardous waste disposal.[1] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
